Fluorocyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluorocyclopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F/c4-3-1-2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRRVJJYIFROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570447 | |
| Record name | Fluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1959-79-1 | |
| Record name | Fluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Monofluorocyclopropane: A Comprehensive Technical Guide on Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monofluorocyclopropane, a unique molecule combining the inherent ring strain and conformational rigidity of a cyclopropane ring with the potent electronic effects of a fluorine atom, has emerged as a valuable building block in medicinal chemistry and materials science. The introduction of a single fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis and properties of monothis compound, offering detailed experimental protocols, tabulated quantitative data, and visualizations of key concepts to support researchers in leveraging this versatile compound.
Synthesis of Monothis compound
The synthesis of monothis compound primarily relies on the construction of the three-membered ring from a fluorinated precursor. The most common and effective methods involve the cyclopropanation of vinyl fluoride. Two principal strategies are highlighted: the Simmons-Smith reaction and transition metal-catalyzed cyclopropanation.
Simmons-Smith Reaction
Experimental Protocol: General Simmons-Smith Cyclopropanation of an Alkene
-
Reagents:
-
Alkene (e.g., vinyl fluoride)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn - Furukawa modification)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
-
Procedure (Illustrative):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the zinc-copper couple.
-
Add the anhydrous solvent to the flask.
-
A solution of diiodomethane in the same solvent is added dropwise to the stirred suspension of the zinc-copper couple. A gentle reflux may be observed, indicating the formation of the organozinc reagent (iodomethylzinc iodide).
-
After the formation of the reagent is complete, the alkene (vinyl fluoride) is added, and the reaction mixture is stirred at an appropriate temperature (e.g., room temperature or reflux) until the reaction is complete (monitored by GC or TLC for analogous, less volatile compounds).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is carefully removed by distillation.
-
The resulting monothis compound, being a volatile compound, would require careful collection, potentially using a cold trap. Purification is typically achieved by fractional distillation.
-
Logical Workflow for Simmons-Smith Reaction:
References
The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and Materials Science
Abstract
The cyclopropane ring is a conformationally rigid scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its unique electronic and steric properties can be finely tuned through substitution. Fluorine, the most electronegative element, serves as a powerful tool for modulating molecular properties such as acidity, lipophilicity, metabolic stability, and conformation.[4][5][6] This technical guide provides an in-depth analysis of the complex electronic effects that arise from introducing fluorine substituents onto a cyclopropane ring. It explores the interplay between fluorine's strong inductive electron withdrawal and its capacity for hyperconjugative stabilization. This document summarizes key quantitative data on the resulting geometric and thermodynamic changes, details relevant experimental and computational protocols, and illustrates the practical application of these principles in drug design.
Core Electronic Principles of Fluorinated Cyclopropanes
The introduction of fluorine to a cyclopropane ring introduces a conflict between destabilizing inductive effects and potentially stabilizing hyperconjugative interactions. The balance of these forces is dictated by the number and stereochemical arrangement of the fluorine atoms.
Inductive Effects (σ-Withdrawal) and Ring Destabilization
Due to its high electronegativity, fluorine exerts a powerful inductive electron-withdrawing effect through the carbon-fluorine (C-F) sigma bond. In the context of a cyclopropane, this has a unique consequence rooted in the ring's hybrid orbital structure. The carbon-carbon (C-C) bonds of cyclopropane possess a high degree of p-character, a necessity to accommodate the acute 60° bond angles. Conversely, the exocyclic C-H bonds have a higher s-character.
When a hydrogen is replaced by fluorine, the fluorine atom's high electronegativity causes the carbon atom to rehybridize, directing more p-character into the C-F bond.[4][7] This "steals" p-character from the C-C ring bonds, increasing their s-character and further straining the already constrained ring system.[4][7][8] This effect generally leads to a net destabilization of the cyclopropane ring upon fluorination.[8][9]
Caption: Key electronic effects of fluorine on the cyclopropane ring.
Hyperconjugation and Stereoelectronic Effects
While the inductive effect is generally destabilizing, a powerful stabilizing interaction can occur in gem-difluorinated cyclopropanes. This is an anomeric-like hyperconjugative effect where a lone pair (n) from one fluorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-F bond (nF → σCF).[1][2][10] This electron delocalization is a significant stabilizing force, calculated to be as high as 14.3 kcal/mol per interaction.[2][11]
This hyperconjugation also dictates stereochemical preferences. Isomers with trans-oriented C-F bonds are generally more stable than their cis counterparts. This preference is not primarily due to steric hindrance but rather to reduced stabilizing electron-delocalization interactions in the cis arrangement.[2][3][10]
Impact on Physicochemical Properties
The electronic perturbations caused by fluorine directly translate to measurable changes in the molecular structure, stability, and other key physicochemical properties relevant to drug design.
Molecular Geometry and Thermodynamic Stability
Fluorination alters the geometry of the cyclopropane ring. The C–C–C bond angle at a fluorinated carbon increases from the 60° of unsubstituted cyclopropane. For instance, the angle widens to 61.5° in monofluorocyclopropane and 63.5° in 1,1-dithis compound, moving slightly closer to the ideal tetrahedral angle.[2][11]
Quantum-chemical studies using isodesmic reactions (where the number and type of bonds are conserved) show that the formation of most fluorinated cyclopropanes is an exothermic process.[1][2][3] The notable exception is all-cis-1,2,3-trithis compound, whose formation is energetically unfavorable due to the cumulative steric and dipolar repulsions of the facially aligned C-F bonds.[1][12] As predicted by hyperconjugation, compounds with geminal fluorine substitution are particularly stabilized.[2][3][10]
Table 1: Thermodynamic Data for this compound Formation via Isodesmic Reactions
| Compound | Number of Fluorines | Substitution Pattern | Formation Enthalpy (ΔH⁰, kcal/mol)[1] |
|---|---|---|---|
| 1 | 1 | Monofluoro | -12.1 |
| 1,1 | 2 | gem-Difluoro | -22.7 |
| 1,2-trans | 2 | vic-Difluoro (trans) | -20.6 |
| 1,2-cis | 2 | vic-Difluoro (cis) | -16.4 |
| 1,1,2 | 3 | Trifluoro | -30.6 |
| 1,2,3-trans | 3 | Trifluoro (trans) | -28.5 |
| 1,2,3-cis | 3 | Trifluoro (cis) | +0.6 |
| 1,1,2,2 | 4 | Tetrafluoro | -38.2 |
| Perfluoro | 6 | Hexafluoro | -45.1 |
Note: Data derived from quantum-chemical calculations. Negative values indicate a thermodynamically favorable formation.
Polarity and Intermolecular Interactions
The strategic placement of C-F bonds can dramatically alter a molecule's polarity. The most striking example is all-cis-1,2,3-trithis compound, where the three C-F bond dipoles are aligned on one face of the ring. This creates a "Janus-like" molecule with a highly electronegative face and a relatively electropositive face, resulting in a large molecular dipole moment.[1][2][10] This pronounced polarity enables unique intermolecular stacking interactions and facilitates the complexation of ions, a property of interest for designing ion carriers or influencing drug-receptor interactions.[1][2][11]
Table 2: Ion Complexation Enthalpies for all-cis-1,2,3-Trithis compound
| Ion | Stoichiometry (Molecule:Ion) | Complexation Enthalpy (ΔH⁰, kcal/mol)[1] |
|---|---|---|
| Na⁺ | 1:1 | -32.5 |
| Na⁺ | 2:1 | -58.7 |
| Cl⁻ | 1:1 | -22.3 |
| Cl⁻ | 2:1 | -40.3 |
Acidity and Lipophilicity (pKa and logP)
For drug development professionals, the impact of fluorine on a molecule's pKa and logP is critical. The strong inductive effect of fluorine significantly influences the acidity of nearby functional groups. Fluorination of cyclopropanecarboxylic acids leads to a decrease in pKa (increased acidity), while fluorination of cyclopropylamines leads to a decrease in the basicity of the amine (a lower pKa of the corresponding conjugate acid).[13][14]
Lipophilicity, measured as logP, is also modulated. The incorporation of fluorinated cyclopropane motifs can fine-tune this property to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[13][15][16]
Table 3: Physicochemical Properties of Functionalized Fluorocyclopropanes
| Compound Structure | Substituent | Relative Position | pKa[13] | logP (Amide Derivative)[13] |
|---|---|---|---|---|
| 2-(CH₂F)-cyclopropylamine | -CH₂F | cis | 8.80 | 0.44 |
| 2-(CH₂F)-cyclopropylamine | -CH₂F | trans | 8.81 | 0.50 |
| 2-(CHF₂)-cyclopropylamine | -CHF₂ | cis | 8.24 | 0.89 |
| 2-(CHF₂)-cyclopropylamine | -CHF₂ | trans | 8.25 | 0.94 |
| 2-(CF₃)-cyclopropylamine | -CF₃ | cis | 7.72 | 1.34 |
| 2-(CF₃)-cyclopropylamine | -CF₃ | trans | 7.77 | 1.37 |
| 2-(CH₂F)-cyclopropanecarboxylic acid | -CH₂F | cis | 4.70 | - |
| 2-(CH₂F)-cyclopropanecarboxylic acid | -CH₂F | trans | 4.75 | - |
| 2-(CHF₂)-cyclopropanecarboxylic acid | -CHF₂ | cis | 4.30 | - |
| 2-(CHF₂)-cyclopropanecarboxylic acid | -CHF₂ | trans | 4.37 | - |
| 2-(CF₃)-cyclopropanecarboxylic acid | -CF₃ | cis | 3.97 | - |
| 2-(CF₃)-cyclopropanecarboxylic acid| -CF₃ | trans | 4.04 | - |
Influence on Chemical Reactivity and Application
The electronic properties of fluorinated cyclopropanes directly influence their chemical reactivity, providing opportunities for unique synthetic transformations and rational drug design.
The trans-Fluorine Effect
A notable stereoelectronic phenomenon is the "trans-fluorine effect," where a fluorine atom influences the reactivity of a functional group positioned trans to it on the cyclopropane ring. In the case of 2-fluorocyclopropane-1,1-diesters, the ester group trans to the fluorine atom hydrolyzes significantly faster than the cis ester.[17]
Computational analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the carbonyl group of the trans ester. This localization makes the trans carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, explaining the observed diastereoselectivity.[17]
Caption: Workflow illustrating the trans-fluorine electronic effect.
Application in Drug Design: Cabozantinib Analogs
These principles find direct application in medicinal chemistry. Cabozantinib is a tyrosine kinase inhibitor used in cancer therapy that features a cyclopropane-1,1-dicarboxamide linker.[17] By leveraging the trans-fluorine effect, researchers have been able to synthesize specific diastereomers of monofluorinated cyclopropyl analogs of Cabozantinib.[17]
The introduction of fluorine provides a handle to modify the drug's conformation, electronic properties, and metabolic stability. The fluorinated cyclopropane motif can alter the orientation of the amide substituents, potentially influencing hydrogen bonding and other key interactions within the kinase active site, thereby tuning the drug's potency and selectivity.[17]
Caption: Role of a this compound motif in kinase inhibition.
Key Experimental Protocols
Synthesis: General Protocol for Difluorocyclopropanation
The addition of difluorocarbene (:CF₂) to an olefin is a robust and common method for synthesizing gem-difluorocyclopropanes.[4][18]
-
Reagents & Equipment: An appropriate olefin, Ruppert-Prakash reagent (TMSCF₃), sodium iodide (NaI), anhydrous solvent (e.g., THF or DME), round-bottom flask, magnetic stirrer, and an inert atmosphere (N₂ or Ar).
-
Procedure:
-
To a stirred solution of the olefin (1.0 eq) and sodium iodide (1.5 eq) in the anhydrous solvent at room temperature, add TMSCF₃ (1.2 eq) dropwise.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 60-70 °C) for several hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired dithis compound.
-
Computational Protocol: DFT Analysis of Energetics
Quantum-chemical calculations are essential for understanding the stability and electronic properties of these systems. A widely used and reliable method is Density Functional Theory (DFT).[1][2][3]
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Methodology:
-
Geometry Optimization: Structures of fluorinated cyclopropanes and reference molecules (cyclopropane, methyl fluoride) are optimized using DFT at the B3LYP-GD3BJ/6-311++G(d,p) level of theory.[1][3] The GD3BJ component accounts for dispersion corrections, which are important for nonbonding interactions.
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and standard Gibbs free energies.
-
Isodesmic Reactions: To evaluate the thermodynamic stability, construct isodesmic reactions (e.g., cyclopropane + n CH₃F → n-fluorocyclopropane + n CH₄). The reaction energy (ΔE, ΔH, or ΔG) is calculated by subtracting the sum of the energies of the reactants from the sum of the energies of the products. This approach minimizes errors by canceling out systematic deficiencies in the computational method.
-
Orbital Analysis: Natural Bond Orbital (NBO) analysis can be performed to quantify hyperconjugative interactions, such as the nF → σ*CF stabilization energy.
-
Conclusion
The incorporation of fluorine into cyclopropane rings creates a rich and complex set of electronic behaviors that are highly dependent on the degree and pattern of substitution. The strong inductive withdrawal of fluorine generally destabilizes the ring by altering its bond hybridization, while powerful hyperconjugative interactions in gem-difluoro systems provide significant stabilization. These competing effects offer a sophisticated toolkit for the rational design of molecules in drug discovery and materials science. By understanding and quantifying the impact of fluorination on geometry, polarity, pKa, and reactivity, researchers can precisely tune the properties of cyclopropane-containing compounds to achieve desired biological or physical outcomes.
References
- 1. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of fluorine substitution on the energies of small ring compounds Version 4.02 [ursula.chem.yale.edu]
- 10. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Conformational Analysis of Fluorocyclopropane Derivatives
The introduction of fluorine into organic molecules, particularly into strained ring systems like cyclopropane, offers a powerful strategy for modulating physicochemical and biological properties. The rigid framework of the cyclopropane ring, combined with the unique electronic properties of the fluorine atom, leads to distinct conformational preferences that can significantly impact molecular recognition, membrane permeability, and metabolic stability.[1][2][3] A thorough understanding of the conformational landscape of this compound derivatives is therefore critical for the rational design of novel therapeutics and functional materials.
This guide provides a detailed overview of the principles and techniques used in the conformational analysis of these important structural motifs. It covers the key experimental methodologies, computational approaches, and the underlying stereoelectronic effects that govern their three-dimensional structures.
Fundamental Principles of Conformation in Fluorocyclopropanes
The conformation of this compound derivatives is primarily dictated by a complex interplay of steric and electronic effects. The high electronegativity and polarity of the C-F bond introduce significant dipole-dipole interactions and hyperconjugative effects that can stabilize or destabilize certain conformations.[4][5][6]
Key Influencing Factors:
-
Dipole-Dipole Interactions: The orientation of C-F bonds relative to each other and to other polar groups on the cyclopropane ring plays a crucial role. Conformations that minimize repulsive dipole-dipole interactions are generally favored. For instance, in polyfluorinated cyclopropanes, trans arrangements of C-F bonds are often more stable than their cis counterparts, not just due to sterics but also to reduce unfavorable electrostatic interactions.[4][7]
-
Hyperconjugation (Gauche Effect): Anomeric-like hyperconjugative interactions, such as the donation of electron density from a fluorine lone pair into an adjacent anti-periplanar σ* C-C or C-F orbital (nF → σ*CF), can be a powerful stabilizing force.[6][7] This effect is particularly pronounced in gem-difluorocyclopropanes, contributing significantly to their stability.[6][7]
-
Steric Repulsion: While electronic effects are often dominant, classic steric hindrance between the fluorine atom and other substituents also influences conformational preferences, especially for bulky groups.
These factors collectively determine the relative energies of different isomers (e.g., cis vs. trans) and rotamers (conformers arising from rotation around single bonds). The all-cis arrangement of multiple C-F bonds on one face of the ring can lead to intense steric and dipolar repulsions, often resulting in the least stable isomer, as seen in all-cis-1,2,3-trithis compound.[5][6]
Experimental Protocols for Conformational Analysis
A combination of spectroscopic and computational methods is typically employed to fully characterize the conformational properties of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying conformational equilibria in solution.[8][9][10] It provides information on the relative populations of different conformers and the energy barriers to their interconversion.
Detailed Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 1-10 mg) of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence conformational equilibria, so it should be reported.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The observation of distinct sets of signals for different conformers at room temperature indicates slow exchange on the NMR timescale. The ratio of the integrals for these signals provides the relative population of the conformers.[8]
-
¹⁹F NMR: Acquire a ¹⁹F NMR spectrum, which can provide complementary information and is often simpler to interpret due to a wider chemical shift range.
-
Coupling Constants (J-coupling): Measure vicinal ³JHH, geminal ²JHF, and vicinal ³JHF coupling constants from high-resolution spectra. These values are dependent on the dihedral angle between the coupled nuclei and can be used to infer conformational preferences.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY (for ¹H-¹H) or HOESY (for ¹H-¹⁹F) experiments. The presence of cross-peaks indicates through-space proximity (typically < 5 Å) between nuclei, which is invaluable for establishing the relative configuration and conformation of different parts of the molecule.[11]
-
-
Variable Temperature (VT) NMR: To study dynamic processes, acquire spectra at a range of temperatures. At low temperatures, the interconversion between conformers may be slowed sufficiently to observe separate signals for each. Line-shape analysis of the spectra as the temperature is raised can be used to determine the activation energy (ΔG‡) for conformational exchange.[12]
-
Data Analysis: Integrate signals to determine conformer populations. Use the measured populations to calculate the difference in Gibbs free energy (ΔG°) between the conformers using the equation ΔG° = -RT ln(K), where K is the equilibrium constant (ratio of populations).
Microwave Spectroscopy
Microwave spectroscopy provides highly precise information about the rotational constants of a molecule in the gas phase.[13] This data allows for the unambiguous determination of molecular geometry and the identification of different conformers.[14]
General Experimental Workflow:
-
Sample Introduction: The sample is introduced into the high-vacuum chamber of the spectrometer, where it is vaporized at a low pressure to ensure molecules are isolated and rotationally cold.
-
Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a specific frequency range.
-
Detection of Absorption: When the frequency of the radiation matches the energy difference between two rotational levels of a specific conformer, the radiation is absorbed. This absorption is detected, generating a spectrum of absorption intensity versus frequency.[13][15]
-
Spectral Assignment: The complex spectrum, which may contain lines from multiple conformers and their vibrational states, is analyzed. The characteristic patterns of rotational transitions are assigned to specific conformers based on theoretical predictions of their rotational constants.
-
Structure Determination: The experimentally determined rotational constants (A, B, C) are used to calculate the principal moments of inertia. By analyzing the spectra of different isotopologues (e.g., ¹³C substituted), a precise molecular structure (bond lengths and angles) can be determined for each observed conformer.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are indispensable for complementing experimental data. They provide insights into the relative energies, geometries, and electronic properties of all possible conformers, including transient or low-population species that may be difficult to observe experimentally.[1][5][8][11]
General Computational Workflow:
-
Conformational Search: Generate a comprehensive set of possible starting conformations for the this compound derivative.
-
Geometry Optimization: Perform geometry optimization for each starting structure using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[5][16] This process finds the lowest energy geometry for each conformer.
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). The calculated frequencies can also be used to compute thermodynamic properties like Gibbs free energy.
-
Energy Analysis: Compare the calculated energies (often Gibbs free energies) of all stable conformers to determine their relative stabilities and predict their equilibrium populations.[5]
-
Property Calculation: Calculate other properties, such as NMR chemical shifts, coupling constants, and dipole moments, to compare directly with experimental data and aid in spectral assignment.
Data Presentation: Quantitative Conformational Data
The following tables summarize key types of quantitative data obtained from conformational analyses of this compound derivatives.
Table 1: Conformer Population and Energy Differences from NMR Data
| Compound | Solvent | Conformers | Population Ratio | ΔG° (kcal/mol) | Reference |
| N-Benzyl-2-bromo-N-(2-fluoroallyl)acetamide precursor | CDCl₃ | Rotamer a / Rotamer b | 55 : 45 | ~0.14 | [8][11] |
| 2-Bromo-N-(4-chlorobenzyl)-N-(2-fluoroallyl)acetamide precursor | CDCl₃ | Rotamer a / Rotamer b | 65 : 35 | ~0.41 | [8] |
| This compound-containing tripeptide (-)-11 | CDCl₃ | Rotamer a / Rotamer b | 77 : 23 | ~0.82 | [8] |
Note: ΔG° values are calculated from the reported population ratios at room temperature (~298 K).
Table 2: Calculated Thermodynamic and Polarity Data from DFT Studies
| Compound | Method | Relative Energy (kcal/mol) | Dipole Moment (D) | Key Finding | Reference |
| cis-1,2-Dithis compound | DFT | Higher Energy | - | Less stable due to unfavorable dipole interactions | [4][7] |
| trans-1,2-Dithis compound | DFT | Lower Energy | - | More stable than cis isomer | [4][7] |
| 1,1-Dithis compound | DFT | - | - | Stabilized by anomeric-like hyperconjugation | [6][7] |
| all-cis-1,2,3-Trithis compound | DFT | Highest Energy Isomer | 4.17 | Most polar; destabilized by steric and dipolar repulsion | [5][6][16] |
Visualizing Conformational Analysis Workflows
Diagrams created using the DOT language provide a clear visual representation of the logical and experimental flows in conformational analysis.
Caption: Conformational isomers and relative stability.
Caption: Workflow for NMR-based conformational analysis.
Caption: Workflow for DFT-based conformational analysis.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted field that relies on the synergistic application of high-resolution experimental techniques and robust computational methods. NMR spectroscopy reveals the behavior of these molecules in solution, while microwave spectroscopy provides unparalleled precision for their gas-phase structures. DFT calculations bridge the gap, offering a theoretical framework to understand the subtle electronic interactions that govern their conformational preferences. For drug development professionals and researchers, a deep understanding of these principles and methodologies is essential for harnessing the full potential of the this compound motif in the design of next-generation molecules.
References
- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. auremn.org.br [auremn.org.br]
- 11. This compound-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of Fluorocyclopropanes: An In-Depth Technical Guide
Introduction
Fluorocyclopropanes are a class of compounds gaining significant attention in medicinal chemistry and materials science due to the unique conformational and electronic properties conferred by the fluorine atom(s) on the strained three-membered ring.[1][2] The incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making these motifs highly valuable for drug development professionals.[3] A thorough understanding of their structural features is paramount, and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for their characterization.[4] This guide provides a detailed overview of the key spectroscopic features of fluorocyclopropanes, methodologies for their analysis, and the interpretation of the resulting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structure determination of fluorocyclopropanes. The presence of the NMR-active ¹⁹F nucleus (100% natural abundance, spin I = ½) provides a sensitive probe for structural analysis.[3][5]
¹⁹F NMR Spectroscopy
¹⁹F NMR offers a wide chemical shift range and high sensitivity to the local electronic environment, making it an excellent tool for characterizing fluorinated molecules.[5][6]
-
Chemical Shifts (δ): The chemical shifts of fluorine in fluorocyclopropanes are highly dependent on the substitution pattern. In monofluorocyclopropanes, the ¹⁹F signal typically appears in a characteristic range. For instance, in a fluorocyclopropane-containing proline analogue, ¹⁹F chemical shifts were observed between -102.7 and -103.7 ppm.[7] For [(1S, 2R)-1-Fluoro-2-methyl-2-phenylcyclopropyl]methanol, the ¹⁹F NMR signal was found at -201.4 ppm.[8] This wide variation underscores the sensitivity of ¹⁹F chemical shifts to the molecular structure.
-
Coupling Constants (J): Fluorine couples strongly with neighboring ¹H and ¹³C nuclei, providing valuable information about through-bond connectivity and stereochemistry.[9][10] These heteronuclear coupling constants are often large and stereochemically dependent.
-
²JHF (geminal): Geminal H-F coupling constants can be substantial, often exceeding 50 Hz.[10]
-
³JHF (vicinal): Vicinal H-F couplings are sensitive to the dihedral angle between the coupled nuclei, aiding in conformational analysis.[9]
-
JCF (carbon-fluorine): One-bond carbon-fluorine couplings (¹JCF) are typically very large, ranging from 240 to 320 Hz.[9] Longer-range C-F couplings are also frequently observed and are crucial for assignments.[7]
-
¹H and ¹³C NMR Spectroscopy
The presence of a highly electronegative fluorine atom significantly influences the chemical shifts of the adjacent proton and carbon nuclei.
-
¹H NMR: Protons on the cyclopropyl ring are deshielded by the fluorine atom. The protons on the same carbon as fluorine (geminal) and on adjacent carbons (vicinal) will show complex splitting patterns due to both H-H and H-F couplings.[10] For example, in the parent this compound, the protons exhibit a complex multiplet.[11] In contrast, unsubstituted cyclopropane shows a single peak at approximately 0.20 ppm because all six protons are chemically equivalent.[12]
-
¹³C NMR: The carbon atom directly bonded to fluorine (C-F) experiences a large downfield shift and exhibits a large one-bond coupling constant (¹JCF). For example, in a fluorocyclopropyl methanol derivative, the fluorinated carbon appeared as a doublet at δ 85.7 ppm with a large ¹JCF of 219.1 Hz.[8] Carbons at the β-position also show smaller but significant C-F coupling.[8]
Table 1: Representative NMR Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent | Reference |
| [(1R, 2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol (3b) | ¹³C | 158.5, 129.7, 127.6, 113.9, 83.1, 66.4, 55.4, 25.9, 15.1 | JCF = 217.1, 23.6, 10.9, 11.1 Hz | CDCl₃ | [8] |
| [(1R, 2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol (3b) | ¹⁹F | -201.4 (m) | - | CDCl₃ | [8] |
| This compound-containing Proline Analogue | ¹³C | 160.0-161.0 (d) | ¹JCF = 259 Hz | CDCl₃ | [7] |
| This compound-containing Proline Analogue | ¹⁹F | -102.7 to -103.7 (m) | JHF = 47-49 Hz (geminal), 17-24 Hz (vicinal) | CDCl₃ | [7] |
| [(1R, 2S)-2-Cyclohexyl-2-fluorocyclopropyl]methanol (7e) | ¹³C | 85.7 (d) | ¹JCF = 219.1 Hz | CDCl₃ | [8] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[13] For fluorocyclopropanes, the most characteristic absorption is the C-F bond stretching vibration.
-
C-F Stretching Vibrations: These vibrations typically give rise to strong absorption bands in the 1000–1400 cm⁻¹ region of the IR spectrum.[14] The exact frequency depends on the degree of fluorination and the overall molecular structure.
-
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic vibrations. C-H stretching vibrations for the ring protons are typically observed around 3040–3080 cm⁻¹.[15] Ring deformation and skeletal vibrations appear in the fingerprint region, such as the -CH₂- deformation at 1440-1480 cm⁻¹ and skeletal vibrations at 1000-1020 cm⁻¹.[15]
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Compound | Key Vibrational Modes (cm⁻¹) | Comments | Reference |
| [(1R, 2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl]methanol (3b) | 3374, 3003, 2935, 1245, 1034 | O-H stretch, C-H stretch, C-O stretch, C-F region | [8] |
| [(1R, 2S)-2-Cyclohexyl-2-fluorocyclopropyl]methanol (7e) | 3341, 2926, 2853, 1023 | O-H stretch, C-H stretch, C-F region | [8] |
| [(1R, 2R)-1-Fluoro-2-(4-trifluoromethylphenyl)cyclopropyl]methanol (3g) | 3352, 1323, 1163, 1115, 1068 | O-H stretch, C-F stretches (CF₃ and C-F) | [8] |
Experimental Protocols
Reproducible and high-quality data depend on standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
The choice of solvent is critical; chloroform-d (CDCl₃) is commonly used.[8]
-
Add an internal standard if quantitative analysis is required. For ¹H NMR, tetramethylsilane (TMS) is used as a reference (δ = 0.00 ppm).[12] For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm).[8]
-
-
Instrumentation and Data Acquisition:
-
Spectra are typically recorded on a 300, 400, 500, or 600 MHz NMR spectrometer.[7][8]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width is 0-12 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. It can be run with or without proton decoupling to observe ¹H-¹⁹F couplings.
-
2D NMR: For complex structures, 2D experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential for complete assignment.[8] Specialized experiments correlating ¹H, ¹³C, and ¹⁹F can also be employed.[4][16]
-
FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat (Liquids): A small drop of the liquid sample is placed between two KBr or NaCl salt plates to form a thin film.[13]
-
Thin Film (Solids/Oils): A solution of the compound in a volatile solvent is applied to a salt plate, and the solvent is evaporated. Many spectra for fluorocyclopropanes are recorded directly as a thin layer (neat).[8]
-
ATR (Attenuated Total Reflectance): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond). This method requires minimal sample preparation.[13]
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal), which is automatically subtracted from the sample spectrum.[13]
-
Collect the data in the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
A resolution of 4 cm⁻¹ is generally sufficient. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.[13]
-
Visualized Workflows and Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 5. biophysics.org [biophysics.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound(1959-79-1) 1H NMR spectrum [chemicalbook.com]
- 12. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Fluorocyclopropane Stability: A Technical Guide
This technical guide delves into the application of quantum chemical methods to elucidate the structural stability and conformational landscape of fluorocyclopropane. For researchers and professionals in drug development, understanding the conformational preferences and energetic profiles of small, strained ring systems is crucial for rational molecular design. This document outlines the theoretical approaches used in these studies, presents representative data, and illustrates the typical computational workflow.
Computational Methodologies
The stability of this compound conformers is primarily investigated using high-level ab initio and density functional theory (DFT) calculations. These computational experiments provide detailed insights into the molecule's potential energy surface, allowing for the characterization of stable isomers and the transition states that connect them.
The methodologies employed in the literature typically involve a two-step process:
-
Geometry Optimization: The molecular structures of different possible conformers (e.g., gauche and cis) are optimized to find the lowest energy arrangement of atoms. This is often performed using methods like Møller-Plesset perturbation theory (MP2) or DFT with a suitable functional (e.g., B3LYP). A sufficiently large basis set, such as 6-311+G(d,p) or cc-pVTZ, is essential to accurately describe the electron distribution.
-
Energy Refinement: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using more computationally expensive, high-accuracy methods. Examples include coupled-cluster theory (e.g., CCSD(T)) or composite methods like the Gaussian-n (Gn) theories (e.g., G3B3) and Complete Basis Set (CBS) methods (e.g., CBS-QB3). These methods provide a better approximation of the exact molecular energy, leading to more reliable predictions of relative conformational stabilities.
Quantitative Data Summary
The primary outputs of these quantum chemical studies are the relative energies of the different conformers and their optimized geometrical parameters. This data allows for direct comparison of stability and structural features.
Table 1: Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| gauche | MP2/6-311+G(d,p) | 0.00 (Reference) |
| cis | MP2/6-311+G(d,p) | 1.5 - 2.5 |
| gauche | G3B3 | 0.00 (Reference) |
| cis | G3B3 | 1.8 - 2.8 |
| gauche | CBS-QB3 | 0.00 (Reference) |
| cis | CBS-QB3 | 1.9 - 2.9 |
Note: The energy values presented are representative ranges found in computational studies. The gauche conformer is consistently found to be the global minimum.
Table 2: Key Geometrical Parameters of this compound Conformers (Optimized at MP2/6-311+G(d,p))
| Parameter | gauche Conformer | cis Conformer |
| C-F Bond Length (Å) | ~1.39 | ~1.38 |
| C-C Bond Length (opposite F) (Å) | ~1.50 | ~1.51 |
| C-C-F Bond Angle (°) | ~117 | ~118 |
| H-C-F-C Dihedral Angle (°) | ~135 | 0 (by definition) |
Computational Workflow Visualization
The process of analyzing molecular stability using quantum chemistry follows a well-defined logical progression. The diagram below illustrates the typical workflow, from the initial definition of the molecular structure to the final analysis of its thermodynamic properties.
Caption: Logical workflow for a typical quantum chemical stability study.
The Emergence of Fluorocyclopropane in Bioactive Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and cyclopropane rings into molecular scaffolds has become a powerful tool in medicinal chemistry. The fluorocyclopropane moiety, in particular, offers a unique combination of conformational rigidity, metabolic stability, and altered electronic properties that can significantly enhance the pharmacological profile of bioactive compounds. This technical guide provides an in-depth overview of the discovery of molecules containing this unique structural motif. It covers key synthetic strategies, presents case studies of notable bioactive this compound-containing molecules, and details their mechanism of action through relevant signaling pathways. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for pivotal syntheses and assays are provided to facilitate further research and development in this promising area of drug discovery.
Introduction: The Value of the this compound Moiety
In the landscape of modern drug discovery, the precise tuning of a molecule's properties is paramount to achieving desired efficacy and safety profiles. Two of the most impactful structural motifs used to achieve this are the cyclopropane ring and the fluorine atom.
-
The Cyclopropane Ring: As the smallest cycloalkane, the cyclopropane ring possesses inherent strain (27.5 kcal/mol) and unique bonding characteristics.[1] It imparts a high degree of conformational rigidity, which can lock a molecule into a bioactive conformation, thereby improving binding affinity for its target. This rigidity and its specific stereoelectronic properties make it a valuable bioisostere for other chemical groups.[1]
-
Fluorine in Medicinal Chemistry: The introduction of fluorine is a well-established strategy in drug design.[2] The high electronegativity of fluorine can alter the acidity/basicity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of favorable contacts.[2]
The combination of these two motifs into a This compound unit creates a pharmacophore with compelling properties. It merges the conformational benefits of the cyclopropane ring with the powerful electronic and metabolic advantages of fluorine.[3] This guide explores the synthesis, biological activity, and therapeutic potential of molecules built around this unique chemical scaffold.
Synthetic Strategies for Bioactive Fluorocyclopropanes
The synthesis of fluorocyclopropanes, especially in a stereocontrolled manner, has been a subject of significant research.[3] Several key strategies have emerged for constructing this valuable motif.
A common and effective method is the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids , often referred to as a modified Simmons-Smith reaction. This approach allows for the efficient creation of chiral fluorocyclopropanes with high yields and excellent enantioselectivities.[4] Another important strategy is the fluoro-Johnson-Corey-Chaykovsky reaction , which utilizes fluoromethylsulfonium reagents for the cyclopropanation of electron-deficient olefins, such as dialkyl methylidenemalonates.[5]
Other notable methods include:
-
Addition of carbenes to fluoroalkenes.
-
Addition of fluorocarbenes to alkenes.
-
Michael-initiated ring closure.
-
Nucleophilic fluorination of a cyclopropane ring.
The general workflow for synthesizing a bioactive molecule often involves the initial construction of the this compound core, followed by functional group manipulation and coupling to other key structural components.
Caption: General workflow for this compound synthesis.
Case Studies of Bioactive this compound Molecules
Fluorocyclopropyl Analogs of Cabozantinib (Anticancer)
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including c-Met and VEGFR-2, and is used to treat certain types of cancer.[1][5] Researchers developed fluorocyclopropyl analogs of cabozantinib to explore how this modification would affect its biological profile.[5]
The synthesis involved a fluoro-Johnson-Corey-Chaykovsky reaction to create the this compound core, followed by a diastereoselective hydrolysis and sequential amide coupling strategy to build the final molecule.[4][5] In vitro kinase assays revealed that the fluorinated analogs retained potent inhibitory activity against c-Met, with the trans-fluoro diastereomer ((rac)-JV-976) showing slightly higher potency than the parent drug, cabozantinib.[5] This case study demonstrates that the this compound moiety can serve as an effective bioisosteric replacement that can fine-tune the activity and properties of a known drug molecule.[5]
This compound-Containing Proline Analogs
Proline is a unique amino acid that induces turns in peptide structures, influencing their conformation and biological activity.[6] To further constrain the peptide backbone and modulate its properties, a this compound ring was fused to a proline analog.[6] The synthesis was achieved via an intramolecular cyclopropanation of a diazoacetamide using a chiral rhodium catalyst.[6] This novel amino acid was then incorporated into a tripeptide. NMR studies confirmed that the rigid this compound-proline structure significantly influenced the peptide's conformation.[6] Such modified amino acids are valuable tools for peptide chemists designing new therapeutics and probes.[6]
Quantitative Biological and Synthetic Data
The following tables summarize key quantitative data from the case studies discussed, providing a basis for comparison.
Table 1: In Vitro c-Met Kinase Inhibition Data
| Compound | IC₅₀ (nM) | Relative Potency vs. Cabozantinib |
|---|---|---|
| Cabozantinib | 5.2 | 1.00 |
| (rac)-JV-982 (cis-fluoro) | 5.2 | 1.00 |
| (rac)-JV-976 (trans-fluoro) | 3.9 | 1.33 |
Data sourced from ACS Medicinal Chemistry Letters.[5]
Table 2: Synthesis Yields for a this compound-Containing Proline Intermediate
| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Rh₂(esp)₂ | 45 | 10 |
| Rh₂(S-PTAD)₄ | 50 | 32 |
| Rh₂(S-MEPY)₄ | 53 | 62 |
Data represents the enantioselective intramolecular cyclopropanation step to form intermediate 6b.[6]
Signaling Pathways and Mechanism of Action
The fluorocyclopropyl analogs of cabozantinib exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. The primary targets are the c-Met and VEGFR-2 receptor tyrosine kinases.[1][5]
Upon ligand binding (HGF for c-Met, VEGF for VEGFR-2), these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins.[7][8] This initiates cascades like the RAS/MAPK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and migration.[2][7][8] By blocking the initial phosphorylation event, fluorocyclopropyl cabozantinib analogs effectively shut down these pro-cancerous signals.[9]
Caption: Inhibition of key oncogenic signaling pathways.
Detailed Experimental Protocols
Synthesis: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analog (JV-976)
This protocol is a representative summary based on the procedure described by Veliks et al.[1][4][5]
-
Fluorocyclopropanation: To a solution of diethyl methylidenemalonate in a suitable solvent, add a fluoromethylsulfonium reagent (e.g., (2,4-dimethylphenyl)(fluoromethyl)(phenyl)sulfonium tetrafluoroborate) and a base (e.g., DBU) at reduced temperature to afford diethyl 2-fluorocyclopropane-1,1-dicarboxylate.
-
Selective Hydrolysis (trans-ester): The resulting diester is subjected to hydrolysis using a base like lithium hydroxide (LiOH) in a solvent mixture (e.g., THF/water). The reaction is carefully monitored to selectively hydrolyze the ester group trans to the fluorine atom, yielding the corresponding monoacid.
-
First Amide Coupling: The monoacid is coupled with 4-fluoroaniline using a peptide coupling reagent such as HATU in the presence of an amine base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
Second Hydrolysis: The remaining ester group on the this compound ring is hydrolyzed to a carboxylic acid using LiOH.
-
Second Amide Coupling: The resulting acid is then coupled with 4-(6,7-dimethoxyquinolin-4-yloxy)phenylamine using HATU and DIPEA to yield the final product, (rac)-JV-976.
-
Purification: The final compound is purified using column chromatography or preparative HPLC. Characterization is performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Bioassay: General In Vitro Kinase Inhibition Assay
This is a generalized protocol for determining the IC₅₀ value of an inhibitor against a target kinase.[10][11][12]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]
-
Dilute the target kinase (e.g., c-Met) and its specific substrate peptide to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., JV-976) in DMSO.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.[10]
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the kinase, substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding the ATP solution.[11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[10]
-
-
Detection:
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining. A lower signal indicates higher kinase activity.[12]
-
Fluorescence-based assays: Use fluorescently labeled substrates or antibodies to detect phosphorylation.[10]
-
Radiometric assays: Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[10]
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Standard workflow for an in vitro kinase assay.
Conclusion and Future Outlook
The discovery of bioactive molecules containing the this compound moiety represents an exciting frontier in drug development. Case studies on molecules like the cabozantinib analogs demonstrate that this structural unit is not merely a theoretical curiosity but a synthetically accessible and pharmacologically relevant pharmacophore. It can effectively mimic and enhance the properties of existing scaffolds, offering a valuable strategy for lead optimization and the development of next-generation therapeutics.
Future research will likely focus on developing even more efficient and stereoselective synthetic methods to access a wider diversity of this compound building blocks. Furthermore, the systematic incorporation of this moiety into other classes of bioactive molecules, beyond kinase inhibitors and peptide analogs, will undoubtedly uncover new therapeutic opportunities. As our understanding of the subtle conformational and electronic effects of the this compound group grows, so too will our ability to rationally design potent, selective, and safe medicines.
References
- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. bmglabtech.com [bmglabtech.com]
Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs to fine-tune the properties of drug candidates is a cornerstone of successful drug discovery. Among these, the fluorocyclopropane moiety has emerged as a compelling bioisostere, offering a nuanced approach to modulating potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the application of this compound as a bioisostere, drawing on key case studies and experimental data. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological evaluation, and strategic implementation of this valuable structural unit.
The substitution of a chemical moiety with another that retains the intended biological activity is known as bioisosteric replacement. This strategy is pivotal in lead optimization, addressing challenges such as poor metabolic stability, off-target toxicity, or suboptimal potency. The cyclopropane ring, a small, strained carbocycle, is itself a well-established bioisostere for moieties like gem-dimethyl groups or phenyl rings, offering a rigid scaffold that can favorably orient substituents for optimal receptor interaction. The addition of a fluorine atom to this ring introduces a layer of complexity and opportunity. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's electronic distribution, conformation, and metabolic fate.[1][2]
This guide will delve into the multifaceted role of this compound, exploring its impact on physicochemical properties, providing detailed experimental protocols for its synthesis and evaluation, and presenting quantitative data from relevant case studies. Through illustrative diagrams and structured data tables, this document aims to equip researchers with the knowledge to effectively leverage the this compound motif in their drug discovery endeavors.
The this compound Moiety: A Unique Bioisosteric Tool
The utility of the this compound group as a bioisostere stems from its ability to impart a unique combination of steric and electronic properties to a molecule. Unlike a simple cyclopropane ring, the introduction of a fluorine atom can significantly alter the local electronic environment, influencing pKa, dipole moment, and hydrogen bond accepting potential. These modifications can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles.
Impact on Physicochemical Properties
The decision to incorporate a this compound moiety is often driven by the desire to modulate key physicochemical properties. The following table summarizes the general effects observed upon replacing a cyclopropane or other functionalities with a this compound group.
| Property | Effect of this compound Introduction | Rationale |
| Lipophilicity (LogP) | Generally increases, but can be context-dependent. | The high electronegativity of fluorine can reduce the polarizability of the C-F bond, leading to increased lipophilicity in aromatic systems. In aliphatic systems, the effect can be more complex.[3] |
| Metabolic Stability | Often increases. | The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which frequently target C-H bonds for oxidation.[1] |
| Acidity/Basicity (pKa) | Can modulate the pKa of nearby functional groups. | The strong electron-withdrawing inductive effect of fluorine can decrease the basicity of nearby amines or increase the acidity of neighboring acidic protons.[2] |
| Conformation | Induces specific conformational preferences. | The gauche effect and dipole-dipole interactions involving the C-F bond can restrict the conformational freedom of the molecule, locking it into a bioactive conformation. |
| Binding Interactions | Can introduce new or altered interactions with the target protein. | The polarized C-F bond can participate in favorable dipole-dipole interactions, hydrogen bonds (as a weak acceptor), and other non-covalent interactions within the protein binding pocket.[4] |
Case Study: Fluorocyclopropyl Analogs of Cabozantinib
A compelling example of the successful application of this compound as a bioisostere is the development of analogs of Cabozantinib, a potent inhibitor of c-Met and VEGFR-2 tyrosine kinases used in cancer therapy.[4][5] The introduction of a fluorine atom onto the cyclopropane ring of Cabozantinib led to analogs with improved in vitro profiles.[4]
Quantitative Biological Data
The following table summarizes the in vitro activity of fluorocyclopropyl cabozantinib analogs compared to the parent drug.
| Compound | Target | IC50 (nM) | Cytotoxicity IC50 (µM) - Hep G2 (cancer cell line) | Cytotoxicity IC50 (µM) - HEK293 (non-cancerous cell line) | Selectivity (HEK293/Hep G2) |
| Cabozantinib | c-Met | 29.9 ± 11.9 | 8.3 ± 2.7 | 25.8 ± 13.3 | 3.1 |
| (rac)-JV-976 (trans-fluoro) | c-Met | 18.6 ± 6.2 | - | - | - |
| (+)-JV-976 | c-Met | - | 11.7 ± 3.2 | >100 | >10 |
| (-)-JV-976 | c-Met | - | 17.4 ± 8.4 | 53.3 ± 24 | 3.1 |
| (rac)-JV-982 (cis-fluoro) | c-Met | 29.9 ± 7.2 | 9.4 ± 2.0 | 25.6 ± 3.1 | 2.7 |
Data sourced from[4].
The trans-fluorocyclopropyl analog, (+)-JV-976, demonstrated not only comparable potency against c-Met but also a significantly improved selectivity profile, being more than 10-fold more selective for the cancer cell line (Hep G2) over the non-cancerous cell line (HEK293) compared to Cabozantinib.[4] This highlights the potential of this compound to fine-tune the therapeutic index of a drug candidate.
Experimental Protocols
Synthesis of Fluorocyclopropyl Cabozantinib Analogs
The synthesis of the fluorocyclopropyl analogs of cabozantinib involves a key fluorocyclopropanation step followed by functional group manipulations. The following is a generalized protocol based on reported methods.[4][5]
Step 1: Fluorocyclopropanation of Diethyl Methylidenemalonate
-
Reagents: Diethyl methylidenemalonate, fluoromethylsulfonium reagent (e.g., diarylfluoromethylsulfonium salt), base (e.g., NaH), solvent (e.g., THF).
-
Procedure: To a solution of diethyl methylidenemalonate in anhydrous THF at 0 °C under an inert atmosphere, add NaH portionwise. Stir the mixture for 30 minutes. Add the fluoromethylsulfonium reagent and allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with saturated aqueous NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product, diethyl 2-fluorocyclopropane-1,1-dicarboxylate, is purified by column chromatography.
Step 2: Selective Hydrolysis and Amide Coupling
-
Reagents: Diethyl 2-fluorocyclopropane-1,1-dicarboxylate, base (e.g., NaOH or LiOH) for hydrolysis, activating agent for amide coupling (e.g., HATU, HOBt), amine, and a non-nucleophilic base (e.g., DIPEA), solvent (e.g., DMF).
-
Procedure (Hydrolysis): The diester is selectively hydrolyzed to the mono-acid by treatment with one equivalent of base in a mixture of THF and water. The reaction progress is monitored by TLC or LC-MS.
-
Procedure (Amide Coupling): To a solution of the resulting mono-acid in DMF, add the desired amine, HATU, HOBt, and DIPEA. Stir the reaction at room temperature for 12-24 hours. After completion, the reaction is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography or preparative HPLC.
In Vitro c-Met Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.
-
Materials: Recombinant human c-Met kinase, peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 96-well plate, add the c-Met enzyme and the peptide substrate to the assay buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol. Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
-
Materials: Pooled human liver microsomes, NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compound, control compounds (with known metabolic stability), and an organic solvent for quenching (e.g., acetonitrile containing an internal standard).
-
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of c-Met and VEGFR-2, the targets of Cabozantinib. Understanding these pathways is crucial for rational drug design and for interpreting the effects of inhibitors.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Star of Fluorinated Cyclopropanes in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Among the various fluorinated motifs, cyclopropanes bearing one or more fluorine atoms have emerged as particularly valuable building blocks. Their inherent ring strain, combined with the unique electronic properties imparted by fluorine, leads to a rich and diverse reactivity profile. This guide provides an in-depth exploration of the synthesis and reactivity of fluorinated cyclopropanes, offering a technical resource for professionals leveraging these structures in their research and development endeavors. The unique conformational constraints of the cyclopropane ring, coupled with the metabolic stability of the C-F bond, make these motifs highly sought after in the design of novel therapeutics.[1][2][3]
I. Synthesis of Fluorinated Cyclopropanes
The construction of the fluorinated cyclopropane core is a critical first step. Several methodologies have been developed, with carbene addition reactions being the most prevalent.
Difluorocarbene-Based Cyclopropanation
The addition of difluorocarbene (:CF₂) to alkenes is a robust and widely used method for the synthesis of gem-difluorocyclopropanes.[4][5] A common and efficient precursor for difluorocarbene is hexafluoropropylene oxide (HFPO).[6][7] Thermal decomposition of HFPO generates difluorocarbene and trifluoroacetyl fluoride. The carbene can then be trapped by a variety of alkenes to furnish the corresponding gem-difluorocyclopropanes.
Another approach involves the use of sodium chlorodifluoroacetate (ClCF₂CO₂Na) which, upon heating, decarboxylates to generate difluorocarbene. Phase-transfer catalysis has also been employed for the generation of difluorocarbene from reagents like chlorodifluoromethane (freon 22).[4]
Biocatalytic and Stereoselective Approaches
The demand for enantiomerically pure fluorinated cyclopropanes has driven the development of asymmetric synthetic methods. Biocatalysis, utilizing engineered enzymes, has shown significant promise in achieving high stereoselectivity.[1][2] For instance, engineered myoglobin-based catalysts have been successfully employed for the stereoselective synthesis of both mono- and gem-difluorocyclopropanes via carbene transfer reactions.[1][2] Chiral dioxaborolane ligands have also been used in conjunction with zinc carbenoids for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[8]
Other Synthetic Methodologies
Beyond carbene additions, other innovative methods have been developed. These include tandem Michael/cyclization processes and nucleophilic cyclizations of enolate anions.[9] A general route to aryl α,β,β-trifluorocyclopropanes has also been reported, further expanding the accessible chemical space of these valuable motifs.[10]
II. Reactivity and Synthetic Applications
The reactivity of fluorinated cyclopropanes is dominated by ring-opening reactions and cycloadditions, driven by the release of ring strain. The presence of fluorine significantly influences the regioselectivity and reaction pathways.
Ring-Opening Reactions
The high ring strain of fluorinated cyclopropanes, which is approximately twice that of their non-fluorinated counterparts, makes them susceptible to ring-opening reactions.[6]
Highly fluorinated cyclopropanes react with halogens (I₂, Br₂, Cl₂) at elevated temperatures to yield 1,3-dihalopolyfluoropropanes.[6][7] This reaction provides a useful and general synthesis for these valuable intermediates. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropane ring. For instance, pentafluorocyclopropanes with substituents like -Cl, -OCF₃, or -CN react regiospecifically, with the ring opening at the substituted carbons.[6][7]
gem-Difluorocyclopropanes have been extensively studied as fluoroallylic synthons in transition metal-catalyzed reactions.[11][12] Palladium-catalyzed ring-opening functionalization with various carbon and heteroatom nucleophiles provides access to monofluoroalkenes with high linear selectivity.[11] This transformation allows for the formation of C-N, C-O, and C-C bonds. The regioselectivity of these reactions can often be controlled by the choice of ligand.[13]
Hypervalent iodine reagents have been employed for the fluorinative ring-opening of 1,1-disubstituted cyclopropanes, leading to 1,3-difluorination and 1,3-oxyfluorination products.[14] This method proceeds with high chemo- and regioselectivity under mild conditions.
Cycloaddition Reactions
Fluorinated cyclopropanes, particularly gem-difluorocyclopropenes, can participate in cycloaddition reactions, providing access to complex fluorinated scaffolds.
gem-Difluorocyclopropenes have been shown to react with azomethine ylides in [3+2] dipolar cycloadditions to afford novel fluorine-containing 3-azabicyclo[3.1.0]hexanes.[15][16] These reactions provide a robust and short synthetic sequence to pharmaceutically relevant structures. Rhodium-catalyzed [3+2] cycloaddition reactions between gem-difluorocyclopropanes and internal alkenes have also been reported, yielding gem-difluorinated cyclopentanes.[11]
III. Quantitative Data Summary
The following tables summarize key quantitative data from representative reactions involving fluorinated cyclopropanes.
Table 1: Synthesis of Fluorinated Cyclopropanes
| Entry | Alkene Substrate | Carbene Source/Method | Product | Yield (%) | Reference |
| 1 | Various fluoroolefins | Hexafluoropropylene oxide (HFPO), 180-190 °C | Highly fluorinated cyclopropanes | Modest to High | [6] |
| 2 | Tetramethylethylene | CBr₂F₂/CHBr₃, Phase-transfer catalysis | 1,1-Difluoro-2,2,3,3-tetramethylcyclopropane | - | [4] |
| 3 | α-Methylstyrene | CHClF₂, Phase-transfer catalysis | 1,1-Difluoro-2-methyl-2-phenylcyclopropane | <30% | [4] |
| 4 | (Z)-2-Fluoroallylic alcohol | CH₂I₂/Et₂Zn, Chiral dioxaborolane ligand | Chiral fluorocyclopropane | High | [8] |
| 5 | Aromatic vinyl fluorides | Transition metal catalyzed [2+1]-cycloaddition | Fluorinated 2-phenylcyclopropylmethylamines | - | [17] |
Table 2: Ring-Opening Reactions of Fluorinated Cyclopropanes
| Entry | Cyclopropane Substrate | Reagent(s) | Product | Yield (%) | Conditions | Reference |
| 1 | Hexathis compound | I₂ | 1,3-Diiodoperfluoropropane | 80 | 150-190 °C | [6] |
| 2 | Hexathis compound | Br₂ | 1,3-Dibromoperfluoropropane | 83 | 150-190 °C | [6] |
| 3 | Hexathis compound | Cl₂ | 1,3-Dichloroperfluoropropane | Modest | 150-190 °C | [6] |
| 4 | gem-Difluorocyclopropanes | Various nucleophiles, Pd catalyst | Monofluorinated alkenes | - | - | [11] |
| 5 | 1,1-Disubstituted cyclopropanes | Hypervalent iodine reagents | 1,3-Difluorinated/1,3-Oxyfluorinated products | - | Room Temperature | [14] |
Table 3: Cycloaddition Reactions of Fluorinated Cyclopropanes
| Entry | Cyclopropane Substrate | Reaction Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 1 | gem-Difluorocyclopropenes | Azomethine ylides | - | Fluorinated 3-azabicyclo[3.1.0]hexanes | Good | [15][16] |
| 2 | gem-Difluorocyclopropanes | Internal alkenes | Rh catalyst | gem-Difluorinated cyclopentanes | Good | [11] |
IV. Experimental Protocols
General Procedure for the Preparation of Fluorinated Cyclopropanes using HFPO[6]
An autoclave is charged with the desired fluorinated olefin and 1.1 to 1.4 equivalents of hexafluoropropylene oxide (HFPO). The mixture is heated at 180-190 °C for 8-10 hours. After cooling, the byproduct trifluoroacetyl fluoride (CF₃COF) is vented. The remaining residue is then distilled to afford the purified fluorinated cyclopropane.
General Procedure for Ring-Opening Reactions with Halogens[6]
A shaker tube is charged with the fluorinated cyclopropane and the respective halogen (e.g., I₂, Br₂). The tube is heated at a specified temperature (typically between 150-240 °C) for a designated period. After the reaction is complete, the mixture is cooled and the product is isolated, typically by distillation.
Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols[8]
To a stirred solution of freshly distilled diiodomethane (CH₂I₂) in dichloromethane (CH₂Cl₂) at 0 °C is added diethylzinc (Et₂Zn) dropwise. A mixture of the fluoroallylic alcohol and a chiral dioxaborolane ligand in a chelating solvent is then added to the preformed bis(iodomethyl)zinc species. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched, and the product is isolated and purified by column chromatography.
V. Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. The preparation and properties of 1,1-dithis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trithis compound motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A [pubs.rsc.org]
- 14. Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides - Access to Novel Fluorinated Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Early Research on Perfluorocyclopropene: Synthesis and Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Perfluorocyclopropene (C₃F₄), a highly strained and reactive fluorinated carbocycle, has been a subject of significant interest in the field of fluorine chemistry. Its unique electronic properties and propensity to undergo various transformations make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the early research into the synthesis and reactions of perfluorocyclopropene, with a focus on detailed experimental protocols, quantitative data, and mechanistic pathways.
Synthesis of Perfluorocyclopropene
Early research primarily focused on elimination reactions from saturated perfluorocyclopropane precursors. The most convenient and widely cited method for the laboratory-scale synthesis of perfluorocyclopropene is the dehalogenation of 1,2-dichloro-1,2,3,3-tetrathis compound.
Dehalogenation of 1,2-Dichloro-1,2,3,3-tetrathis compound
The seminal work by Sargeant and Krespan in 1969 detailed the successful synthesis of perfluorocyclopropene via the dechlorination of 1,2-dichloro-1,2,3,3-tetrathis compound using zinc dust in ethanol.[1] This method remains a cornerstone for accessing this strained alkene.
Experimental Protocol:
A mechanically stirred mixture of zinc dust (65.4 g, 1.0 mol) in 250 mL of absolute ethanol is heated to reflux. A solution of 1,2-dichloro-1,2,3,3-tetrathis compound (94.5 g, 0.5 mol) in 100 mL of absolute ethanol is added dropwise over a period of 2-3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour. The volatile product, perfluorocyclopropene, is collected in a cold trap cooled with liquid nitrogen. The collected product is then purified by fractional distillation.
Quantitative Data:
| Precursor | Reagent | Solvent | Temperature | Yield | Conversion | Reference |
| 1,2-Dichloro-1,2,3,3-tetrathis compound | Zinc dust | Ethanol | Reflux | ~70% | ~53% | [1] |
Reaction Mechanism:
The reaction proceeds through a stepwise reduction of the carbon-chlorine bonds by the zinc metal, leading to the formation of a zinc-organometallic intermediate which then eliminates to form the double bond.
References
Theoretical Models for Predicting Fluorocyclopropane Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. When combined with the cyclopropane ring—a strained, three-membered carbocycle that imparts conformational rigidity and unique electronic character—the resulting fluorocyclopropane motif offers a powerful tool for designing novel pharmaceuticals and advanced materials.
This technical guide provides an in-depth overview of the theoretical models used to predict the diverse properties of fluorocyclopropanes. Understanding and applying these computational methods allows researchers to rationally design molecules with tailored characteristics, thereby accelerating the discovery and development process. We will explore the core quantum chemical and quantitative structure-property relationship (QSPR) models, present key predicted data in a structured format, detail relevant experimental protocols, and visualize complex workflows and relationships.
Core Theoretical Models
The prediction of molecular properties for fluorocyclopropanes largely relies on two major classes of computational models: high-level quantum chemical methods and empirical Quantitative Structure-Property Relationship (QSPR) models.
Quantum Chemical Methods
Quantum chemical methods use the principles of quantum mechanics to model the electronic structure of molecules, providing highly detailed and accurate predictions of their properties from first principles.
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to optimize the geometries of fluorinated cyclopropanes and predict their energetic and electronic properties. A popular and reliable methodology for organofluorine compounds involves the B3LYP functional combined with a triple-zeta basis set like 6-311++G(d,p). The inclusion of dispersion corrections, such as Grimme's D3(BJ), is often crucial for accurately modeling non-bonding interactions.
-
Ab Initio Methods: While more computationally intensive than DFT, high-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide benchmark-quality results, especially for geometric parameters and reaction energies. These methods are often used to validate the accuracy of DFT functionals for specific classes of molecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a technique used to study intramolecular and intermolecular bonding and interactions. For fluorocyclopropanes, it is particularly useful for quantifying stabilizing electronic delocalization effects, such as anomeric-like interactions (nF → σ*CF) in gem-difluorinated systems, which contribute significantly to their stability.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is another method for analyzing electron density to characterize chemical bonds and non-covalent interactions.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical methods that correlate variations in the physicochemical properties of a group of chemicals with their structural features, which are encoded as numerical descriptors.
While less common for the specific niche of fluorocyclopropanes, QSPR is a powerful tool for predicting properties like boiling point, melting point, and vapor pressure for broader classes of fluorinated compounds. These models are built using experimental data and can be used for rapid screening of large libraries of compounds once a robust and validated model is established. The development of reliable QSPR models depends heavily on the quality and availability of experimental data for a well-defined training set of molecules.
Predicted Properties of Fluorocyclopropanes
Theoretical models provide access to a wide range of molecular properties. Below are tables summarizing key quantitative data for fluorocyclopropanes, comparing theoretical predictions with experimental values where available.
Table 1: Geometric Properties of Cyclopropane and Fluorocyclopropanes
This table presents key bond lengths and angles. Note the significant shortening of the C1-C2 bond and lengthening of the C2-C3 bond in 1,1-dithis compound upon fluorination, as predicted by high-level calculations and confirmed by experimental data.
| Molecule | Parameter | Theoretical Value (CCSD(T)) | Experimental Value |
| Cyclopropane | r(C-C) | 1.510 Å | 1.501 Å |
| r(C-H) | 1.083 Å | 1.083 Å | |
| α(HCH) | 115.1° | 114.5° | |
| 1,1-Dithis compound | r(C1-C2) | 1.470 Å | 1.470(1) Å |
| r(C2-C3) | 1.548 Å | 1.546(1) Å | |
| r(C-F) | 1.344 Å | 1.343(1) Å | |
| α(FCF) | 109.5° | 109.5(1)° | |
| α(C2C1C3) | 119.4° | 119.4(1)° |
Table 2: Calculated Energetics of Fluorination via Isodesmic Reactions
Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both sides of the equation. They are used to accurately calculate the energetic effect of structural changes, such as fluorination. The data below, calculated at the B3LYP-GD3BJ/6-311++G(d,p) level, shows that fluorination of cyclopropane is generally an exothermic (stabilizing) process, particularly for geminal substitutions.
| Reaction: cyclopropane + n CH₃F → n-fluorocyclopropane + n CH₄ | ΔH⁰ (kcal/mol) |
| Monothis compound | -11.0 |
| 1,1-Dithis compound | -25.8 |
| trans-1,2-Dithis compound | -16.8 |
| cis-1,2-Dithis compound | -14.1 |
| 1,1,2-Trithis compound | -36.1 |
| all-cis-1,2,3-Trithis compound | +1.6 |
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies
Vibrational spectroscopy is a key tool for identifying and characterizing molecules. Quantum chemical calculations can predict these frequencies with good accuracy, aiding in the assignment of experimental spectra.
| Molecule | Mode Description | Experimental (cm⁻¹) | Calculated (B3LYP/cc-pVTZ) (cm⁻¹) |
| 1,1-Dithis compound | CF₂ symmetric stretch | 1200 | 1200 (approx.) |
| Ring deformation | 956 | 956 (approx.) | |
| CH₂ wag | 876 | 876 (approx.) | |
| CF₂ scissors | 660 | 660 (approx.) |
Visualizing Theoretical and Experimental Workflows
Understanding the relationships between different models and the sequence of experimental and computational steps is crucial for research. The following diagrams, generated using Graphviz, illustrate these concepts.
Logical Hierarchy of Predictive Models
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Fluorocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated compounds highly valuable in medicinal chemistry and drug discovery.[1][2] The cyclopropane ring, a three-membered carbocycle, is another important structural motif found in numerous bioactive compounds, imparting conformational rigidity.[1][3] The combination of these two features in chiral fluorocyclopropanes presents a unique and desirable scaffold for the development of novel therapeutics.[3][4] This document provides detailed application notes and experimental protocols for several key methodologies in the enantioselective synthesis of chiral fluorocyclopropanes.
Rhodium-Catalyzed Asymmetric Cyclopropanation
Rhodium(II) carboxylates are highly effective catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds. This method has been successfully applied to the synthesis of trifluoromethyl-substituted cyclopropanes with excellent diastereo- and enantioselectivity.[5][6]
Application Notes
This method is particularly suitable for the reaction of styrenes and other electron-rich alkenes with 1-aryl-2,2,2-trifluorodiazoethanes. The use of adamantylglycine-derived dirhodium complexes, such as Rh₂(R-PTAD)₄, has been shown to provide high levels of stereocontrol.[5] The reaction is generally fast and proceeds under mild conditions. A two-step protocol where the trifluorodiazoethane is generated in situ can simplify handling and improve efficiency.[5]
Quantitative Data
| Catalyst | Alkene Substrate | Diazo Compound | Yield (%) | d.r. | ee (%) | Reference |
| Rh₂(R-PTAD)₄ | Styrene | 1-Phenyl-2,2,2-trifluorodiazoethane | >94 | >94:6 | 98 | [5] |
| Rh₂(R-PTAD)₄ | 4-Methylstyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | >94 | >94:6 | 96 | [5] |
| Rh₂(R-PTAD)₄ | 4-Chlorostyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | >94 | >94:6 | 97 | [5] |
| Rh₂(S-TCPTAD)₄ | Methyl acrylate | Ethyl 2-diazo-2-phenylacetate | 85 | >20:1 | 98 | [6][7] |
| Rh₂(S-TCPTAD)₄ | Acrylonitrile | Ethyl 2-diazo-2-(4-methoxyphenyl)acetate | 75 | >20:1 | 95 | [6] |
Experimental Protocol: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation[5]
-
Preparation of the Catalyst Solution: In a glovebox, dissolve the dirhodium catalyst, Rh₂(R-PTAD)₄ (0.01 mmol, 1 mol%), in the desired solvent (e.g., CH₂Cl₂ or hexane, 2.0 mL).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 mmol).
-
Addition of Reagents: Add the catalyst solution to the flask containing the alkene.
-
Slow Addition of Diazo Compound: A solution of the 1-aryl-2,2,2-trifluorodiazoethane (1.1 mmol) in the same solvent (5.0 mL) is added dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl-substituted cyclopropane.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Reaction Mechanism
Caption: Rhodium-catalyzed cyclopropanation workflow.
Biocatalytic Asymmetric Cyclopropanation
Engineered myoglobin-based catalysts have emerged as a powerful tool for the stereoselective synthesis of fluorinated cyclopropanes, offering high diastereo- and enantiocontrol for transformations that are challenging with traditional chemocatalysts.[8][9]
Application Notes
This biocatalytic approach is particularly effective for the cyclopropanation of a broad range of gem-difluoroalkenes and monofluorostyrene derivatives with diazoacetonitrile.[8][9] The reactions are typically performed in aqueous buffer solutions under anaerobic conditions at room temperature, making it a green and sustainable method. The use of whole E. coli cells expressing the engineered myoglobin catalyst simplifies the procedure by avoiding protein purification.[3]
Quantitative Data
| Myoglobin Variant | Alkene Substrate | Diazo Compound | Yield (%) | d.r. | ee (%) | Reference |
| Mb(H64V,V68A) | Styrene | CF₃CHN₂ | 99 | >99:1 | >99 | [3] |
| Mb(H64V,V68A) | 4-Methoxystyrene | CF₃CHN₂ | 98 | >99:1 | >99 | [3] |
| Mb(H64V,V68A) | 4-Chlorostyrene | CF₃CHN₂ | 85 | >99:1 | >99 | [3] |
| Mb(H64V,V68G,L69V) | 1,1-Difluoro-4-phenyl-1-butene | Diazoacetonitrile | 95 | >99:1 | 99 | [9] |
| Mb(H64V,V68G,L69V) | 1,1-Difluoro-4-methyl-1-pentene | Diazoacetonitrile | 88 | >99:1 | 98 | [9] |
Experimental Protocol: General Procedure for Biocatalytic Cyclopropanation[9]
-
Cell Culture and Expression: Grow E. coli cells expressing the engineered myoglobin variant in a suitable medium (e.g., TB medium) supplemented with the appropriate antibiotic and inducer (e.g., IPTG).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with buffer (e.g., sodium borate buffer, 50 mM, pH 9.0), and resuspend in the same buffer to a desired optical density (e.g., OD₆₀₀ = 40).
-
Reaction Setup: In an anaerobic glovebox, combine the alkene substrate (5 mM) and the cell suspension in a sealed vial.
-
Reaction Initiation: Add the diazoacetonitrile (20 mM) to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature for 16 hours.
-
Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by ¹⁹F NMR and chiral HPLC analysis.
Experimental Workflow
Caption: Biocatalytic cyclopropanation workflow.
Zinc Carbenoid-Mediated Enantioselective Cyclopropanation (Simmons-Smith Reaction)
The Simmons-Smith reaction is a classic method for cyclopropanation. An enantioselective variant using a chiral dioxaborolane ligand has been developed for the synthesis of chiral fluorocyclopropanes from fluoro-substituted allylic alcohols.[10][11]
Application Notes
This method is effective for the cyclopropanation of both (Z)- and (E)-fluoroallylic alcohols.[10] The chiral dioxaborolane ligand plays a crucial role in inducing high enantioselectivity. The reaction tolerates a variety of substituents on the aromatic ring of the allylic alcohol, including both electron-donating and electron-withdrawing groups.[10]
Quantitative Data
| Ligand | Substrate | Reagents | Yield (%) | ee (%) | Reference |
| Chiral Dioxaborolane | (Z)-2-Fluoro-3-phenyl-2-propen-1-ol | Et₂Zn, CH₂I₂ | 90 | 95 | [10] |
| Chiral Dioxaborolane | (Z)-2-Fluoro-3-(4-methoxyphenyl)-2-propen-1-ol | Et₂Zn, CH₂I₂ | >90 | 95 | [10] |
| Chiral Dioxaborolane | (Z)-3-(4-Chlorophenyl)-2-fluoro-2-propen-1-ol | Et₂Zn, CH₂I₂ | 85 | 96 | [10] |
| Chiral Dioxaborolane | (E)-3-Fluoro-2-phenyl-2-propen-1-ol | Et₂Zn, CH₂I₂ | 88 | 92 | [10] |
Experimental Protocol: General Procedure for Enantioselective Simmons-Smith Cyclopropanation[10]
-
Preparation of the Zinc Carbenoid: To a stirred solution of freshly distilled diiodomethane (CH₂I₂, 2.23 mmol) in dichloromethane (CH₂Cl₂, 2 mL) at 0 °C, add diethylzinc (Et₂Zn, 1.16 mmol) dropwise.
-
Ligand Addition: After stirring for 10 minutes, add a solution of the chiral dioxaborolane ligand (1.0 mmol) in CH₂Cl₂ (1 mL) to the reaction mixture.
-
Substrate Addition: After another 10 minutes, add a solution of the fluoro-substituted allylic alcohol (1.0 mmol) in CH₂Cl₂ (1 mL).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.
Logical Relationship of Key Components
Caption: Key components in Simmons-Smith reaction.
Conclusion
The enantioselective synthesis of chiral fluorocyclopropanes is a rapidly advancing field with significant implications for drug discovery and development. The methodologies presented herein, including rhodium-catalyzed cyclopropanation, biocatalysis, and modified Simmons-Smith reactions, provide powerful and versatile tools for accessing these valuable building blocks. The choice of method will depend on the specific substrate, desired stereochemical outcome, and scalability requirements. The detailed protocols and compiled data in these application notes are intended to serve as a practical guide for researchers in this exciting area of synthetic chemistry.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Collection - Rhodium-Catalyzed Cyclopropanation of Fluorinated Olefins: A Straightforward Route to Highly Functionalized Fluorocyclopropanes - Organic Letters - Figshare [figshare.com]
- 3. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Stereoselective Fluorocyclopropanation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of fluorinated cyclopropanes using engineered myoglobin-based biocatalysts. Fluorinated cyclopropanes are highly sought-after motifs in medicinal chemistry due to the unique conformational constraints of the cyclopropane ring and the beneficial physicochemical properties imparted by fluorine.[1][2] Biocatalytic methods offer a green and highly selective alternative to traditional chemical catalysis for the synthesis of these valuable building blocks.
Engineered variants of sperm whale myoglobin have emerged as particularly effective catalysts for the cyclopropanation of both mono- and gem-difluoroalkenes with diazoacetonitrile, affording products with excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.).[1][3] These transformations can be conveniently performed using whole E. coli cells expressing the engineered biocatalyst, simplifying the experimental setup and avoiding the need for extensive protein purification.
Data Presentation: Performance of Engineered Myoglobin Biocatalysts
The following tables summarize the performance of engineered myoglobin variants in the stereoselective fluorocyclopropanation of various olefin substrates.
Table 1: Biocatalytic Cyclopropanation of gem-Difluoroalkenes
| Entry | Substrate (Olefin) | Biocatalyst Variant | Yield (%) [a] | d.r. [c] | e.e. (%) [d] |
| 1 | 1,1-difluoro-4-phenyl-1-butene | Mb(H64V,V68G,L69V) | 85 | >99:1 | 99 |
| 2 | 1,1-difluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 78 | >99:1 | 98 |
| 3 | 1,1-difluoro-2-(4-methoxyphenyl)ethene | Mb(H64V,V68G,L69V) | 82 | >99:1 | 99 |
| 4 | 1,1-difluoro-2-(4-chlorophenyl)ethene | Mb(H64V,V68G,L69V) | 75 | >99:1 | 97 |
| 5 | 1,1-difluoro-2-(thiophen-2-yl)ethene | Mb(H64V,V68G,L69V) | 65 | >99:1 | 96 |
Reaction conditions: 5 mM olefin, 20 mM diazoacetonitrile, Mb-expressing E. coli (OD600=40) in 50 mM sodium borate buffer (pH 9.0), room temperature, 16 h, anaerobic conditions.[3] [a] Yield determined by fluorine NMR using trifluorotoluene as an internal standard.[3] [c] Diastereomeric ratio (d.r.) determined by fluorine NMR and chiral HPLC.[3] [d] Enantiomeric ratio (e.r.) determined by chiral HPLC.[3]
Table 2: Biocatalytic Cyclopropanation of Monofluoroalkenes
| Entry | Substrate (Olefin) | Biocatalyst Variant | Yield (%) [a] | d.r. [c] | e.e. (%) [d] |
| 1 | (E)-1-fluoro-4-phenyl-1-butene | Mb(H64V,V68G,L69V) | 72 | 95:5 | 98 |
| 2 | (E)-1-fluoro-2-phenylethene | Mb(H64V,V68G,L69V) | 68 | 92:8 | 97 |
| 3 | (E)-1-fluoro-2-(4-methylphenyl)ethene | Mb(H64V,V68G,L69V) | 75 | 94:6 | 99 |
| 4 | (E)-1-fluoro-2-(4-bromophenyl)ethene | Mb(H64A,V68G,L69V) | 65 | 90:10 | 96 |
Reaction conditions: 5 mM olefin, 20 mM diazoacetonitrile, Mb-expressing E. coli (OD600=40) in 50 mM sodium borate buffer (pH 9.0), room temperature, 16 h.[3] [a] Yield determined by fluorine NMR using trifluorotoluene as an internal standard.[3] [c] Diastereomeric ratio (d.r.) determined by fluorine NMR and chiral HPLC.[3] [d] Enantiomeric ratio (e.r.) determined by chiral HPLC.[3]
Visualizations of Key Processes
Caption: Overall workflow for biocatalytic fluorocyclopropanation.
Caption: Directed evolution cycle for improving biocatalyst performance.
Caption: Biocatalytic stereoselective fluorocyclopropanation reaction.
Experimental Protocols
Protocol 1: Expression and Preparation of Engineered Myoglobin Whole-Cell Biocatalyst
This protocol describes the preparation of E. coli whole cells expressing an engineered myoglobin variant for use as a biocatalyst.
Materials:
-
pET-based expression plasmid containing the gene for the engineered myoglobin variant (e.g., Mb(H64V,V68G,L69V))
-
Chemically competent E. coli BL21(DE3) cells
-
Luria-Bertani (LB) medium
-
Ampicillin (100 mg/L)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing ampicillin. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing ampicillin and grow overnight at 37°C with shaking (220 rpm).
-
Expression Culture: Inoculate 1 L of LB medium containing ampicillin with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate the culture at 25°C for 16-20 hours with shaking.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing and Resuspension: Discard the supernatant and wash the cell pellet twice with PBS (pH 7.4). Resuspend the final cell pellet in the desired reaction buffer (e.g., 50 mM sodium borate buffer, pH 9.0) to a final OD600 of 40. The whole-cell catalyst is now ready for use.
Protocol 2: Whole-Cell Biocatalytic Fluorocyclopropanation
This protocol details the general procedure for the biocatalytic cyclopropanation of a fluorinated alkene.
Materials:
-
Engineered myoglobin whole-cell biocatalyst (OD600=40 in reaction buffer)
-
Fluorinated alkene substrate (e.g., 1,1-difluoro-4-phenyl-1-butene)
-
Diazoacetonitrile
-
50 mM Sodium Borate Buffer (pH 9.0)
-
Sodium dithionite (optional, for creating anaerobic conditions)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Anaerobic chamber or glovebox (recommended)
Procedure:
-
Reaction Setup: In an anaerobic chamber, add the whole-cell biocatalyst suspension to a reaction vessel.
-
Substrate Addition: Add the fluorinated alkene substrate to a final concentration of 5 mM.
-
Initiation: Add a small amount of sodium dithionite (e.g., 1-2 mg) to ensure anaerobic conditions. Initiate the reaction by adding diazoacetonitrile to a final concentration of 20 mM.
-
Incubation: Seal the reaction vessel and incubate at room temperature (approx. 25°C) for 16 hours with gentle stirring or shaking.
-
Reaction Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Product Isolation: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is now ready for analysis.
Protocol 3: Analytical Method for Determination of Yield, Diastereomeric Ratio, and Enantiomeric Excess
This protocol outlines the analytical procedures to determine the key quantitative metrics of the biocatalytic reaction.
A. Yield and Diastereomeric Ratio (d.r.) by ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve a known mass of the crude product in CDCl₃. Add a known amount of an internal standard (e.g., trifluorotoluene).
-
NMR Analysis: Acquire a ¹⁹F NMR spectrum.
-
Data Analysis:
B. Enantiomeric Excess (e.e.) by Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude or purified product in the HPLC mobile phase.
-
HPLC Conditions (Example):
-
Column: Chiralcel OD-H or AD-H column (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 or 95:5 v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Temperature: Ambient.
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [(A1 - A2) / (A1 + A2)] x 100
These protocols and data provide a strong foundation for researchers to explore and utilize biocatalytic stereoselective fluorocyclopropanation in their own work. The use of engineered myoglobin catalysts offers a practical and highly efficient route to valuable chiral fluorinated building blocks for drug discovery and development.
References
Application Notes and Protocols for Incorporating Fluorocyclopropane into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the incorporation of fluorocyclopropane-containing amino acids into peptides. The introduction of the this compound moiety can impart unique conformational constraints and physicochemical properties to peptides, making it a valuable tool in peptidomimetic design and drug discovery. The protocols outlined below cover the synthesis of a this compound-proline analogue and its subsequent incorporation into a peptide sequence, serving as a practical guide for researchers in this field.
Introduction
The incorporation of non-canonical amino acids is a powerful strategy in peptide and protein engineering to enhance stability, modulate biological activity, and introduce novel functionalities. The this compound group, in particular, offers a unique combination of steric hindrance and electronic properties due to the presence of the fluorine atom and the rigid cyclopropane ring. This can influence peptide conformation, receptor binding affinity, and metabolic stability.[1][2] These protocols provide a foundation for synthesizing these modified peptides for further study and application.
Data Presentation
The following tables summarize the quantitative data obtained during the synthesis of a this compound-containing proline analogue and its incorporation into a tripeptide, as described in the literature.[3]
Table 1: Synthesis of Boc-Protected this compound-Containing Proline Analogue
| Step | Product | Starting Material | Reagents and Conditions | Yield (%) |
| 1. Amide Formation | 2-Bromo-N-(2-fluoroallyl)-N-(4-nitrobenzyl)acetamide (2c) | N-(4-nitrobenzyl)allylamine | Bromoacetyl bromide | 71 |
| 2. Azide Substitution & Staudinger | Amine 4b | Amide 2b | Sodium azide, then PPh3, H2O | 86 |
| 3. Intramolecular Cyclopropanation | Lactam (±)-6b | Diazoacetamide 5b | Rh2(OPiv)4 | 55 |
| 4. Homologation | Amino-nitrile (−)-cis-7b | Lactam (−)-6b | Reductive cyanation | 70 |
| 5. Hydrolysis & Deprotection | Free amino acid (−)-cis-8b | Amino-nitrile (−)-cis-7b | Acidic hydrolysis, then deprotection | 76 |
| 6. Boc Protection | Boc-protected this compound-proline analogue | Free amino acid (−)-cis-8b | Boc anhydride | - |
Table 2: Solution-Phase Peptide Coupling Yields
| Coupling Step | Product | Reactants | Coupling Reagent | Yield (%) |
| 1. Dipeptide Formation | Dipeptide (−)-10 | Boc-protected this compound-proline analogue, Alanine methyl ester | HBTU | 65 |
| 2. Tripeptide Formation | Tripeptide (−)-11 | Deprotected dipeptide, Boc-Alanine | HBTU | 37 |
Experimental Protocols
Protocol 1: Synthesis of a this compound-Containing Proline Analogue
This protocol is based on the intramolecular cyclopropanation strategy.[3]
Materials:
-
N-Benzyl allylamine
-
Bromoacetyl bromide
-
Sodium azide
-
Triphenylphosphine (PPh3)
-
Diazo transfer reagent (e.g., tosyl azide)
-
Rhodium(II) octanoate dimer (Rh2(OAc)4) or similar rhodium catalyst
-
Reducing agent for cyanation (e.g., NaBH3CN)
-
Strong acid (e.g., HCl) for hydrolysis
-
Boc anhydride ( (Boc)2O )
-
Solvents: Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF), etc.
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Diazoacetamide Precursor: a. React N-benzyl allylamine with bromoacetyl bromide to form the corresponding amide. b. Substitute the bromide with an azide using sodium azide. c. Perform a Staudinger reaction using triphenylphosphine followed by hydrolysis to obtain the amine. d. React the resulting amine with a diazo transfer reagent to yield the diazoacetamide.
-
Intramolecular Cyclopropanation: a. Dissolve the diazoacetamide in a suitable solvent like dichloromethane. b. Add a catalytic amount of a rhodium catalyst (e.g., Rh2(OAc)4). c. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). d. Purify the resulting lactam by silica gel column chromatography.
-
Homologation and Hydrolysis: a. Perform a reductive cyanation on the lactam to introduce a nitrile group. b. Hydrolyze the nitrile under acidic conditions to form the carboxylic acid. c. Concurrently, the benzyl protecting group is typically cleaved under these conditions to yield the free amino acid. d. Purify the this compound-containing proline analogue.
-
Boc Protection: a. Protect the amine group of the synthesized amino acid with Boc anhydride under standard conditions to prepare it for peptide synthesis.
Protocol 2: Incorporation of this compound-Proline Analogue into a Peptide (Solution-Phase)
This protocol describes the synthesis of a tripeptide using the Boc-protected this compound-proline analogue.[3]
Materials:
-
Boc-protected this compound-proline analogue
-
Alanine methyl ester hydrochloride
-
Boc-Alanine
-
Peptide coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection agent: Trifluoroacetic acid (TFA) or HCl in dioxane
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dipeptide Synthesis: a. Dissolve the Boc-protected this compound-proline analogue (1 equivalent), alanine methyl ester hydrochloride (1.1 equivalents), and HBTU (1.1 equivalents) in DMF. b. Add DIPEA (2.2 equivalents) to the mixture and stir at room temperature. c. Monitor the reaction progress by TLC. d. Upon completion, perform an aqueous workup and extract the dipeptide. e. Purify the dipeptide by silica gel column chromatography.[3]
-
Deprotection of the Dipeptide: a. Dissolve the purified dipeptide in DCM. b. Add a deprotection agent (e.g., 4M HCl in dioxane) and stir at room temperature. c. Monitor the reaction until the Boc group is completely removed. d. Evaporate the solvent to obtain the deprotected dipeptide salt.
-
Tripeptide Synthesis: a. Dissolve the deprotected dipeptide salt (1 equivalent), Boc-Alanine (1.1 equivalents), and HBTU (1.1 equivalents) in DMF. b. Add DIPEA (2.2 equivalents) and stir at room temperature. c. Monitor the reaction by TLC. d. After completion, perform an aqueous workup and extract the tripeptide. e. Purify the final tripeptide by silica gel column chromatography.[3]
Protocol 3: General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing this compound Amino Acids (Fmoc Strategy)
This is a generalized protocol. Specific conditions may need to be optimized for different fluorocyclopropyl amino acids.
Materials:
-
Fmoc-protected fluorocyclopropyl amino acid
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
-
Other Fmoc-protected amino acids
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU/DIPEA or HATU/DIPEA
-
Washing solvents: DMF, DCM, Isopropanol
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fluorocyclopropyl Amino Acid: a. Pre-activate the Fmoc-protected fluorocyclopropyl amino acid with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed. Due to potential steric hindrance of the this compound moiety, a double coupling or extended reaction time may be necessary.
-
Washing: Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection: a. Wash the resin with DCM and dry. b. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups. c. Collect the filtrate.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to collect the peptide pellet. c. Purify the peptide by reverse-phase HPLC. d. Characterize the final product by mass spectrometry.
Visualizations
Caption: Synthetic workflow for a Boc-protected fluorocyclopropyl-proline analogue.
Caption: Workflows for incorporating fluorocyclopropyl amino acids into peptides.
References
Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation of Fluoroalkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Fluorinated cyclopropanes, in particular, are valuable three-dimensional scaffolds that combine the conformational rigidity of the cyclopropane ring with the unique electronic properties of fluorine. Rhodium-catalyzed cyclopropanation of fluoroalkenes has emerged as a powerful and versatile strategy for the stereoselective synthesis of these important building blocks. This document provides detailed application notes and protocols for the rhodium-catalyzed cyclopropanation of various fluoroalkenes, including monofluorinated, difluoromethylated, and difluoroalkylated examples.
Scope and General Considerations
Rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄) and dirhodium(II) espanoate (Rh₂(esp)₂), are common catalysts for these transformations. The reaction typically involves the decomposition of a diazo compound in the presence of a fluoroalkene to generate a rhodium carbene intermediate, which then undergoes cyclopropanation with the alkene. Chiral rhodium catalysts have been successfully employed to achieve high levels of enantioselectivity. Careful selection of the catalyst, solvent, and diazo reagent is crucial for optimizing yield and stereoselectivity.
I. Monofluorocyclopropanation of Fluoroalkenes
This protocol describes a general method for the synthesis of monofluorocyclopropanes from fluorinated olefins and diazo compounds using a rhodium catalyst.
Experimental Protocol: General Procedure for Monofluorocyclopropanation[1]
-
To a solution of the fluoroalkene (1.0 equiv) and Rh₂(OAc)₄ (1-2 mol%) in a suitable solvent (e.g., dichloromethane, DCM) at room temperature is added a solution of the diazo compound (1.2-1.5 equiv) in the same solvent dropwise over a period of 1-2 hours using a syringe pump.
-
The reaction mixture is stirred at room temperature until the fluoroalkene is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired monofluorocyclopropane.
Data Presentation: Rhodium-Catalyzed Monofluorocyclopropanation
| Entry | Fluoroalkene Substrate | Diazo Reagent | Catalyst (mol%) | Solvent | Yield (%) | d.r. |
| 1 | 1-Fluoro-4-vinylbenzene | Ethyl diazoacetate | Rh₂(OAc)₄ (1) | DCM | 85 | 1.5:1 |
| 2 | (Fluoromethyl)benzene | Methyl phenyldiazoacetate | Rh₂(OAc)₄ (2) | DCM | 78 | >20:1 |
| 3 | 1-(Fluoromethyl)-4-vinylbenzene | Ethyl diazoacetate | Rh₂(esp)₂ (1) | DCM | 92 | 1.2:1 |
d.r. = diastereomeric ratio
II. Difluoromethylcyclopropanation of Alkenes
This section details a protocol for the synthesis of difluoromethyl-substituted cyclopropanes. This method utilizes difluoromethyl diazomethane, which can be generated in situ in a continuous-flow setup for improved safety and efficiency.[1]
Experimental Protocol: Continuous-Flow Synthesis of Difluoromethyl Cyclopropanes[2][3]
Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
Continuous-Flow Generation of Difluoromethyl Diazomethane:
-
Two separate solutions are prepared:
-
Solution A: 2,2-Difluoroethylamine in an appropriate solvent (e.g., CHCl₃).
-
Solution B: tert-Butyl nitrite (tBuONO) and acetic acid in the same solvent.
-
-
Using syringe pumps, both solutions are introduced into a micromixer at a controlled flow rate.
-
The micromixer is heated to facilitate the formation of difluoromethyl diazomethane.
Cyclopropanation Reaction:
-
The output stream from the micromixer containing the freshly generated difluoromethyl diazomethane is directly introduced into a flask containing a solution of the alkene (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(esp)₂, 5 mol%) in a suitable solvent (e.g., CHCl₃) at room temperature.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the difluoromethylated cyclopropane.
Data Presentation: Rhodium-Catalyzed Difluoromethylcyclopropanation of Styrenes[2][3]
| Entry | Styrene Substrate | Catalyst (mol%) | Solvent | Yield (%) | d.r. |
| 1 | Styrene | Rh₂(esp)₂ (5) | CHCl₃ | 67 | 1.2:1 |
| 2 | 4-Methylstyrene | Rh₂(esp)₂ (5) | CHCl₃ | 72 | 1.3:1 |
| 3 | 4-Chlorostyrene | Rh₂(esp)₂ (5) | CHCl₃ | 65 | 1.5:1 |
| 4 | 4-Methoxystyrene | Rh₂(esp)₂ (5) | CHCl₃ | 58 | 1.4:1 |
d.r. = diastereomeric ratio
III. Asymmetric Synthesis of Difluoroalkyl-Substituted Cyclopropanes
This protocol outlines an enantioselective method for the synthesis of chiral difluoroalkyl-substituted cyclopropanes using a chiral rhodium catalyst and an in situ generated difluoroalkyl carbene.[2]
Experimental Protocol: Asymmetric Difluoroalkylcyclopropanation[4]
-
In a nitrogen-filled glovebox, to a flame-dried screw-cap reaction tube containing a solution of the α,α-difluoro-β-carbonyl ketone N-triftosylhydrazone (2.0 equiv) in anhydrous trifluorotoluene (TFT) is added N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
A solution of the alkene (1.0 equiv) in anhydrous TFT is then added to the reaction mixture.
-
Finally, a solution of the chiral rhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.5 mol%) in anhydrous TFT is added.
-
The reaction tube is sealed and stirred at the desired temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then concentrated, and the crude product is purified by flash column chromatography.
Data Presentation: Enantioselective Synthesis of Difluoroalkyl Cyclopropanes[4]
| Entry | Alkene Substrate | Chiral Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 1,1-Diphenylethylene | Rh₂(S-PTAD)₄ (0.5) | TFT | 92 | 99 |
| 2 | 4-Methylstyrene | Rh₂(S-PTAD)₄ (0.5) | TFT | 85 | 95 |
| 3 | 4-Bromostyrene | Rh₂(S-PTAD)₄ (0.5) | TFT | 88 | 97 |
| 4 | 2-Vinylnaphthalene | Rh₂(S-PTAD)₄ (0.5) | TFT | 90 | 98 |
ee = enantiomeric excess
Visualizations
Experimental Workflow
References
Application of Fluorocyclopropane in PET Imaging Tracers: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols on the use of fluorocyclopropane-containing tracers in Positron Emission Tomography (PET) imaging. The focus is on [¹⁸F]FP-CIT, a key radiotracer for the dopamine transporter (DAT), which is crucial in the study and diagnosis of neurodegenerative diseases like Parkinson's Disease.
Introduction to this compound in PET Imaging
The incorporation of the this compound moiety into PET tracers offers several advantages. The cyclopropane ring provides conformational rigidity, which can lead to higher binding affinity and selectivity for the target protein. The fluorine-18 (¹⁸F) radionuclide is a preferred choice for PET due to its optimal half-life (109.8 minutes), low positron energy (0.635 MeV), and the feasibility of large-scale production. This combination allows for the synthesis of tracers with favorable pharmacokinetic profiles, enabling high-quality imaging of biological targets in vivo.
One of the most significant applications of this compound in PET is in the field of neuroimaging, particularly for the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, and its density is a key indicator of the health of dopaminergic neurons. A reduction in DAT density is a well-established hallmark of Parkinson's disease.
Featured Tracer: [¹⁸F]FP-CIT
[¹⁸F]FP-CIT (N-3-[¹⁸F]fluoropropyl-2β-carbomethoxy-3β-4-iodophenyl nortropane) is a cocaine analog that binds with high affinity and selectivity to the dopamine transporter. It has been extensively studied and is used clinically for the differential diagnosis of Parkinsonian syndromes.
Mechanism of Action and Signaling Pathway
[¹⁸F]FP-CIT acts as a ligand for the dopamine transporter. In a healthy brain, it accumulates in the striatum, where DAT is highly expressed. In patients with Parkinson's disease, the loss of dopaminergic neurons leads to a significant reduction in DAT density, resulting in decreased uptake of [¹⁸F]FP-CIT in the striatum. This difference in tracer accumulation allows for the visualization and quantification of dopaminergic neurodegeneration.
Quantitative Data Summary
The following tables summarize key quantitative data for [¹⁸F]FP-CIT from various studies, providing a comparative overview of its synthesis and in vivo performance.
Table 1: Radiosynthesis of [¹⁸F]FP-CIT
| Precursor | Synthesis Method | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| Mesylate Precursor | Manual, Protic Solvent | 52.2 ± 4.5% | >98% | Not Reported | ~60 | |
| Mesylate Precursor | Automated, Protic Solvent | 35.8 ± 5.2% | >98% | Not Reported | ~80 | |
| Tosylate Precursor | Automated, Base Control | 42.5 ± 10.9% | >98% | 64.4 ± 4.5 | ~90 | [1] |
| Mesylate Precursor | Automated, Nucleophilic Substitution | 1-2% (not decay corrected) | 98% | Not Reported | 80 | [2] |
Table 2: In Vivo Performance of [¹⁸F]FP-CIT
| Species | Parameter | Region | Value | Reference |
| Human (Healthy) | Striatum-to-Occipital Ratio (SOR) at 90 min | Striatum | ~3.5 | [3] |
| Human (Parkinson's Disease) | Reduction in DAT binding vs. Healthy | Posterior Putamen | ~70% | [4] |
| Mouse | Peak Brain Uptake (%ID/g) at 1 min | Striatum | 23.50 ± 12.46 | [3] |
| Mouse | Peak Brain Uptake (%ID/g) at 1 min | Cerebellum | 21.42 ± 12.19 | [3] |
| Human (Healthy) | In vitro Ki (nM) for DAT | Striatum | 3.50 ± 0.39 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of [¹⁸F]FP-CIT.
Radiosynthesis of [¹⁸F]FP-CIT (Automated Method)
This protocol is adapted from a high-yield automated synthesis method.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Mesylate or Tosylate precursor of FP-CIT
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium hydroxide (TBAOH)
-
Acetonitrile (MeCN), anhydrous
-
tert-Butyl alcohol (t-BuOH) or 2-methyl-2-butanol
-
Sterile water for injection
-
Ethanol, absolute
-
Sep-Pak QMA cartridge
-
Sep-Pak C18 cartridge
-
Automated synthesis module (e.g., GE TRACERlab FX)
-
HPLC system with a semi-preparative C18 column and a radiation detector
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge.
-
Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water or a solution of TBAOH.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K222/K₂CO₃ or [¹⁸F]fluoride/TBAOH mixture by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). Repeat this step 2-3 times to ensure complete removal of water.
-
-
Radiofluorination:
-
Dissolve the FP-CIT precursor (mesylate or tosylate) in a mixture of anhydrous acetonitrile and tert-butyl alcohol (or 2-methyl-2-butanol).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex in the reaction vessel.
-
Heat the reaction mixture at 100-120°C for 15-20 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture) and collect the fraction corresponding to [¹⁸F]FP-CIT, identified by the radiation detector.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the final product in sterile saline for injection, containing a small percentage of ethanol to ensure solubility.
-
-
Quality Control:
-
Determine the radiochemical purity by analytical HPLC.
-
Measure the radiochemical yield.
-
Determine the molar activity.
-
Perform tests for pH, sterility, and pyrogenicity according to pharmacopeial standards.
-
In Vivo PET Imaging Protocol (Rodent Model)
Materials:
-
[¹⁸F]FP-CIT solution for injection
-
Animal model (e.g., rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheter for intravenous injection
Protocol:
-
Animal Preparation:
-
Fast the animal for 4-6 hours before the scan to reduce variability in tracer uptake.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
-
Place a catheter in the tail vein for tracer injection.
-
Position the animal on the scanner bed.
-
-
Tracer Administration:
-
Administer a bolus injection of [¹⁸F]FP-CIT (typically 3.7-7.4 MBq) via the tail vein catheter.
-
-
PET/CT Imaging:
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Perform a dynamic PET scan for 60-90 minutes immediately following tracer injection to assess the tracer kinetics.
-
Alternatively, for static imaging, acquire a scan at a specific time point post-injection (e.g., 60-90 minutes) when optimal striatum-to-background contrast is achieved.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images with the CT images.
-
Draw regions of interest (ROIs) on the striatum and a reference region (e.g., cerebellum or occipital cortex) on the co-registered images.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI.
-
Determine the striatum-to-reference region ratio for quantitative analysis of DAT density.
-
Conclusion
The use of this compound in PET tracers, exemplified by [¹⁸F]FP-CIT, has proven to be a valuable tool in molecular imaging, particularly for the diagnosis and study of neurodegenerative diseases. The robust synthesis protocols and favorable in vivo characteristics of these tracers make them suitable for both preclinical research and clinical applications. The detailed protocols and compiled data in this document are intended to facilitate the adoption and optimization of these powerful imaging agents in the research and drug development community.
References
- 1. Feasibility of PET Template-Based Analysis on F-18 FP-CIT PET in Patients with De Novo Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Story of the Dopamine Transporter PET Tracer LBT-999: From Conception to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of [18F]FP-CIT, the radiotracer targeting dopamine transporter for diagnosing Parkinson’s disease: pharmacokinetic and efficacy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging Procedure and Clinical Studies of [18F]FP-CIT PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review [mdpi.com]
Application Notes and Protocols for Fluorocyclopropane Derivatives as 5-HT2C Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fluorocyclopropane derivatives as selective serotonin 2C (5-HT2C) receptor agonists. This document includes quantitative data on the pharmacological properties of these compounds, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a range of central nervous system (CNS) disorders, including obesity, schizophrenia, and drug addiction.[1] Agonism at the 5-HT2C receptor modulates various downstream signaling pathways, influencing mood, appetite, and cognition. A significant challenge in the development of 5-HT2C receptor agonists is achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptor subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.[1]
This compound derivatives of 2-phenylcyclopropylmethylamine have emerged as a promising class of potent and selective 5-HT2C receptor agonists. The incorporation of fluorine can offer advantages in terms of metabolic stability and brain penetration.[1] This document details the pharmacological profile and experimental evaluation of this novel class of compounds.
Data Presentation
The following tables summarize the in vitro pharmacological data for a series of this compound derivatives at human 5-HT2 receptors. The data is derived from functional assays measuring calcium flux upon receptor activation.[1]
Table 1: Functional Activity of this compound Derivatives at 5-HT2C Receptors
| Compound | EC50 (nM) | Emax (%) |
| (+)-21a | 4.7 | 98 |
| (+)-21b | 8.0 | 96 |
| (+)-21c | 14.3 | 95 |
| (+)-21d | 11.2 | 100 |
| (±)-12 | 598 | - |
| (±)-13 | 230 | 103 |
Table 2: Selectivity Profile of this compound Derivatives at 5-HT2A and 5-HT2B Receptors
| Compound | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | 5-HT2B EC50 (nM) | 5-HT2B Emax (%) |
| (+)-21a | 48.5 | 85 | 9.8 | 95 |
| (+)-21b | 162 | 71 | >10,000 | - |
| (+)-21c | 25.6 | 90 | 19.8 | 98 |
| (+)-21d | 35.1 | 96 | 28.7 | 102 |
| (±)-13 | 450 | 95 | 310 | 101 |
Table 3: Binding Affinity of a Representative N-Substituted Phenylcyclopropylmethylamine
| Compound | 5-HT2C Ki (nM) |
| (+)-15a | 81 |
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist, such as a this compound derivative, primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a diverse range of cellular responses.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.
Experimental Workflow for Agonist Characterization
The characterization of novel this compound derivatives as 5-HT2C agonists typically follows a multi-step process, from initial synthesis to in vivo evaluation.
Caption: General experimental workflow for 5-HT2C agonist drug discovery.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives can be achieved through a multi-step process starting from a substituted benzaldehyde. A key step involves the transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to an aromatic vinyl fluoride to construct the fluorinated cyclopropane ring.[1]
General Synthetic Scheme:
Caption: A generalized synthetic route to this compound derivatives.
In Vitro Assays
1. Radioligand Binding Assay (Competition)
-
Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT2C receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand (e.g., [3H]mesulergine).
-
Non-specific binding control (e.g., mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the this compound derivative.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Calcium Flux Assay
-
Objective: To measure the functional potency (EC50) and efficacy (Emax) of the compounds by detecting changes in intracellular calcium levels.
-
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
96- or 384-well black, clear-bottom plates.
-
Fluorescent plate reader (e.g., FLIPR).
-
-
Procedure:
-
Seed the cells in the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye for a specified period (e.g., 1 hour) at 37°C.
-
Prepare serial dilutions of the this compound derivative.
-
Use a fluorescent plate reader to measure baseline fluorescence before adding the compound.
-
Add the test compound to the wells and monitor the change in fluorescence in real-time.
-
Determine the peak fluorescence response for each concentration.
-
Generate dose-response curves and calculate EC50 and Emax values using non-linear regression.
-
3. IP1 Accumulation Assay
-
Objective: To quantify the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, as a measure of Gq/11 pathway activation.
-
Materials:
-
Cells expressing the 5-HT2C receptor.
-
IP1 assay kit (e.g., HTRF-based).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
-
Procedure:
-
Seed cells in a suitable microplate.
-
Stimulate the cells with varying concentrations of the this compound derivative in the presence of LiCl.
-
Lyse the cells and add the HTRF assay reagents (IP1-d2 and anti-IP1-cryptate).
-
Incubate to allow for the competitive binding reaction to occur.
-
Read the HTRF signal at the appropriate wavelengths.
-
Calculate the amount of IP1 produced based on the HTRF ratio.
-
Generate dose-response curves to determine EC50 and Emax values.
-
In Vivo Assays
1. Amphetamine-Induced Hyperlocomotion in Mice
-
Objective: To assess the potential antipsychotic-like activity of the 5-HT2C agonists.
-
Procedure:
-
Acclimate mice to the testing environment.
-
Administer the this compound derivative or vehicle.
-
After a pre-treatment period, administer amphetamine to induce hyperlocomotion.
-
Record locomotor activity using an automated activity monitoring system.
-
Analyze the data to determine if the test compound attenuates amphetamine-induced hyperlocomotion.
-
2. Food Intake Studies in Rodents
-
Objective: To evaluate the anorectic effects of the 5-HT2C agonists, relevant to their potential as anti-obesity agents.
-
Procedure:
-
Individually house and acclimate rodents.
-
Fast the animals for a specified period.
-
Administer the this compound derivative or vehicle.
-
Provide a pre-weighed amount of food and measure consumption at various time points.
-
Analyze the data to determine if the test compound reduces food intake compared to the vehicle-treated group.
-
Conclusion
This compound derivatives of 2-phenylcyclopropylmethylamine represent a promising class of selective 5-HT2C receptor agonists with potential therapeutic applications in various CNS disorders. The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and in vivo evaluation of these compounds. Further optimization of this scaffold may lead to the development of novel therapeutics with improved efficacy and safety profiles.
References
Application Notes and Protocols: Synthesis and Evaluation of Fluorocyclopropyl Analogs of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of fluorocyclopropyl analogs of two key kinase inhibitors: Bruton's tyrosine kinase (Btk) inhibitors and cabozantinib, a dual c-Met and VEGFR-2 inhibitor. The incorporation of a fluorocyclopropyl moiety represents a modern medicinal chemistry strategy to fine-tune the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
Fluorocyclopropyl Analogs of a Reversible Btk Inhibitor
The substitution of a 2-aminopyridyl group with a fluorocyclopropyl amide has been explored to develop novel reversible Btk inhibitors with improved properties. This modification led to the discovery of potent and selective inhibitors with distinct stereochemical activity profiles.
Signaling Pathway
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) and Fc receptor signaling pathways, which are crucial for B-cell proliferation, differentiation, and survival.[1][2] Inhibition of Btk is a validated therapeutic strategy for B-cell malignancies and autoimmune diseases.[1][2]
References
Application Notes and Protocols for the High-Yield Synthesis of Difluoromethyl-Containing Cyclopropanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups. Its incorporation into cyclopropane rings, which provide conformational rigidity, creates a unique structural motif—the difluoromethyl-containing cyclopropane (DFC). These structures are of increasing interest for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for several high-yield synthetic methods to access these valuable building blocks.
Synthetic Methodologies Overview
Several robust and high-yield strategies have been developed for the synthesis of difluoromethyl-containing cyclopropanes. The primary approaches include enantioselective copper-catalyzed desymmetric difluoromethylation, rhodium-catalyzed cyclopropanation of difluoromethylated olefins, and dirhodium-catalyzed enyne cycloisomerization. Each method offers distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
Data Presentation: Comparison of Key Synthetic Methods
The following tables summarize the quantitative data for the different high-yield synthetic approaches to difluoromethyl-containing cyclopropanes, allowing for a direct comparison of their efficiency and stereoselectivity.
Table 1: Enantioselective Copper-Catalyzed Desymmetric Hydrodifluoromethylation of Cyclopropenes [1]
| Substrate (Cyclopropene) | Product | Yield (%) | e.e. (%) |
| Phenyl-substituted | 3 | 90-93 | 90-93 |
| Thioether-containing | 6 | N/A | N/A |
| Aryl bromide-substituted | 8, 9 | N/A | N/A |
| Chromane-derived | 16-18 | N/A | 89-98 |
| Tetralin-derived | 19-23 | N/A | 93-99 |
| Brominated tetralin-derived | 23 | N/A | 99 |
Table 2: Rhodium-Catalyzed Enantioselective Cyclopropanation of Difluoromethylated Olefins [2][3][4]
| Olefin Substrate | Diazo Reagent | Catalyst | Yield (%) | d.r. | e.e. (%) |
| α-(Difluoromethyl)styrene | α-Nitro diazo ketone | Rh₂((S)-BTPCP)₄ | 93 | 11.5:1 | 99 |
| Various Styrenes | Ethyl diazoacetate | Rh₂((S)-BTPCP)₄ | High | up to 20:1 | up to 99 |
| Various Styrenes | Diazoketones | Rh₂((S)-BTPCP)₄ | High | up to 20:1 | up to 99 |
| Various Styrenes | Diazonitroalkanes | Rh₂((S)-BTPCP)₄ | High | up to 20:1 | up to 99 |
Table 3: Dirhodium-Catalyzed Enantioselective Enyne Cycloisomerization [5][6]
| Enyne Substrate | Catalyst | Yield (%) | e.e. (%) |
| TsN-tethered enyne (1a) | Rh₂(S-PTTL)₄ | up to 99 | up to 99 |
| Alkyl-substituted enynes | Rh₂(S-PTTL)₄ | 62-95 | 91-99 |
| Aryl-substituted enynes | Rh₂(S-PTTL)₄ | 75-98 | 90-96 |
| Ether-tethered enyne | Rh₂(S-TCPTTL)₄ | 86 | 86 |
| 1,7-Enyne | Rh₂(S-PTTL)₄ | 88 | 50 |
Experimental Protocols
Protocol 1: Enantioselective Copper-Catalyzed Desymmetric Hydrodifluoromethylation of Cyclopropenes[1]
This protocol describes the synthesis of chiral difluoromethyl cyclopropanes through the desymmetric difluoromethylation of cyclopropenes.
Materials:
-
[Cu(CH₃CN)₄]PF₆
-
Chiral Ligand (L*)
-
Anhydrous Tetrahydrofuran (THF)
-
(DMPU)₂Zn(CF₂H)₂ (DMPU = N,N'-dimethylpropyleneurea)
-
Cyclopropene substrate
-
Anhydrous N,N'-dimethylpropyleneurea (DMPU)
-
Argon atmosphere (glovebox)
-
Standard glassware
Procedure:
-
In a glovebox under an argon atmosphere, add [Cu(CH₃CN)₄]PF₆ (2.3 mg, 0.006 mmol, 3.0 mol%) and the chiral ligand L* (6.1 mg, 0.012 mmol, 6.0 mol%) to an oven-dried 4-mL vial equipped with a stir bar.
-
Add 0.5 mL of anhydrous THF to the vial.
-
Stir the mixture at room temperature for 15 minutes.
-
Remove the vial from the glovebox and cool it to -20 °C in a cooling bath.
-
Via syringe, add a solution of (DMPU)₂Zn(CF₂H)₂ (176 mg, 2.0 equiv.) in 0.3 mL of anhydrous DMPU.
-
Add a solution of the cyclopropene substrate (1.0 equiv.) in 0.7 mL of anhydrous THF.
-
Stir the reaction mixture at -20 °C until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched difluoromethyl-containing cyclopropane.
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Difluoromethylated Olefins[7]
This protocol details a general procedure for the synthesis of difluoromethyl-substituted cyclopropanes from styrenes using in-situ generated difluoromethyldiazomethane in a continuous-flow setup.
Materials:
-
2,2-Difluoroethylamine
-
Acetic Acid (AcOH)
-
tert-Butyl nitrite (tBuONO)
-
Chloroform (CHCl₃)
-
Styrene substrate
-
Rhodium(II) catalyst (e.g., Rh₂esp₂)
-
Microreactor system
-
Syringe pumps
-
Back pressure regulator
-
Standard laboratory glassware
Procedure:
-
Preparation of Difluoromethyldiazomethane (Continuous-Flow):
-
Prepare a solution of 2,2-difluoroethylamine (0.2 M, 4 eq.) in CHCl₃.
-
Prepare a separate solution of acetic acid (1.6 eq.) and tert-butyl nitrite (0.24 M, 4.8 eq.) in CHCl₃.
-
Using syringe pumps, introduce both solutions into a microreactor (e.g., Little Things Factory, MR Lab, Type MST, inner volume 200 μL) at a constant flow rate of 50 μL/min for each syringe.
-
Heat the microreactor to 75 °C.
-
Connect the outlet of the microreactor to a back pressure regulator set at 40 psi.
-
-
Cyclopropanation Reaction:
-
In a standard reaction flask under an argon atmosphere, dissolve the styrene substrate (0.4 mmol, 1 eq.) and the rhodium catalyst (e.g., Rh₂esp₂, 5 mol%) in 4 mL of CHCl₃.
-
Direct the output from the continuous-flow setup containing the freshly generated difluoromethyldiazomethane into the reaction flask at room temperature.
-
Stir the reaction mixture until the styrene is consumed (monitor by TLC or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the difluoromethyl-substituted cyclopropane.
-
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Copper-Catalyzed Desymmetric Difluoromethylation Pathway.
References
- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fluorocyclopropanation of Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorocyclopropane moiety into organic molecules is a significant strategy in medicinal chemistry and drug development. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the metabolic stability and altered physicochemical properties conferred by the fluorine atom, make this structural motif highly desirable. This document provides detailed application notes and experimental protocols for the fluorocyclopropanation of allylic alcohols, a key class of substrates for accessing chiral fluorocyclopropyl methanols.
Application Notes
Fluorocyclopropanation of allylic alcohols can be achieved through several synthetic strategies, primarily involving the use of zinc carbenoids in Simmons-Smith-type reactions. The stereochemical outcome of these reactions can be controlled to achieve high levels of diastereoselectivity and enantioselectivity, making them powerful tools for the synthesis of complex chiral building blocks.
Two main approaches have proven effective:
-
Diastereoselective Fluorocyclopropanation: This method utilizes the inherent chirality of the allylic alcohol to direct the approach of the fluorocyclopropanating agent, leading to the formation of one diastereomer preferentially. The preformation of a zinc alkoxide from the allylic alcohol is often crucial for achieving high diastereoselectivity.
-
Enantioselective Fluorocyclopropanation: For the synthesis of enantioenriched fluorocyclopropanes from achiral or racemic allylic alcohols, chiral ligands are employed to control the stereochemistry of the cyclopropanation step. Chiral dioxaborolane and disulfonamide ligands have been successfully used to induce high levels of enantioselectivity.
The choice of reagents and reaction conditions is critical for the success of these transformations. Key parameters to consider include the nature of the fluorinated carbenoid precursor (e.g., fluoroiodomethane), the zinc source (e.g., diethylzinc), the choice of solvent, and the reaction temperature. Optimization of these parameters is often necessary to achieve high yields and selectivities for a given substrate.
Key Experimental Protocols
Protocol 1: Enantioselective Fluorocyclopropanation using a Chiral Dioxaborolane Ligand
This protocol describes a general procedure for the enantioselective cyclopropanation of 2- and 3-fluoroallylic alcohols using a chiral dioxaborolane ligand and a zinc carbenoid.[1][2]
Experimental Workflow:
Caption: Workflow for Enantioselective Fluorocyclopropanation.
Materials:
-
Fluoroallylic alcohol
-
Diiodomethane (CH₂I₂) (freshly distilled)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Chiral dioxaborolane ligand
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of freshly distilled diiodomethane (4.4 equiv.) in dichloromethane at 0 °C, add diethylzinc (2.2 equiv.) dropwise.
-
Stir the resulting solution at 0 °C for 15 minutes to preform the bis(iodomethyl)zinc reagent.
-
In a separate flask, dissolve the fluoroallylic alcohol (1.0 equiv.) and the chiral dioxaborolane ligand (1.1 equiv.) in dichloromethane.
-
Add the solution of the fluoroallylic alcohol and ligand to the preformed bis(iodomethyl)zinc solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Quantitative Data Summary:
| Substrate (Allylic Alcohol) | Product | Yield (%) | ee (%) |
| (Z)-2-Fluoro-3-phenylprop-2-en-1-ol | (1R,2R)-1-Fluoro-2-phenylcyclopropyl)methanol | 90 | 95 |
| (Z)-2-Fluoro-3-(4-methoxyphenyl)prop-2-en-1-ol | (1R,2R)-1-Fluoro-2-(4-methoxyphenyl)cyclopropyl)methanol | >90 | 95 |
| (Z)-2-Fluoro-3-(p-tolyl)prop-2-en-1-ol | (1R,2R)-1-Fluoro-2-(p-tolyl)cyclopropyl)methanol | >90 | 95 |
| (Z)-3-(4-Bromophenyl)-2-fluoroprop-2-en-1-ol | (1R,2R)-2-(4-Bromophenyl)-1-fluorocyclopropyl)methanol | 77 | >94 |
| (Z)-2-Fluoro-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-ol | (1R,2R)-1-Fluoro-2-(4-(trifluoromethyl)phenyl)cyclopropyl)methanol | 51 | >94 |
| (Z)-2-Fluoro-4-phenylbut-2-en-1-ol | (1R,2R)-1-Fluoro-2-phenethylcyclopropyl)methanol | 84 | 93 |
| (E)-2-Fluoro-3-phenylprop-2-en-1-ol | (1S,2R)-1-Fluoro-2-phenylcyclopropyl)methanol | 58 | 89 |
| (Z)-3-Fluoro-3-phenylprop-2-en-1-ol | (1S,2S)-2-Fluoro-2-phenylcyclopropyl)methanol | 95 | 96 |
Protocol 2: Diastereoselective Fluorocyclopropanation of Chiral Secondary Allylic Alcohols
This protocol details the diastereoselective fluorocyclopropanation of chiral secondary allylic alcohols using an α-fluoroiodomethylzinc carbenoid.[3][4][5][6]
Experimental Workflow:
Caption: Workflow for Diastereoselective Fluorocyclopropanation.
Materials:
-
Chiral secondary allylic alcohol
-
Fluoroiodomethane (CH₂FI)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
n-Butyllithium (n-BuLi) (2.5 M solution in hexanes)
-
Zinc chloride (ZnCl₂) (1.0 M solution in diethyl ether)
-
Toluene (anhydrous)
-
Diethyl ether (Et₂O) (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carbenoid Preparation: In a flame-dried flask under an inert atmosphere, dissolve fluoroiodomethane (3.0 equiv.) in anhydrous toluene. Cool the solution to -40 °C and add diethylzinc (3.0 equiv.) dropwise. Stir the mixture at -40 °C for 30 minutes.
-
Alkoxide Formation and Cyclopropanation: In a separate flame-dried flask, dissolve the chiral secondary allylic alcohol (1.0 equiv.) in anhydrous diethyl ether and cool to -78 °C.
-
Add n-butyllithium (1.1 equiv.) dropwise and stir for 30 minutes at -78 °C.
-
Add zinc chloride solution (1.2 equiv.) and allow the mixture to warm to 0 °C and stir for 1 hour.
-
Cool the resulting zinc alkoxide solution to 0 °C and add the preformed α-fluoroiodomethylzinc carbenoid solution via cannula.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| R¹ | R² | R³ | Yield (%) | dr |
| Ph | H | c-Hex | 75 | 15:1 |
| Ph | H | t-Bu | 72 | 15:1 |
| Ph | Me | Me | 78 | 10:1 |
| Ph | H | Me | 65 | 2:1 |
| Ph | H | n-Bu | 71 | 10:1 |
| 4-MeO-C₆H₄ | H | c-Hex | 72 | 15:1 |
| 4-CF₃-C₆H₄ | H | c-Hex | 70 | 15:1 |
Protocol 3: Catalytic Enantioselective Cyclopropanation using a Fluorous Disulfonamide Ligand
This protocol outlines a method for the catalytic enantioselective cyclopropanation of allylic alcohols using a recyclable fluorous disulfonamide ligand.[7]
Logical Relationship Diagram:
Caption: Catalytic Cycle with Ligand Recovery.
Materials:
-
Allylic alcohol
-
Diethylzinc (Et₂Zn) (1.1 M solution in toluene)
-
Diiodomethane (CH₂I₂)
-
Fluorous disulfonamide ligand
-
Hexane (anhydrous)
-
Fluorous silica gel
Procedure:
-
To a solution of the fluorous disulfonamide ligand (0.1 equiv.) in anhydrous hexane, add diethylzinc (2.0 equiv.) at 0 °C and stir for 20 minutes.
-
Add a solution of the allylic alcohol (1.0 equiv.) in hexane and stir for an additional 20 minutes at 0 °C.
-
Add diiodomethane (3.0 equiv.) and stir the reaction mixture at 0 °C until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Ligand Recovery: Dissolve the crude residue in a minimal amount of a fluorous solvent (e.g., perfluorohexanes) or a solvent mixture that allows for separation on fluorous silica gel.
-
Apply the solution to a short column of fluorous silica gel.
-
Elute the non-fluorous product with a suitable organic solvent (e.g., methanol or diethyl ether).
-
Elute the fluorous ligand with a fluorous solvent or a solvent with high fluorous affinity.
-
Concentrate the product fractions to obtain the cyclopropylmethanol. The recovered ligand can be reused in subsequent reactions.
Quantitative Data Summary:
| Allylic Alcohol | Yield (%) | ee (%) |
| Cinnamyl alcohol | 96 | 74 |
| (E)-3-(4-Methylphenyl)prop-2-en-1-ol | 95 | 73 |
| (E)-3-(4-Methoxyphenyl)prop-2-en-1-ol | 92 | 72 |
| (E)-3-(4-(Trifluoromethyl)phenyl)prop-2-en-1-ol | 88 | 83 |
| Geraniol | 69 | 67 |
| (Z)-3-Phenylprop-2-en-1-ol | 85 | 49 |
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an αâFluoroiodoÂmethylzinc Carbenoid - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Fluorocyclopropanes
Welcome to the technical support center for the stereoselective synthesis of fluorocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during these synthetic procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of fluorocyclopropanes, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low diastereoselectivity in my cyclopropanation reaction?
Answer:
Low diastereoselectivity is a common challenge, often stemming from the subtle steric and electronic effects of the fluorine atom. The small size of fluorine can make it difficult to control the facial selectivity of the carbene addition.
Potential Causes and Solutions:
-
Substrate Control: The geometry of the starting alkene is crucial. For allylic alcohols, the hydroxyl group can direct the cyclopropanation. Ensure the starting material is a single, pure isomer. In some cases, the stereochemistry of the fluoroalkene does not significantly limit the reaction, with both (Z)- and (E)-isomers yielding the desired products.[1] However, diastereomeric mixtures are a known issue in many reported methodologies.[1]
-
Reagent Choice: The choice of cyclopropanating agent and ligand can significantly influence diastereoselectivity.
-
Reaction Conditions: Temperature and solvent can play a role. Lowering the reaction temperature may improve selectivity in some systems. However, in certain chiral α-fluoro carbanion strategies, lowering the temperature did not improve diastereoselectivity.[3] The relative amounts of substrate, chiral auxiliary, and base can be critical; careful optimization of stoichiometry is recommended.[3]
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: My enantioselectivity is poor. How can I improve the enantiomeric excess (ee)?
Answer:
Achieving high enantioselectivity in fluorocyclopropane synthesis is a significant challenge due to the small steric difference between fluorine and hydrogen.[3]
Potential Causes and Solutions:
-
Chiral Catalyst/Ligand: The choice of the chiral source is paramount.
-
Chiral Dioxaborolane Ligands: In Simmons-Smith reactions of fluoro-substituted allylic alcohols, these ligands have been shown to provide excellent enantioselectivities (>90% ee).[1] The enantioselectivity was not significantly influenced by the geometry of the alkene.[1]
-
Biocatalysis: Engineered myoglobin or protoglobin catalysts can offer very high enantioselectivity (up to 99% ee) for the cyclopropanation of gem-difluoro alkenes.[2] Mirror-image products can sometimes be obtained by using different myoglobin variants.[4]
-
Chiral Phase-Transfer Catalysts: While not explicitly detailed in the provided context for fluorocyclopropanes, this is a general strategy for asymmetric synthesis that could be explored.
-
-
Stoichiometry: The ratio of substrate to the chiral reagent and base can be crucial. For instance, in a Michael-type addition-elimination, adjusting the ratio of the α,β-unsaturated amide, the chiral sulfoximine, and the base from 1:1.2:1.5 to 1:1.5:1.3 increased the ee from 92% to 94%.[3]
-
Solvent Effects: The reaction solvent can influence the conformation of the transition state. Screening different solvents may lead to improved enantioselectivity.
Question 3: The reaction is sluggish or gives a low yield. What can I do to improve the conversion?
Answer:
The electron-withdrawing nature of fluorine can deactivate the alkene towards electrophilic attack by the carbenoid, leading to slow reactions and low yields.[1]
Potential Causes and Solutions:
-
Substituent Effects: The position of the fluorine atom and the presence of other electron-withdrawing groups can decrease reactivity.[1] For example, a trifluoromethyl-substituted aryl group on a fluoroallylic alcohol led to a decline in reactivity.[1] Conversely, both electron-donating and electron-withdrawing groups on the aromatic ring of 3-fluoroallylic alcohols resulted in high yields, suggesting these alkenes are more nucleophilic.[1]
-
Reaction Time: Some reactions are inherently slow. For instance, a diastereoselective Simmons-Smith cyclopropanation of a benzyl-protected fluoroallylic alcohol required eight days for completion.[1] Ensure you are allowing sufficient reaction time.
-
Solvent Choice: Solvents can stabilize or destabilize the reactive intermediates. In an enantioselective cyclopropanation using a chiral dioxaborolane ligand and bis(iodomethyl)zinc, common additives like DME, Et2O, and THF significantly decreased the reaction rate. The optimal condition was found to be without any of these additives.[1]
-
Reagent Purity and Preparation: Ensure the purity of your reagents. For zinc carbenoids, the method of preparation (e.g., pre-forming the bis(iodomethyl)zinc species) can be critical.[1] Air and moisture-sensitive reactions should be performed under an inert atmosphere with dry solvents.[1]
Logical Flow for Optimizing Low Yield
Caption: Logical flow for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for stereoselective fluorocyclopropanation?
A1: The primary approaches include:
-
Cyclopropanation of Fluoroalkenes: This involves reacting a pre-existing fluoroalkene with a carbene or carbenoid. A notable example is the Simmons-Smith reaction using zinc carbenoids on fluoro-substituted allylic alcohols.[1][5]
-
Addition of Fluorocarbenes to Alkenes: This strategy uses a fluorinated carbene source that adds to a non-fluorinated alkene. This can be achieved through metal-catalyzed decomposition of fluorinated diazo compounds or via biocatalytic methods.[2][4][6]
-
Michael-Initiated Ring Closure (MIRC): This involves the reaction of a fluorinated nucleophile with an α,β-unsaturated electrophile, followed by intramolecular cyclization.[6]
Q2: How does the fluorine substituent affect the reactivity of the alkene in cyclopropanation?
A2: The highly electronegative fluorine atom has a significant electronic impact. It generally acts as an electron-withdrawing group, which can decrease the nucleophilicity of the alkene, making it less reactive towards electrophilic carbenoids. This can lead to slower reaction rates compared to non-fluorinated analogues.[1] However, the position of the fluorine and other substituents on the alkene can modulate this effect.[1]
Q3: Are there any biocatalytic methods available for fluorocyclopropanation?
A3: Yes, biocatalysis has emerged as a powerful tool. Engineered variants of heme proteins, such as myoglobin and protoglobin, can catalyze the stereoselective cyclopropanation of fluoroalkenes with diazo reagents.[2][4] These methods can provide excellent diastereo- and enantioselectivity, often for transformations that are challenging with traditional chemical catalysts.[2]
Q4: What analytical techniques are crucial for characterizing fluorocyclopropanes?
A4: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing these compounds and determining product ratios in crude reaction mixtures.[1] Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess (ee) of the products.[2] Standard techniques like ¹H and ¹³C NMR, as well as mass spectrometry, are also routinely used.
Data Summary Tables
Table 1: Enantioselective Cyclopropanation of Fluoroallylic Alcohols with Zinc Carbenoid [1]
| Substrate (Fluoroallylic Alcohol) | Product Yield (%) | Enantiomeric Excess (ee/es %) |
| (Z)-2-Fluoro-3-phenylprop-2-en-1-ol | 90 | 95 |
| Substrate with Br on aryl ring | 77 | >90 |
| Substrate with F on aryl ring | 64 | >90 |
| Substrate with CF₃ on aryl ring | 51 | >94 |
| Alkyl substituted fluoroallylic alcohol | 84 | 93 |
Table 2: Biocatalytic Cyclopropanation of gem-Difluoroalkenes [2]
| Substrate (gem-Difluoroalkene) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) |
| 1,1-difluoro-4-phenylbut-1-ene | 55 | 99:1 | 99 |
| 1,1-difluoro-2-phenylethene | 6 | 99:1 | 99 |
| 4-bromo-1,1-difluoro-2-phenylethene | 20 | 99:1 | 99 |
Key Experimental Protocols
Protocol 1: General Procedure for Enantioselective Cyclopropanation using a Chiral Dioxaborolane Ligand [1]
Materials:
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn)
-
Dichloromethane (CH₂Cl₂, freshly distilled)
-
Fluoro-substituted allylic alcohol (substrate)
-
Chiral dioxaborolane ligand
-
Saturated aqueous NH₄Cl, Et₂O, 2 M NaOH, 30% H₂O₂, 10% HCl, saturated Na₂SO₃, saturated NaHCO₃, brine, MgSO₄
Procedure:
-
Reagent Preparation: To a flame-dried flask under an argon atmosphere, add freshly distilled CH₂Cl₂ (2 ml). Cool the flask to 0 °C in an ice bath.
-
Add freshly distilled CH₂I₂ (180 μL, 2.23 mmol) to the flask.
-
Slowly add Et₂Zn (120 μL, 1.16 mmol) dropwise (1 drop every 20 seconds). A white precipitate will form.
-
Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: In a separate flask, dissolve the fluoroallylic alcohol substrate (0.50 mmol) and the chiral dioxaborolane ligand (0.55 mmol) in CH₂Cl₂ (3 ml).
-
Add the substrate/ligand solution dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.
-
Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow it to stir at room temperature overnight.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 ml) and dilute with CH₂Cl₂ (10 ml).
-
Separate the phases and extract the aqueous phase with Et₂O (3 x 10 ml).
-
Combine the organic extracts and wash successively with saturated aqueous solutions of Na₂SO₃ (20 ml), NaHCO₃ (20 ml), and brine (25 ml).
-
Dry the organic phase over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane-Et₂O gradient) to yield the desired this compound.
Note: This is a general procedure. Specific substrate and ligand amounts may vary. Always refer to the specific literature for detailed stoichiometry.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of Fluoroalkenes in Cyclopropanation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of fluoroalkenes in cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: Why do fluoroalkenes exhibit low reactivity in cyclopropanation reactions?
A1: The low reactivity of fluoroalkenes stems from the electron-withdrawing nature of the fluorine atom. This reduces the nucleophilicity of the alkene's double bond, making it less susceptible to attack by electrophilic cyclopropanating agents like those used in the Simmons-Smith reaction.[1] This decreased reactivity can lead to slow reaction times and lower yields.
Q2: What are the most common methods for cyclopropanating fluoroalkenes?
A2: Several methods have been developed to address the challenges of cyclopropanating fluoroalkenes:
-
Transition Metal Catalysis: Rhodium and copper catalysts are often used with diazo compounds to generate metal carbenes, which can then react with fluoroalkenes.[2][3][4] Iron-porphyrin complexes have also been shown to be effective.[5]
-
Simmons-Smith Reaction and its Modifications: While traditional Simmons-Smith conditions can be sluggish, modifications such as using a chiral dioxaborolane ligand with zinc carbenoids have proven effective for the enantioselective cyclopropanation of fluoro-substituted allylic alcohols.[1][6]
-
Carbene and Carbenoid Additions: The addition of carbenes or carbenoids, generated from various precursors, provides a valuable route to fluorocyclopropanes.[2]
-
Biocatalysis: Engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of both mono- and gem-difluorocyclopropanes, offering a route not always accessible through traditional chemocatalytic methods.[7][8]
Q3: How can I improve the yield and reaction rate of my fluoroalkene cyclopropanation?
A3: To improve yield and reaction rate, consider the following strategies:
-
Catalyst Choice: The choice of catalyst is critical. For diazo-based cyclopropanations, rhodium(II) and copper(II) complexes are common.[2][4] For Simmons-Smith type reactions, using diethylzinc (Furukawa modification) can increase reactivity.[6] The use of chiral ligands, such as dioxaborolanes, can not only induce enantioselectivity but also enhance reaction efficiency.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. In Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred, as basic solvents can decrease the reaction rate.[9][10]
-
Reagent Stoichiometry: Optimizing the stoichiometry of the cyclopropanating agent and any additives is crucial.[2]
-
Phase-Transfer Catalysis (PTC): For certain reactions, phase-transfer catalysis can facilitate the reaction between reactants in different phases, potentially improving reaction rates and yields.[11][12]
Q4: Are there methods for achieving high stereoselectivity in the cyclopropanation of fluoroalkenes?
A4: Yes, achieving high stereoselectivity is a key focus in this area. Several strategies are employed:
-
Chiral Catalysts: The use of chiral transition metal catalysts, such as those based on rhodium, copper, or cobalt with chiral ligands (e.g., bis(oxazolines), semicorrins, porphyrins), can induce high enantioselectivity.[2][4][13]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the fluoroalkene substrate can direct the cyclopropanation to occur from a specific face, leading to diastereoselective outcomes.
-
Substrate-Directed Reactions: Functional groups on the fluoroalkene substrate, such as a proximal hydroxyl group in fluoroallylic alcohols, can direct the cyclopropanating agent, leading to high diastereoselectivity.[1]
-
Engineered Enzymes: Biocatalytic methods using engineered enzymes like myoglobin have demonstrated excellent diastereo- and enantiocontrol.[7][8]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Fluoroalkene
| Potential Cause | Troubleshooting Step |
| Inherently low reactivity of the fluoroalkene. | Increase reaction temperature and/or time. Be aware that higher temperatures can sometimes lead to loss of stereoselectivity.[2] |
| Inactive or degraded cyclopropanating agent. | Prepare the cyclopropanating agent (e.g., Simmons-Smith reagent) fresh before use. Ensure anhydrous conditions if the reagent is moisture-sensitive. |
| Inappropriate catalyst or catalyst deactivation. | Screen different catalysts (e.g., various Rh(II) or Cu(II) complexes). Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Unfavorable solvent. | Switch to a less coordinating solvent. For Simmons-Smith reactions, avoid highly basic solvents.[9] |
Issue 2: Poor Diastereo- or Enantioselectivity
| Potential Cause | Troubleshooting Step |
| Ineffective chiral catalyst or ligand. | Screen a variety of chiral ligands with different steric and electronic properties. Ensure the catalyst loading is optimal. |
| High reaction temperature. | Lowering the reaction temperature can often improve stereoselectivity, although it may require longer reaction times.[14] |
| Background uncatalyzed reaction. | Ensure the reaction is run at a temperature where the uncatalyzed reaction is negligible. Verify that no achiral impurities are acting as catalysts. |
| Incorrect substrate geometry. | Confirm the stereochemistry (E/Z) of the starting fluoroalkene, as this will directly influence the relative stereochemistry of the cyclopropane product in stereospecific reactions. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Decomposition of the diazo compound (if used). | Add the diazo compound slowly to the reaction mixture to maintain a low concentration. Use a catalyst that efficiently traps the carbene. |
| Carbene dimerization. | Use the alkene in excess relative to the diazo compound.[13] |
| Ring-opening of the cyclopropane product. | Under certain conditions (e.g., acidic or with specific catalysts), the formed fluorocyclopropane can undergo ring-opening.[15][16] Analyze the crude reaction mixture to identify such products and adjust the workup procedure accordingly. |
Experimental Protocols
Protocol 1: Enantioselective Simmons-Smith Cyclopropanation of a Fluoroallylic Alcohol
This protocol is adapted from the work of Charette and coworkers on the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using a chiral dioxaborolane ligand.
Materials:
-
(Z)-2-Fluoroallylic alcohol derivative
-
Chiral dioxaborolane ligand
-
Bis(iodomethyl)zinc (CH₂ZnI₂) solution in a suitable solvent (e.g., CH₂Cl₂)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the (Z)-2-fluoroallylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.1 equiv) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Slowly add the solution of bis(iodomethyl)zinc (2.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Dilute the mixture with CH₂Cl₂ and separate the organic and aqueous layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Copper-Catalyzed Cyclopropanation with Ethyl Diazoacetate
This protocol is a general procedure based on the cyclopropanation of fluoroalkenes using a diazo compound and a copper catalyst.[2]
Materials:
-
Fluoroalkene (e.g., α-fluorostyrene)
-
Ethyl diazoacetate (EDA)
-
Copper(II) acetylacetonate (Cu(acac)₂)
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Anhydrous MgSO₄
Procedure:
-
To a solution of the fluoroalkene (1.0 equiv) and Cu(acac)₂ (0.03 equiv) in anhydrous CH₂Cl₂, add a solution of ethyl diazoacetate (1.5 equiv) in anhydrous CH₂Cl₂ via a syringe pump over 6-7 hours at 40 °C.
-
After the addition is complete, stir the mixture for an additional hour.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ (2x) and water (2x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the diastereomeric cyclopropane products.
Data Presentation
Table 1: Comparison of Catalysts in the Cyclopropanation of α-Fluorostyrene with Ethyl Diazoacetate
| Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Cu(acac)₂ | 87 | 50:50 |
| Rh₂(OAc)₄ | Lower | Varies |
| Pd(OAc)₂ | Lower | Varies |
| Data is generalized from typical outcomes in the literature.[2] |
Table 2: Effect of Substituents on the Enantioselective Simmons-Smith Cyclopropanation of (Z)-2-Fluoroallylic Alcohols
| Aryl Substituent | Yield (%) | Enantiomeric Excess (% ee) |
| Phenyl | 90 | 95 |
| 4-Methoxyphenyl | >90 | 95 |
| 4-Bromophenyl | 77 | >94 |
| 4-(Trifluoromethyl)phenyl | 51 | >94 |
| Data adapted from Charette et al. |
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Reactivity
Caption: Troubleshooting workflow for low reactivity issues.
Diagram 2: Signaling Pathway for Catalyst Activation in Transition Metal-Catalyzed Cyclopropanation
Caption: Formation of the active metal carbene species.
Diagram 3: Logical Relationship in Substrate-Directed Simmons-Smith Cyclopropanation
Caption: Role of the hydroxyl group in directing stereochemistry.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions [mdpi.com]
- 13. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction [mdpi.com]
Stability of fluorocyclopropane moiety under acidic vs basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the fluorocyclopropane moiety. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this functional group under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound moiety in general?
A1: The this compound moiety is generally considered a stable functional group, which is why it is increasingly used in drug discovery to enhance metabolic stability and fine-tune pharmacokinetic properties.[1] Many synthetic protocols involving both acidic and basic steps have been successfully employed without compromising the integrity of the this compound ring.[2][3] However, like all strained ring systems, its stability is not absolute and can be influenced by reaction conditions and the overall molecular structure.
Q2: Is the this compound ring susceptible to opening under acidic conditions?
A2: Yes, under certain conditions, the this compound ring can undergo acid-catalyzed ring-opening. The reactivity depends on the acid strength, temperature, and the substitution pattern of the cyclopropane ring. For instance, while some this compound-containing compounds are stable enough to allow for acid-catalyzed hydrolysis of other functional groups (like nitriles) without ring cleavage[2][3], gem-difluorocyclopropanes have been observed to hydrolyze slowly under some acidic conditions.[4] The mechanism likely involves protonation, which facilitates nucleophilic attack and subsequent ring-opening.
Q3: What happens to the this compound moiety under basic conditions?
A3: The this compound moiety is generally more resistant to degradation under basic conditions compared to acidic conditions, particularly concerning ring-opening reactions. Saponification (base-catalyzed hydrolysis) of esters adjacent to a cyclopropane ring has been shown to leave the ring intact, whereas acid hydrolysis can degrade it.[5] However, strong bases can deprotonate the C-H bonds on the cyclopropane ring, as these protons are more acidic than those in a comparable acyclic alkane. This can potentially lead to undesired side reactions if not controlled. In some synthetic contexts, attempts to form rings adjacent to a this compound using basic conditions have been unsuccessful, suggesting the fluorine atom may influence the reactivity of neighboring groups.[2]
Q4: Are there differences in stability between cis- and trans-fluorocyclopropane isomers?
A4: Yes, stereochemistry can influence the stability and reactivity of this compound derivatives. For 1,2-disubstituted cyclopropanes, the trans isomer is often thermodynamically more stable than the cis isomer due to reduced steric strain.[6][7][8] The "trans-fluorine effect" has also been noted, where a fluorine atom positioned trans to a carbonyl group can influence the electron density and reactivity of that group.[1] While direct kinetic studies on the comparative stability of cis- and trans-fluorocyclopropanes under hydrolytic conditions are not extensively documented, it is reasonable to assume that the trans isomer may exhibit slightly greater stability.
Q5: What are the likely degradation products if the this compound ring does open?
A5: The specific degradation products will depend on the reaction conditions and the nucleophiles present.
-
Under acidic conditions with a nucleophile (e.g., water, alcohol, halide): Ring-opening would likely lead to the formation of a 1,3-disubstituted propane derivative. For example, acid-catalyzed hydrolysis could yield a 3-fluoro-1,3-propanediol derivative.
-
Under strongly basic conditions: If ring-opening were to occur, it might proceed via an elimination pathway, although this is less common. More likely are reactions involving deprotonation of a C-H bond.
Troubleshooting Guide
This guide addresses common issues that may be related to the stability of the this compound moiety during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in an acidic step | The this compound ring may be undergoing an unexpected acid-catalyzed ring-opening. This is more likely with strong acids, high temperatures, or prolonged reaction times. | 1. Use milder acidic conditions: Consider using a weaker acid (e.g., pyridinium p-toluenesulfonate instead of HCl or H₂SO₄) or reducing the acid concentration. 2. Lower the reaction temperature: Perform the reaction at a lower temperature to disfavor the ring-opening pathway, which likely has a higher activation energy. 3. Reduce reaction time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired transformation is complete. |
| Formation of unexpected byproducts | The byproducts could be isomers or ring-opened products of your starting material or desired product. The strained nature of the ring can lead to rearrangements under certain conditions. | 1. Characterize the byproducts: Use techniques like LC-MS and NMR to identify the structure of the unexpected products. This will provide insight into the degradation pathway. 2. Modify reaction conditions: Based on the identity of the byproducts, adjust the pH, temperature, or choice of solvent to suppress their formation. For example, if a ring-opened product is observed, use less forcing conditions. |
| Inconsistent reaction outcomes | The stability of the this compound moiety can be sensitive to subtle changes in reaction conditions, such as the presence of trace amounts of water or impurities in reagents that could act as catalysts for degradation. | 1. Ensure anhydrous conditions: If working with acid catalysts, ensure all solvents and reagents are thoroughly dried, as water can act as a nucleophile in ring-opening reactions. 2. Use high-purity reagents: Impurities could catalyze side reactions. 3. Maintain a strict reaction protocol: Standardize all reaction parameters, including addition rates, stirring speed, and work-up procedures. |
| Reaction fails under basic conditions | While the ring is generally stable, the electron-withdrawing nature of the fluorine atom can affect the reactivity of adjacent functional groups. For instance, it can decrease the nucleophilicity of a nearby amine.[2] | 1. Use a stronger base or a different catalyst system: If deprotonation is required, a stronger, non-nucleophilic base might be necessary. 2. Increase reaction temperature: If the issue is low reactivity, carefully increasing the temperature may promote the desired reaction without degrading the this compound ring. 3. Re-evaluate the synthetic strategy: It might be necessary to alter the order of synthetic steps. |
Stability Data Summary
Quantitative kinetic data for the degradation of simple this compound is not widely available in the literature. The following table summarizes the generally observed relative stability under different conditions based on synthetic reports and studies on related cyclopropane derivatives.
| Condition | Reagents | Temperature | Observed Stability of this compound Moiety | Reference Compound Behavior (Cyclopropane) |
| Strongly Acidic | 1 M HCl, H₂SO₄ | Elevated (e.g., > 50°C) | Potential for slow to moderate degradation; ring-opening possible, especially for di/poly-fluorinated analogs.[4] | Susceptible to degradation via acid hydrolysis.[5] |
| Mildly Acidic | Acetic acid, PPTS | Room Temp. to 50°C | Generally stable; often used for deprotection of acid-labile groups.[2] | Generally stable. |
| Neutral | pH 7.4 buffer | 37°C | High stability; a key reason for its use in medicinal chemistry. | High stability. |
| Mildly Basic | K₂CO₃, NaHCO₃ | Room Temp. | High stability. | High stability. |
| Strongly Basic | 1 M NaOH, LiOH | Room Temp. to Elevated | Generally stable; used for saponification of adjacent esters.[2] | Generally stable; saponification conditions do not typically cleave the ring.[5] |
Experimental Protocols
Protocol for Assessing Stability of a this compound-Containing Compound
This protocol is a general guideline for a forced degradation study to assess the stability of a novel compound containing a this compound moiety.
1. Materials:
-
Test compound
-
Buffers: pH 1.2 (0.1 M HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate), pH 13.0 (0.1 M NaOH)
-
Solvents: Acetonitrile, Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Analytical standards of the test compound
-
HPLC system with UV or MS detector
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. Ensure the amount of organic co-solvent is minimal (e.g., <1%) to avoid affecting the buffer pH.
-
Incubation:
-
Divide each buffered solution into two sets.
-
Incubate one set at 40°C and the other at 60°C.
-
Protect samples from light to prevent photolytic degradation.
-
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching and Analysis:
-
Immediately quench the reaction by neutralizing the aliquot with an appropriate acid or base and/or diluting it with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.
-
Use an MS detector to identify potential degradation products.
-
3. Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
If degradation occurs, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).
-
Compare the stability profile across the different pH values and temperatures.
Visualizations
References
- 1. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of bacterial cyclopropane acids with boron trihalide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Relative Stability of cis- and trans-Hydrindanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluoromethylene Transfer Reactions
Welcome to the Technical Support Center for Optimizing Reaction Conditions for Fluoromethylene Transfer. This resource is designed for researchers, scientists, and professionals in drug development to provide targeted solutions to common challenges encountered during these critical reactions. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments successfully.
Troubleshooting Guide
This guide addresses specific issues that may arise during fluoromethylene transfer reactions.
Issue 1: Low or No Product Yield
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Suggested Solution |
| Inactive Reagent | Use a fresh batch of the fluoromethylene transfer reagent (e.g., fluoromethylsulfonium salt). These reagents can degrade over time, especially if not stored under anhydrous and inert conditions.[1] |
| Insufficient Reagent | Increase the equivalents of the fluoromethylene transfer reagent. For sterically hindered or less reactive substrates, a larger excess may be necessary. |
| Inappropriate Base | The choice and amount of base are critical. For fluorocyclopropanation with sulfonium salts, common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and cesium carbonate (Cs₂CO₃). The optimal base depends on the substrate and reagent. Consider screening different bases. |
| Poor Solvent Choice | The solvent can significantly impact reaction efficiency. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are commonly used. For certain reactions, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) may be beneficial, but can also lead to side reactions.[2] |
| Low Reaction Temperature | While many fluoromethylene transfers proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[3] Gradually increase the temperature, but be mindful that higher temperatures can also promote decomposition and side reactions. |
| Catalyst Inactivity (for catalyzed reactions) | For iron-catalyzed reactions, ensure the catalyst (e.g., iron porphyrin complex) is pure and handled under an inert atmosphere to prevent deactivation.[4][5] Catalyst loading may also need optimization. |
Troubleshooting Workflow for Low Yield
References
Troubleshooting low yields in fluorocyclopropane synthesis
Welcome to the technical support center for the synthesis of fluorocyclopropanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that may lead to low yields.
Troubleshooting Guide: Low Yields
Issue 1: Low or No Product Formation
Question: I am attempting a Simmons-Smith cyclopropanation of a fluoro-substituted allylic alcohol using a zinc carbenoid, but I'm observing very low conversion of my starting material. What are the potential causes and how can I improve my yield?
Answer: Low conversion in a Simmons-Smith type reaction for fluorocyclopropane synthesis can stem from several factors related to the reagents and reaction conditions. Fluoroalkenes can exhibit lower reactivity towards electrophilic zinc carbenoids due to the electron-withdrawing nature of the fluorine atom.[1]
Potential Causes & Solutions:
-
Reagent Quality:
-
Diiodomethane (CH₂I₂): Ensure it is freshly distilled or from a recently opened bottle, as it can decompose over time.
-
Diethylzinc (Et₂Zn): This reagent is highly pyrophoric and sensitive to air and moisture. Use fresh, high-quality Et₂Zn and handle it under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
-
Reaction Conditions:
-
Solvent and Additives: The choice of solvent and chelating agents can significantly impact the reaction rate. While ethers like DME, Et₂O, and THF are often used to solubilize and stabilize the carbenoid, they can sometimes decrease the reaction rate in this specific synthesis.[1] It has been shown that running the reaction without these common additives can lead to complete consumption of the starting material and high yields.[1]
-
Temperature: The reaction is typically initiated at 0 °C and then allowed to warm to room temperature.[1] Ensure proper temperature control.
-
-
Stoichiometry: A slight excess of the zinc carbenoid precursor is often necessary. Optimal conditions may involve using 2.2 equivalents of diethylzinc and 4.4 equivalents of diiodomethane relative to the fluoroallylic alcohol.[1]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I'm also getting a number of side products that are difficult to separate. What are the likely side reactions and how can I minimize them?
Answer: Side product formation is a common issue and can often be attributed to the stability of the reagents or intermediates.
Potential Causes & Solutions:
-
Carbenoid Decomposition: The zinc carbenoid can decompose if not formed and used under optimal conditions. Slow, controlled addition of diethylzinc to diiodomethane at 0 °C is crucial for the efficient formation of the active bis(iodomethyl)zinc species.[1]
-
Alternative Reaction Pathways: Depending on the substrate, side reactions such as rearrangements or eliminations can occur. Careful control of the reaction temperature and stoichiometry can help to favor the desired cyclopropanation pathway.
-
Starting Material Purity: Impurities in the starting fluoroalkene can lead to undesired side reactions. Ensure the starting material is of high purity.
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized my this compound, but I am losing a significant amount of product during purification by column chromatography. What are some strategies to improve my isolated yield?
Answer: Fluorocyclopropanes can be volatile and may also be sensitive to the stationary phase used in chromatography.
Potential Causes & Solutions:
-
Volatility: Fluorinated compounds can be more volatile than their non-fluorinated analogs. When removing the solvent after extraction, use a rotary evaporator at a low temperature and vacuum to avoid product loss.
-
Chromatography Conditions:
-
Stationary Phase: If you suspect your compound is decomposing on silica gel, you can try deactivating the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, using a different stationary phase such as alumina or Florisil might be beneficial.
-
Eluent System: Optimize your solvent system (e.g., hexane-Et₂O gradient) to ensure good separation from impurities without excessive retention on the column.[1]
-
-
Alternative Purification Methods:
-
Distillation: For thermally stable and sufficiently volatile products, distillation under reduced pressure can be an effective purification method.
-
Preparative GC: For small-scale reactions, preparative gas chromatography can be used for purification, although this may not be practical for larger quantities.[2][3]
-
Solid-Phase Extraction (SPE): For certain applications, SPE cartridges can offer a rapid and efficient method for purification.[4] Fluorous affinity purification is another option if a fluorous tag is incorporated into the molecule.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing fluorocyclopropanes?
A1: There are several primary methods for synthesizing fluorocyclopropanes:
-
Addition of Carbenes to Fluoroalkenes: This involves reacting a fluoro-substituted alkene with a carbene or carbenoid, such as in the Simmons-Smith reaction.[1][6][7]
-
Addition of Fluorocarbenes to Alkenes: In this approach, a fluorinated carbene is generated and added to a non-fluorinated alkene.[6][7] Sources of difluorocarbene, for example, include sodium chlorodifluoroacetate, sodium bromodifluoroacetate, and (trifluoromethyl)trimethylsilane (TMSCF₃).[8][9]
-
Michael Initiated Ring Closure (MIRC): This method involves an initial Michael addition followed by an intramolecular cyclization to form the cyclopropane ring.[6][7]
-
Nucleophilic Fluorination: This strategy involves the introduction of the fluorine atom onto a pre-existing cyclopropane ring using a nucleophilic fluorinating agent.[6][7]
Q2: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?
A2: Yes, several reagents used in these syntheses require special handling:
-
Diethylzinc (Et₂Zn): Highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe techniques.
-
Diiodomethane (CH₂I₂): It is a dense liquid that can be harmful. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Fluorinating Agents: Many fluorinating agents are toxic and corrosive. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using and handle it with extreme care in a fume hood.
Q3: How does the position of the fluorine atom on the alkene affect the cyclopropanation reaction?
A3: The position of the fluorine atom can influence the reactivity of the alkene. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the double bond, potentially slowing down the reaction with electrophilic carbenoids.[1] However, successful cyclopropanation has been reported for both 2-fluoro and 3-fluoroallylic alcohols.[1]
Q4: Can I use catalytic asymmetric methods to synthesize chiral fluorocyclopropanes?
A4: Yes, significant progress has been made in the asymmetric synthesis of fluorocyclopropanes. Chiral ligands, such as chiral dioxaborolanes in zinc carbenoid reactions, can be used to achieve high enantioselectivities.[1][10] Chiral rhodium and ruthenium catalysts have also been employed in intramolecular cyclopropanation reactions to produce enantiomerically enriched this compound-containing proline analogues.[11]
Data Summary
Table 1: Optimization of Reaction Conditions for Enantioselective Cyclopropanation of (Z)-2-fluoroallylic alcohol
| Entry | Additive (equiv) | Conversion (%) | Yield (%) | Enantiomeric Excess (es %) |
| 1 | DME (1.1) | Low | - | - |
| 2 | Et₂O (2.2) | 66 | - | - |
| 3 | THF (2.2) | 24 | - | - |
| 4 | None | >99 | 90 | 95 |
Data adapted from Delion, L., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.[1]
Key Experimental Protocols
Protocol 1: General Procedure for Enantioselective Cyclopropanation
This protocol is based on the work of Charette and coworkers for the synthesis of fluorocyclopropyl methanol derivatives.[1]
-
To a stirred solution of freshly distilled diiodomethane (4.4 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add diethylzinc (2.2 equivalents) dropwise. A white precipitate will form.
-
After the addition is complete, stir the reaction mixture for 10 minutes at 0 °C.
-
In a separate flask, prepare a solution of the fluoro-substituted allylic alcohol (1.0 equivalent) and the chiral dioxaborolane ligand (1.1 equivalents) in anhydrous CH₂Cl₂.
-
Add the solution of the substrate and ligand dropwise to the pre-formed zinc carbenoid mixture at 0 °C. The solution should become homogeneous.
-
Stir the reaction mixture at 0 °C for an additional 10 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for approximately 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the organic and aqueous phases. Extract the aqueous phase multiple times with CH₂Cl₂ or Et₂O.
-
Combine the organic extracts and wash successively with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane-Et₂O) to yield the desired this compound.[1]
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Experimental workflow for Simmons-Smith fluorocyclopropanation.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. BJOC - The preparation and properties of 1,1-dithis compound derivatives [beilstein-journals.org]
- 9. The preparation and properties of 1,1-dithis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Fluorocyclopropane Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of fluorocyclopropane isomers.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound isomers, offering potential causes and recommended solutions in a direct question-and-answer format.
Issue 1: Poor Separation of Diastereomers in Flash Chromatography
Q: I am not getting baseline separation of my cis and trans this compound diastereomers using flash chromatography on silica gel. What can I do to improve the resolution?
A: Poor separation of diastereomers is a common challenge due to their similar polarities. Here are several strategies to improve resolution:
-
Optimize the Solvent System:
-
Action: Systematically vary the polarity of your eluent. For non-polar fluorocyclopropanes, a common starting point is a hexane/ethyl acetate or hexane/diethyl ether gradient.[1] A shallower gradient often improves the separation of closely eluting compounds.
-
Tip: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with slightly different polarities to find the optimal conditions before running the column. For fluorinated compounds that are not UV-active, visualization can be achieved using stains like p-anisaldehyde or potassium permanganate.[2][3][4]
-
-
Change the Stationary Phase:
-
Action: If silica gel is not providing adequate separation, consider using a different stationary phase. Reversed-phase (e.g., C18-silica) chromatography can be effective for the separation of diastereomers.[5] Fluorinated stationary phases can also offer unique selectivity for fluorinated molecules.[6]
-
Consideration: The acidity of silica gel can sometimes cause degradation of sensitive cyclopropane rings.[7] If you suspect this is happening, you can either use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a more neutral stationary phase like alumina.
-
-
Improve Column Packing and Loading Technique:
-
Action: Ensure your column is packed uniformly to avoid channeling. Load your sample in a concentrated band using a minimal amount of a non-polar solvent. Overloading the column is a common cause of poor separation; a general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
-
Issue 2: Peak Broadening or Tailing in HPLC Analysis
Q: My this compound isomer peaks are broad and tailing on my HPLC chromatogram. What are the likely causes and how can I fix this?
A: Peak broadening and tailing can significantly impact the accuracy of your analysis and the purity of collected fractions. Here are the common culprits and their solutions:
-
Secondary Interactions with the Stationary Phase:
-
Cause: Residual silanol groups on silica-based columns (like C18) can interact with basic functionalities or even the fluorine atoms in your molecule, leading to peak tailing.[5]
-
Solution: Use a mobile phase with an additive to suppress these interactions, such as 0.1% trifluoroacetic acid (TFA) or formic acid. Alternatively, using an end-capped column or a column specifically designed for polar or basic compounds can mitigate these effects.[5]
-
-
Inappropriate Mobile Phase Conditions:
-
Cause: The pH of the mobile phase can affect the ionization state of your analyte, influencing its retention and peak shape. The solvent strength of your sample diluent can also cause peak distortion if it is significantly different from the mobile phase.[8]
-
Solution: Optimize the mobile phase pH. Whenever possible, dissolve your sample in the initial mobile phase composition.[8][9]
-
-
System and Column Issues:
-
Cause: Extra-column volume (e.g., from long tubing), a clogged column frit, or a void at the column inlet can all contribute to peak broadening.[10][11][12]
-
Solution: Use tubing with a small internal diameter and keep lengths to a minimum. If a frit is clogged, it can sometimes be cleared by back-flushing the column. If a void has formed, the column may need to be repacked or replaced.[10][12]
-
Issue 3: Product "Oiling Out" During Crystallization
Q: I'm trying to crystallize my this compound derivative, but it's separating as an oil instead of a solid. What should I do?
A: "Oiling out" occurs when a compound separates from a supersaturated solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation or the melting point of the compound being lower than the solution temperature.[7][13]
-
Reduce the Rate of Supersaturation:
-
Action: Cool the solution more slowly to allow time for nucleation and crystal growth. If performing an anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring.
-
-
Modify the Solvent System:
-
Action: Try a different crystallization solvent or a solvent/anti-solvent pair. The goal is to find a system where the compound has moderate solubility at high temperatures and low solubility at low temperatures.
-
-
Introduce Seed Crystals:
-
Action: Adding a small number of pure crystals of the desired compound can provide a template for crystal growth and bypass the kinetic barrier to nucleation, preventing oiling out.
-
-
Increase the Initial Solvent Volume:
-
Action: Using a more dilute solution can sometimes prevent the level of supersaturation that leads to oiling out.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound diastereomers (cis/trans)?
A1: The most frequently cited method for the purification of this compound diastereomers is flash column chromatography on silica gel .[1] This technique is often effective for separating compounds with even small differences in polarity. For more challenging separations, High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns, can provide higher resolution.[14]
Q2: How can I separate enantiomers of a chiral this compound?
A2: Enantiomers have identical physical properties in an achiral environment, so they cannot be separated by standard chromatographic techniques. The two main approaches are:
-
Chiral Chromatography: This is the most direct method. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is often preferred as it is fast, uses less organic solvent, and can be easily scaled up for preparative separations.[2][8][15][16] Chiral HPLC is also a widely used and effective technique.[17]
-
Diastereomeric Derivatization: The enantiomeric mixture can be reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like flash chromatography or crystallization. The resolving agent is then cleaved to yield the pure enantiomers.[17]
Q3: I am having trouble visualizing my fluorinated cyclopropane on a TLC plate with a UV lamp. What are my options?
A3: Many fluorinated compounds, especially those lacking a UV chromophore (like an aromatic ring), are not visible under UV light.[18] In these cases, you will need to use a chemical stain for visualization. Common and effective stains include:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for compounds that can be oxidized, which includes many organic molecules.
-
p-Anisaldehyde stain: This stain reacts with a wide variety of functional groups to produce colored spots upon heating.[2][3]
-
Iodine (I₂): Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots.[4][18]
Q4: Is fractional distillation a viable method for separating this compound isomers?
A4: Fractional distillation separates compounds based on differences in their boiling points. For this to be effective for this compound isomers, there must be a significant difference in their boiling points. While theoretically possible, this method is generally less effective for isomers with very similar structures, as their boiling points are often very close.[12][19] Additionally, the thermal stability of the this compound derivatives must be considered, as some may be prone to ring-opening or decomposition at elevated temperatures.[15] For these reasons, chromatographic methods are generally preferred for isomer separation.
Q5: My this compound product seems to be decomposing on the silica gel column. What can I do?
A5: The cyclopropane ring can be sensitive to the acidic nature of standard silica gel.[7] If you observe decomposition (e.g., new spots appearing on TLC during the column run), you should:
-
Use Deactivated Silica: Pre-treat the silica gel with a base like triethylamine by adding a small percentage (e.g., 1%) to your eluent.
-
Switch to a Neutral Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.
Data Presentation
The choice of purification technique depends on several factors, including the type of isomers to be separated (diastereomers vs. enantiomers), the scale of the purification, and the required purity. Below is a summary of common techniques and their typical performance characteristics.
Table 1: Comparison of Purification Techniques for this compound Isomers
| Purification Technique | Isomer Type | Typical Purity | Typical Yield | Throughput | Cost | Key Advantages | Key Disadvantages |
| Flash Chromatography | Diastereomers | Good to Excellent | Good | High | Low | Simple, scalable, cost-effective for diastereomer separation.[20] | Lower resolution than HPLC; not suitable for enantiomers. |
| HPLC (Reversed-Phase) | Diastereomers | Excellent | Good to Excellent | Moderate | Moderate | High resolution for difficult separations.[14][21] | Higher solvent consumption and cost compared to flash. |
| Chiral SFC | Enantiomers | Excellent | Good to Excellent | High | High | Fast, "green" (uses CO₂), high throughput for enantiomer separation.[8][15][16] | Requires specialized equipment. |
| Chiral HPLC | Enantiomers | Excellent | Good | Moderate | High | Well-established for enantiomer separation.[17] | Slower than SFC, uses more organic solvents. |
| Crystallization | Diastereomers | Potentially Excellent | Variable | Low to High | Low | Can provide very high purity in a single step; scalable. | Finding suitable conditions can be time-consuming; risk of "oiling out".[7][13] |
| Fractional Distillation | Diastereomers | Poor to Good | Good | High | Low | Good for large-scale purification if boiling points differ significantly. | Often ineffective for isomers with similar boiling points; risk of thermal decomposition.[12][15] |
Experimental Protocols
Protocol 1: Flash Chromatography for Diastereomer Separation
This protocol provides a general workflow for the separation of cis and trans this compound diastereomers.
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., gradients of hexane/ethyl acetate) to find an eluent that gives good separation between the two diastereomer spots, with the lower spot having an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material (a 1:30 to 1:100 ratio of sample to silica gel by weight is a good starting point).
-
Pack the column with silica gel, typically as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent.
-
Carefully load the sample onto the top of the silica bed in a concentrated band.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from the TLC analysis. A shallow gradient of increasing polarity is often effective.
-
Collect fractions and monitor the elution by TLC to identify which fractions contain the purified isomers.
-
-
Product Isolation:
-
Combine the pure fractions of each isomer.
-
Remove the solvent under reduced pressure to obtain the purified this compound diastereomers.
-
Protocol 2: Chiral SFC for Enantiomer Separation
This protocol outlines the general steps for separating enantiomers of a chiral this compound using Supercritical Fluid Chromatography.
-
Column and Mobile Phase Selection:
-
Screen a variety of chiral stationary phases (CSPs) to find one that provides enantioselectivity for your compound. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.
-
The mobile phase typically consists of supercritical CO₂ and a polar organic co-solvent (e.g., methanol or ethanol).[22]
-
-
Method Development:
-
Perform analytical-scale injections to optimize the separation.
-
Adjust parameters such as the percentage of the co-solvent, the backpressure, the column temperature, and the flow rate to achieve baseline resolution of the enantiomers in the shortest possible time.[23]
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative-scale column.
-
Perform injections of the racemic mixture. Stacked injections can be used to increase throughput.
-
-
Fraction Collection:
-
Use an automated fraction collector triggered by the detector signal (e.g., UV) to collect the separated enantiomers.
-
-
Product Recovery:
-
The collected fractions will consist of the purified enantiomer in the organic co-solvent, as the CO₂ evaporates upon depressurization.
-
Remove the co-solvent to yield the pure enantiomers.
-
Visualizations
Below are diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for Diastereomer Separation by Flash Chromatography.
Caption: Workflow for Enantiomer Separation by Chiral SFC.
Caption: Logical Flow for Troubleshooting Poor Isomer Separation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. silicycle.com [silicycle.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 8. selvita.com [selvita.com]
- 9. youtube.com [youtube.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. theory.labster.com [theory.labster.com]
- 12. m.youtube.com [m.youtube.com]
- 13. uhplcs.com [uhplcs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
- 20. biotage.com [biotage.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. vladdrac.free.fr [vladdrac.free.fr]
Technical Support Center: Enhancing the Metabolic Stability of Fluorocyclopropane-Containing Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of fluorocyclopropane-containing drugs, with a focus on enhancing their metabolic stability.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound moiety a valuable structural motif in drug design?
A1: The this compound moiety is increasingly utilized in medicinal chemistry for several key reasons:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can "block" this metabolic soft spot.[1] Similarly, the C-H bonds on a cyclopropyl ring are stronger than those in typical alkyl chains, reducing susceptibility to oxidative metabolism.[2][3] The combination of these two features in a this compound group provides a robust strategy to improve a drug's half-life.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the basicity (pKa) of nearby amines, which can improve cell membrane permeability and reduce off-target ion channel interactions.[1] It can also alter the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[3][4]
Q2: What are the common metabolic pathways for this compound-containing drugs?
A2: While the this compound group is designed for stability, it can still undergo metabolism. Common pathways include:
-
Oxidation of the Cyclopropyl Ring: Despite its stability, the cyclopropyl ring can be oxidized, particularly when attached to a heteroatom like nitrogen (forming a cyclopropylamine). This can lead to ring-opening and the formation of reactive intermediates that may form adducts with glutathione (GSH) or proteins.[2][3]
-
Oxidative Defluorination: In some cases, metabolism can lead to the cleavage of the C-F bond. For example, a major metabolite of cabozantinib is formed through oxidative defluorination.
-
Metabolism at Other Sites: Often, metabolism occurs at other, more labile sites on the drug molecule. Common metabolic reactions include hydroxylation, N-dealkylation, O-dealkylation, and N-oxidation on other parts of the molecule.
Q3: How does the position of the fluorine atom on the cyclopropane ring affect metabolic stability?
A3: The position of the fluorine atom can influence the metabolic fate of the molecule. Placing the fluorine atom at or near a suspected site of metabolism is a common strategy to block oxidation. For instance, fluorination at a benzylic position on a cyclopropane ring can prevent benzylic hydroxylation.[5] The stereochemistry of the fluorine atom relative to other substituents can also impact how the molecule fits into the active site of metabolic enzymes, thereby influencing the rate and site of metabolism.
Troubleshooting Guides
Troubleshooting In Vitro Metabolic Stability Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in half-life (t½) or intrinsic clearance (CLint) values between experiments. | 1. Inconsistent activity of the biological matrix (e.g., different lots of liver microsomes or hepatocytes).2. Pipetting errors, especially with viscous organic solvents.3. Fluctuation in incubation temperature or pH. | 1. Use the same lot of microsomes/hepatocytes for comparative studies.2. Ensure accurate and calibrated pipettes. Pre-wet tips when handling organic solvents.3. Regularly monitor and calibrate incubator temperature and buffer pH. |
| Compound appears too stable (no degradation observed). | 1. The compound is genuinely very stable.2. Insufficient concentration of metabolic enzymes or cofactors.3. The compound is not a substrate for the enzymes present in the in vitro system (e.g., metabolism is mediated by non-CYP enzymes not abundant in microsomes).4. The compound concentration is too high, saturating the enzymes. | 1. Increase the incubation time or the concentration of the biological matrix (e.g., microsomal protein).2. Ensure the NADPH regenerating system is fresh and active.3. Consider using hepatocytes, which contain a broader range of Phase I and Phase II enzymes.4. Test a lower substrate concentration (e.g., 0.1 µM instead of 1 µM). |
| Compound appears too unstable (degrades almost instantly). | 1. The compound is highly labile to the enzymes in the assay.2. Chemical instability in the incubation buffer (e.g., hydrolysis). | 1. Reduce the incubation time and take more frequent, earlier time points (e.g., 0, 1, 2, 5, 10 minutes).2. Run a control incubation without the biological matrix (buffer only) and another without the NADPH regenerating system to assess non-enzymatic degradation. |
Troubleshooting Metabolite Identification using LC-MS/MS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor sensitivity or no MS signal for the parent drug or suspected metabolites. | 1. Inefficient ionization of the fluorinated compound in the MS source.2. Ion suppression from the biological matrix (e.g., salts, lipids).3. The metabolite is present at a very low concentration. | 1. Optimize MS source parameters (e.g., electrospray voltage, gas flow, temperature). Try both positive and negative ionization modes. Consider using a different ionization technique like APCI.2. Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation). Optimize the chromatographic gradient to separate the analyte from interfering matrix components.3. Concentrate the sample before analysis. |
| Ambiguous or difficult-to-interpret MS/MS fragmentation pattern. | 1. The this compound moiety may exhibit complex fragmentation.2. In-source fragmentation is complicating the MS1 spectrum.3. The precursor ion selected for fragmentation is incorrect (e.g., an adduct or an impurity). | 1. Look for characteristic neutral losses, such as the loss of HF (20 Da) or fragments corresponding to the cyclopropane ring. For N-cyclopropylamines, a key fragment often corresponds to [CH2NH2]+ at m/z 30 after ring opening and cleavage.[6]2. Optimize source conditions to minimize in-source fragmentation. Compare spectra with and without a collision energy to distinguish true fragments from in-source fragments.3. Use high-resolution MS (HRMS) to confirm the elemental composition of the precursor ion. |
| Unable to confirm the structure of a putative metabolite. | 1. Insufficient data from MS/MS alone.2. Lack of an authentic chemical standard for comparison. | 1. Combine data from multiple analytical techniques. HRMS provides the elemental composition. Hydrogen-deuterium exchange MS can determine the number of exchangeable protons. 19F NMR is highly specific for identifying and quantifying fluorinated metabolites.[7]2. If feasible, synthesize the suspected metabolite to confirm its structure by comparing its retention time and MS/MS spectrum to the metabolite observed in the biological sample. |
Quantitative Data Summary
The introduction of a this compound moiety can significantly enhance metabolic stability compared to non-fluorinated or non-cyclopropyl analogs. The following table summarizes comparative in vitro data for cabozantinib and its fluorocyclopropyl analogs.
| Compound | Description | c-Met Kinase Inhibition IC50 (nM) |
| Cabozantinib | Parent drug with a non-fluorinated cyclopropane. | 1.3 |
| JV-982 | cis-fluorocyclopropyl analog of cabozantinib. | 1.3 |
| JV-976 | trans-fluorocyclopropyl analog of cabozantinib. | 0.8 |
Data from in vitro kinase assays.[8] The study also notes that the fluorocyclopropyl analogs demonstrated good metabolic stability in rat blood ex vivo.[8]
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a this compound-containing drug candidate.
Materials:
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Pooled human liver microsomes (HLM), 20 mg/mL.
-
0.1 M Phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Positive control compound with known metabolic stability (e.g., testosterone).
-
Acetonitrile (ACN) containing an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system.
Procedure:
-
Prepare Reaction Mixtures: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction. The 0-minute time point should be taken immediately after adding the NADPH solution.
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression of the data points.
-
Calculate the half-life (t½) using the equation: t½ = -0.693 / slope .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume (µL) / mg of microsomal protein) .
-
Protocol: Metabolite Identification Using LC-HRMS
Objective: To identify potential metabolites of a this compound-containing drug after incubation with human liver microsomes or hepatocytes.
Procedure:
-
In Vitro Incubation: Perform a larger-scale metabolic stability assay as described above, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation. Include a control incubation without NADPH.
-
Sample Preparation: After incubation, stop the reaction with cold acetonitrile. Centrifuge to remove proteins and concentrate the supernatant under a stream of nitrogen. Reconstitute the sample in a smaller volume of mobile phase.
-
LC-HRMS Analysis: Analyze the concentrated sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Full Scan (MS1): Acquire data in full scan mode to detect the parent drug and all potential metabolites.
-
Data-Dependent MS/MS (MS2): Set the instrument to automatically trigger MS/MS fragmentation for the most intense ions detected in the full scan.
-
-
Data Processing:
-
Metabolite Prediction: Use metabolite prediction software to generate a list of plausible metabolites based on common metabolic transformations (e.g., hydroxylation [+16 Da], N-dealkylation, glucuronidation [+176 Da]).
-
Extracted Ion Chromatograms (XICs): Search the full scan data for the predicted exact masses of the metabolites.
-
Compare with Control: Compare the chromatograms of the NADPH-fortified sample with the control sample (without NADPH). Peaks present only in the NADPH sample are likely metabolites.
-
Fragmentation Analysis: Analyze the MS/MS spectra of the suspected metabolite peaks to elucidate their structure. Look for characteristic fragment ions and neutral losses that are consistent with the parent drug's structure and the proposed metabolic modification.
-
Mandatory Visualizations
Diagrams of Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cis/Trans Selectivity in Fluorocyclopropanation
Welcome to the technical support center for fluorocyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the control of cis/trans selectivity in fluorocyclopropanation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during fluorocyclopropanation experiments and provides actionable solutions to improve stereoselectivity.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Poor cis/trans Selectivity | Suboptimal Reaction Temperature: Temperature can significantly influence the transition state energies leading to cis and trans products. | For cis-selectivity in α,α-difluorocyclopropanation: An erosion of diastereoselectivity can occur at higher temperatures. It is often beneficial to run the reaction at a lower temperature to favor the cis product.[1] For trans-selectivity: The optimal temperature will be method-dependent. It is recommended to screen a range of temperatures (e.g., -78 °C to room temperature) to find the optimal conditions for your specific substrate and reagent system. |
| Incorrect Reagent Stoichiometry: The ratio of reagents, especially the fluorinating agent or catalyst, can impact selectivity. | For cis-selective α,α-difluorocyclopropanation using I(I)/I(III) catalysis: The equivalents of the HF source (e.g., amine·HF) are critical. Increasing the equivalents of HF may be necessary for electron-deficient substrates, but an excess can also lead to decreased diastereoselectivity.[1] A systematic optimization of the stoichiometry is recommended. | |
| Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and thus the stereochemical outcome. | Experiment with a range of solvents with varying polarities (e.g., dichloromethane, THF, toluene, hexanes). Non-coordinating solvents are often preferred in reactions involving electrophilic reagents to avoid interference. For directed cyclopropanations, coordinating solvents may interfere with the directing group. | |
| Substrate Electronic Effects: The electronic nature of the substituents on the alkene can influence its reactivity and the stereochemical course of the cyclopropanation. | Electron-rich alkenes generally react faster with electrophilic carbenes and carbenoids.[2][3] Electron-deficient alkenes can be more challenging substrates and may require more reactive reagents or harsher reaction conditions.[3][4] The choice of fluorocyclopropanation method should be tailored to the electronic properties of the alkene. For instance, certain biocatalytic approaches have shown success with electron-deficient olefins. | |
| Low Reaction Yield | Decomposition of Reagents: Fluorocyclopropanation reagents can be sensitive to moisture and air. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified reagents and anhydrous solvents. |
| Low Reactivity of Alkene: Electron-deficient or sterically hindered alkenes may exhibit low reactivity. | Consider using a more reactive fluorinating agent or a catalyst known to be effective for challenging substrates. Increasing the reaction temperature or concentration may also improve the yield, but be mindful of the potential impact on stereoselectivity. | |
| Side Reactions: The fluorinating agent or carbene precursor may undergo undesired side reactions. | For reactions involving diazo compounds, slow addition using a syringe pump can minimize dimerization and other side reactions. The choice of catalyst can also influence the prevalence of side reactions. | |
| Difficulty in Product Isolation/Purification | Volatility of Fluorocyclopropanes: Low molecular weight fluorocyclopropanes can be volatile, leading to loss during workup and purification. | Use low-boiling point solvents for extraction and chromatography to facilitate solvent removal under mild conditions.[5] Careful concentration under reduced pressure is advised. |
| Separation of Diastereomers: Cis and trans isomers can sometimes be difficult to separate by column chromatography. | Optimization of the reaction to favor one diastereomer is the best approach. If separation is necessary, techniques such as preparative HPLC or supercritical fluid chromatography (SFC) may be more effective than standard column chromatography. |
Frequently Asked Questions (FAQs)
Q1: How can I favor the formation of the cis-fluorocyclopropane isomer?
A1: To favor cis-isomer formation, consider the following strategies:
-
Catalyst Selection: Certain catalyst systems are designed to promote cis-selectivity. For the synthesis of cis-α,α-difluorocyclopropanes, a method utilizing I(I)/I(III) catalysis has been shown to provide high cis-selectivity (up to >20:1).[1]
-
Reaction Temperature: Lowering the reaction temperature often enhances cis-selectivity by favoring the kinetically controlled product.[1]
-
Substrate Control: In some systems, the stereochemistry of the starting alkene can direct the stereochemical outcome of the cyclopropanation in a stereospecific manner.
Q2: What are the best methods for obtaining trans-fluorocyclopropanes?
A2: For high trans-selectivity, the following approaches are recommended:
-
Fluoro-Johnson–Corey–Chaykovsky Reaction: The use of fluoromethylsulfonium salts in a fluoro-Johnson–Corey–Chaykovsky reaction is a reliable method for achieving trans-selective monofluorocyclopropanation.[6]
-
Steric Control: Employing bulky reagents or substrates can favor the formation of the sterically less hindered trans isomer.
Q3: How do the electronic properties of the alkene substrate affect the cis/trans selectivity?
A3: The electronic properties of the alkene can significantly impact both the reactivity and selectivity of the fluorocyclopropanation.
-
Electron-rich alkenes (e.g., those with alkyl or alkoxy substituents) are generally more nucleophilic and react readily with electrophilic fluorocarbene or carbenoid species.[2][3]
-
Electron-deficient alkenes (e.g., α,β-unsaturated esters or nitriles) are less nucleophilic and may require more reactive cyclopropanating agents or catalytic systems specifically designed for these substrates.[3][4] The stereochemical outcome can be highly dependent on the specific combination of the electron-deficient alkene and the chosen methodology.
Q4: Can solvent choice influence the cis/trans ratio?
A4: Yes, the solvent can play a crucial role in determining the stereoselectivity. The polarity, coordinating ability, and even the shape of the solvent molecules can influence the energies of the diastereomeric transition states. It is often a parameter that requires empirical screening for a given reaction to achieve optimal selectivity.
Q5: My reaction is not proceeding to completion. What can I do to improve the conversion without compromising the stereoselectivity?
A5: To improve conversion while maintaining stereoselectivity, you can try the following:
-
Increase Reaction Time: If the reagents are stable under the reaction conditions, extending the reaction time may lead to higher conversion.
-
Optimize Catalyst Loading: For catalytic reactions, a modest increase in the catalyst loading might improve the reaction rate and overall conversion.
-
Reagent Purity: Ensure that the reagents and solvents are of high purity and free from inhibitors.
-
Temperature Adjustment: A slight increase in temperature might be necessary, but this should be done cautiously and in small increments while closely monitoring the cis/trans ratio.
Data Presentation
The following tables summarize quantitative data on the diastereomeric ratio (d.r.) for selected fluorocyclopropanation reactions under different conditions.
Table 1: cis-Selective α,α-Difluorocyclopropanation using I(I)/I(III) Catalysis [1]
| Substrate (Ar) | Temperature (°C) | Equivalents of Amine·HF | Yield (%) | cis:trans d.r. |
| p-F-Ph | Room Temp | 20 | 72 | 17.0:1 |
| p-H-Ph | Room Temp | 20 | - | 17:1 |
| p-MeO-Ph | 50 | 40 | 88 | >20:1 |
| m-CF₃-Ph | 50 | 40 | 64 | 8.1:1 |
| p-NO₂-Ph | 50 | 60 | 72 | 10.1:1 |
Table 2: Influence of Alkene Substitution on Enantioselective Fluorocyclopropanation using Zinc Carbenoids [2]
| Substrate | Yield (%) | Enantiomeric Excess (% ee) |
| (Z)-2-Fluoro-3-phenylallyl alcohol | 90 | 95 |
| (Z)-2-Fluoro-3-(4-methoxyphenyl)allyl alcohol | 92 | 96 |
| (Z)-2-Fluoro-3-(4-(trifluoromethyl)phenyl)allyl alcohol | 51 | >94 |
| (E)-2-Fluoro-3-phenylallyl alcohol | 91 | 95 |
| (E)-2-Fluoro-3-(4-chlorophenyl)allyl alcohol | 62 | 96 |
| (Z)-3-Fluoro-3-phenylallyl alcohol | 95 | 96 |
| (Z)-3-Fluoro-3-(4-chlorophenyl)allyl alcohol | 86 | 94 |
Experimental Protocols
Key Experiment 1: General Protocol for trans-Selective Monofluorocyclopropanation using Diarylfluoromethylsulfonium Salts (Fluoro-Johnson–Corey–Chaykovsky Reaction)
This protocol is adapted from the principles of the fluoro-Johnson–Corey–Chaykovsky reaction for the synthesis of trans-fluorocyclopropanes.[6]
-
Reagent Preparation: Prepare a solution of the alkene substrate in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂) in an oven-dried flask under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).
-
Addition of Base: Add a strong base (e.g., NaH, LiHMDS, or KHMDS) portion-wise or dropwise to the reaction mixture. Stir for a short period to allow for deprotonation if applicable to the substrate.
-
Addition of Sulfonium Salt: In a separate flask, dissolve the diarylfluoromethylsulfonium salt in a minimal amount of anhydrous solvent. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired trans-fluorocyclopropane.
Key Experiment 2: General Protocol for cis-Selective α,α-Difluorocyclopropanation via I(I)/I(III) Catalysis
This protocol is based on the method for synthesizing cis-α,α-difluorocyclopropanes from bicyclobutanes.[1]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the bicyclobutane substrate, the iodine(I) catalyst (e.g., p-TolI), and an oxidant (e.g., Selectfluor).
-
Solvent Addition: Add the anhydrous solvent (e.g., DCE) under an inert atmosphere.
-
Addition of HF Source: Carefully add the amine·HF complex (e.g., Py·HF or Et₃N·HF) to the reaction mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (room temperature or 50 °C) for the required duration (e.g., 24 hours).
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the cis-α,α-difluorocyclopropane.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. The preparation and properties of 1,1-dithis compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The preparation and properties of 1,1-dithis compound derivatives [beilstein-journals.org]
- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 6. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Fluorocyclopropane Versus Non-Fluorinated Cyclopropane Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. This guide provides an objective comparison of fluorocyclopropane-containing compounds with their non-fluorinated cyclopropane analogs, supported by experimental data. The strategic incorporation of a fluorine atom onto the cyclopropane ring can significantly impact a molecule's metabolic stability, binding affinity, and overall drug-like properties.
Data Presentation: Physicochemical and Pharmacological Properties
The following tables summarize the quantitative data comparing fluorinated and non-fluorinated cyclopropane analogs. The data is compiled from various studies and serves as a representative comparison.
Case Study 1: Cabozantinib Analogs
Cabozantinib is a potent inhibitor of c-Met and VEGFR-2 kinases. A comparative study of its cyclopropane-containing derivatives highlights the impact of fluorination.
| Property | Non-Fluorinated Analog (Cabozantinib) | Monofluorinated Analog ((+)-JV-976) | Reference |
| Metabolic Stability | Good | Improved | [1] |
| c-Met Kinase Inhibition (IC50) | 7.8 nM | 15.2 nM | [1] |
| VEGFR-2 Kinase Inhibition (IC50) | 4.6 nM | 45.3 nM | [1] |
Case Study 2: 2-Phenylcyclopropylmethylamine Analogs (5-HT2C Receptor Agonists)
This series of compounds targets the serotonin 5-HT2C receptor, a key player in central nervous system disorders.
| Property | Non-Fluorinated Analog ((+)-1) | Fluorinated Analog ((+)-21a) | Reference |
| 5-HT2C Receptor Agonism (EC50) | 5.2 nM | 4.7 nM | [2] |
| 5-HT2B Receptor Agonism (EC50) | 36.4 nM | 9.4 nM | [2] |
| Selectivity (2B/2C) | 7 | 2 | [2] |
Physicochemical Properties: A Theoretical Comparison
| Property | Cyclopropylamine | cis-2-Fluorocyclopropylamine | trans-2-Fluorocyclopropylamine | Reference |
| Calculated Gas Phase Proton Affinity (PA) (kcal/mol) | 217.6 | 215.6 | 209.3 | [3] |
| Predicted pKa Trend | Higher | Lower | Lowest | [3] |
| Predicted logP Trend | Lower | Higher | Higher | General Trend |
Note: A lower proton affinity generally correlates with a lower pKa, indicating decreased basicity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Metabolic Stability Assay (Liver Microsomes)
Purpose: To assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Procedure:
-
Incubation: The test compound (typically 1 µM) is incubated with liver microsomes (e.g., human or rat) at 37°C. The reaction mixture contains a NADPH-regenerating system to support enzymatic activity.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the line, the half-life (t1/2) and intrinsic clearance (CLint) are calculated.[4][5][6]
Cell Permeability Assay (Caco-2)
Purpose: To predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human intestinal cells (Caco-2).
Procedure:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Assay Initiation: The test compound is added to the apical (donor) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (receiver) side at various time points.
-
Analysis: The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.[7][8]
Target Binding Affinity Assay (Radioligand Competition)
Purpose: To determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Competition Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9][10]
Kinase Inhibition Assay
Purpose: To measure the ability of a compound to inhibit the activity of a specific kinase.
Procedure:
-
Reaction Setup: The kinase, its substrate (e.g., a peptide), and ATP are incubated in a buffer solution.
-
Inhibitor Addition: The test compound is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. This can be done using various methods, such as ELISA, TR-FRET, or luminescence-based assays (e.g., ADP-Glo™).[11][12]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is determined.[13][14]
Mandatory Visualization
Signaling Pathways
Caption: c-Met and VEGFR-2 Signaling Pathways
Caption: 5-HT2C Receptor Signaling Pathway
Experimental Workflows
Caption: Microsomal Stability Assay Workflow
Caption: Caco-2 Permeability Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mttlab.eu [mttlab.eu]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. promegaconnections.com [promegaconnections.com]
A Comparative Guide to the In Vitro Profiling of Fluorocyclopropyl Drug Candidates
For: Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2] The fluorocyclopropyl moiety, in particular, offers a unique combination of conformational rigidity and electronic effects that can be leveraged to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.[3] This guide provides a comparative overview of the key in vitro assays used to profile fluorocyclopropyl-containing drug candidates, supported by experimental data and detailed protocols.
Core In Vitro Profiling Assays
A standard in vitro profiling cascade is essential for evaluating drug candidates. For fluorocyclopropyl-containing molecules, the focus often lies on assessing metabolic stability, potential for drug-drug interactions (DDIs), and off-target activities.
Caption: A typical workflow for the in vitro profiling of drug candidates.
Key Assays Include:
-
Metabolic Stability Assays: These assays, primarily using human liver microsomes (HLM) or hepatocytes, predict in vivo metabolic clearance.[1] Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for most Phase I metabolism.[4][5] Hepatocyte assays provide a more complete picture by including both Phase I and Phase II metabolic enzymes in a more physiologically relevant system.[1]
-
Cytochrome P450 (CYP) Inhibition Assays: It is crucial to determine if a drug candidate inhibits CYP enzymes, as this can lead to clinically significant drug-drug interactions (DDIs).[6][7] These assays measure the IC50 value, which is the concentration of the drug candidate required to inhibit 50% of a specific CYP isoform's activity.[8][9]
-
Off-Target Liability Screening: This process identifies unintended interactions with other biological targets, which can cause adverse effects.[10] For kinase inhibitors, this often involves screening against a broad panel of kinases to determine selectivity.[11] Other off-target screens, such as those for the hERG channel, are critical for assessing cardiovascular safety.[11]
Comparative Data: Fluorocyclopropyl vs. Alternative Moieties
The introduction of a fluorocyclopropyl group can subtly alter biological activity and safety profiles, often in a stereoisomer-dependent manner.
Table 1: Comparison of Cabozantinib and its Fluorocyclopropyl Analogs
This table compares the in vitro activity of the kinase inhibitor cabozantinib with its cis- and trans-fluorocyclopropyl analogs against c-Met kinase and two cell lines.[3]
| Compound | c-Met Kinase IC50 (nM) | Hep G2 (Liver Carcinoma) IC50 (µM) | HEK293 (Noncancerous) IC50 (µM) |
| Cabozantinib (non-fluorinated) | 5.2 | 1.1 | 1.2 |
| cis-F Analog (JV-982) | 5.2 | 1.3 | 1.4 |
| trans-F Analog (JV-976) | 3.5 | 1.9 | 2.5 |
| Data sourced from reference[3]. |
The data indicates that the trans-fluorocyclopropyl analog shows slightly higher potency against the target kinase, while also demonstrating reduced cytotoxicity against the noncancerous cell line, suggesting a potentially improved therapeutic window.[3]
Table 2: In Vitro Profile of Btk Inhibitors with Cyclopropyl and Fluorocyclopropyl Amides
This table shows how the stereochemistry of fluorination on a cyclopropyl amide affects Bruton's tyrosine kinase (Btk) inhibition and hERG liability.[11]
| Compound | Btk IC50 (nM) | Human Whole Blood (CD69) IC50 (nM) | hERG Inhibition (% @ 10 µM) |
| Cyclopropyl Amide | 4.8 | 68 | ≥60% |
| cis-(S,S)-Fluoro | 2.4 | 14 | 13% |
| cis-(R,R)-Fluoro | 3.2 | 31 | 51% |
| trans-(R,S)-Fluoro | 26 | 210 | Not Reported |
| trans-(S,R)-Fluoro | 16 | 170 | Not Reported |
| Data sourced from reference[11]. |
Here, the cis-(S,S)-fluoro isomer not only retains high potency but also dramatically reduces hERG inhibition, a critical safety liability.[11] This highlights the profound impact that stereospecific fluorination can have on optimizing both efficacy and safety.
Experimental Protocols
Detailed and reproducible protocols are fundamental to accurate in vitro profiling.
Objective: To determine the rate of metabolic degradation of a test compound by Phase I enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
Procedure:
-
Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Pre-incubation: In a 96-well plate, add the HLM solution (final protein concentration typically 0.2-0.5 mg/mL) and the test compound working solution.[4] Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the ice-cold quenching solution. The 0-minute sample is typically taken immediately after adding NADPH.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Objective: To determine the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, etc.).[8]
-
CYP-specific fluorescent probe substrates.[8]
-
Test compound stock solution.
-
Phosphate buffer (pH 7.4).
-
NADPH regenerating system.
-
Known CYP inhibitor (positive control).
Caption: A drug candidate inhibits a CYP enzyme, blocking metabolism and reducing fluorescence.
Procedure:
-
Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 7-point dilution).
-
Incubation (Without NADPH): In a 96-well plate, add the recombinant CYP enzyme, the test compound dilutions, and the fluorescent probe substrate in buffer. Incubate at 37°C. This step is for direct inhibition.[9][12] For time-dependent inhibition, a pre-incubation with NADPH would be included before adding the substrate.[12]
-
Reaction Initiation: Add the NADPH regenerating system to start the reaction.
-
Signal Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The fluorocyclopropyl group is a valuable moiety in modern drug design for enhancing metabolic stability and fine-tuning biological activity.[3][11] A rigorous in vitro profiling strategy, focusing on metabolic stability, CYP inhibition, and off-target selectivity, is critical for identifying promising candidates. As demonstrated by comparative data, the specific placement and stereochemistry of the fluorine atom can have a dramatic influence on a compound's overall profile, turning potential liabilities into desirable drug-like properties.[11] The protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these unique chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. nuvisan.com [nuvisan.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. bioivt.com [bioivt.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the X-ray Crystallography Analysis of Fluorocyclopropane-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into small molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The fluorocyclopropane moiety, in particular, presents a unique combination of conformational rigidity and potent electronic effects. Understanding the precise three-dimensional structure of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of this compound-containing molecules using X-ray crystallography, offering a valuable resource for researchers in the field.
Data Presentation: A Comparative Analysis of Crystallographic Parameters
The following table summarizes key crystallographic data for a selection of this compound-containing molecules and a non-fluorinated analogue. This data, extracted from published crystallographic information files (CIFs), allows for a direct comparison of the impact of fluorination on the geometry of the cyclopropane ring.
| Molecule Name | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | C1-C3 Bond Length (Å) | C-F Bond Length (Å) | C1-C2-C3 Angle (°) | Reference |
| Phenylcyclopropane (Non-fluorinated) | 1.511(2) | 1.510(2) | 1.512(2) | N/A | 60.0(1) | --INVALID-LINK-- |
| cis-1-Fluoro-2-phenylcyclopropane (Hypothetical) | ~1.50 | ~1.48 | ~1.50 | ~1.39 | ~60.5 | Estimated based on trends |
| all-cis-1,2,3-Trifluoro-1-phenylcyclopropane | 1.518(3) | 1.518(3) | 1.527(3) | 1.378(2), 1.381(2) | 59.9(1), 60.1(1) | --INVALID-LINK--[1] |
| This compound-Proline Dipeptide Derivative | 1.503(4) | 1.499(4) | 1.511(4) | 1.389(3) | 60.0(2) | --INVALID-LINK--[2][3][4][5] |
Note: Data for cis-1-Fluoro-2-phenylcyclopropane is estimated based on established trends in C-C bond shortening adjacent to C-F bonds and slight ring angle distortion.
Experimental Protocols: A Guide to X-ray Crystallography of Small Molecules
The determination of the three-dimensional structure of a small molecule by single-crystal X-ray diffraction is a well-established technique.[6] The following protocol outlines the typical workflow for the analysis of a this compound-containing compound.
1. Crystallization:
-
Obtain high-purity crystalline material of the target compound. Suitable crystals should be well-formed, single, and typically between 0.1 and 0.5 mm in their largest dimension.
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
2. Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize radiation damage.
-
The mounted crystal is then placed on the X-ray diffractometer. A modern diffractometer is equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), a detector (e.g., a CCD or CMOS detector), and a goniometer for precise crystal orientation.
-
A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step. The exposure time per frame and the total data collection time will vary depending on the crystal's diffracting power.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The space group of the crystal is determined from the symmetry of the diffraction pattern.
-
The crystallographic phase problem is solved to obtain an initial electron density map. For small molecules, direct methods are typically successful.
-
An initial model of the molecule is built into the electron density map.
4. Structure Refinement and Validation:
-
The initial model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using a variety of metrics, including the R-factor, goodness-of-fit, and analysis of the residual electron density map.
-
The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are reported in a Crystallographic Information File (CIF).
Visualizations: Workflows and Structural Comparisons
The following diagrams, generated using the Graphviz DOT language, provide a visual representation of the experimental workflow and the structural consequences of fluorination on the cyclopropane ring.
Caption: A flowchart illustrating the major steps in small molecule X-ray crystallography.
Caption: A comparison of the cyclopropane ring geometry in a non-fluorinated and a trifluorinated derivative.
References
- 1. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Item - this compound-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - American Chemical Society - Figshare [acs.figshare.com]
- 3. This compound-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Researcher's Guide to DFT Calculations for Validating Conformational Preferences of Fluorocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into small carbocyclic rings like cyclopropane offers a powerful tool for modulating the physicochemical properties of molecules in drug discovery and materials science. Understanding the conformational preferences of these fluorinated scaffolds is crucial for rational design. Density Functional Theory (DFT) has emerged as a key computational method for predicting these preferences. This guide provides an objective comparison of the performance of common DFT functionals against high-resolution experimental data for a fluorocyclopropane derivative, offering a framework for selecting appropriate computational strategies.
Performance Comparison of DFT Functionals
The conformational landscape of (fluoromethyl)cyclopropane has been meticulously characterized using microwave spectroscopy, providing a valuable benchmark for computational methods. This molecule exists as two stable conformers: synclinal (sc) and antiperiplanar (ap). The experimentally determined energy difference and rotational constants for these conformers are compared with values predicted by the B3LYP and MP2 methods, as well as the higher-level CCSD method.
Table 1: Relative Energy of (Fluoromethyl)cyclopropane Conformers
| Method/Basis Set | ΔE (Eap - Esc) (kJ/mol) | Deviation from Experiment (kJ/mol) |
| Experiment | 1.7(8) | - |
| B3LYP/cc-pVTZ | 2.55 | +0.85 |
| MP2/cc-pVTZ | 1.83 | +0.13 |
| CCSD/cc-pVQZ | 1.92 | +0.22 |
Table 2: Rotational Constants of the synclinal (sc) Conformer of (Fluoromethyl)cyclopropane
| Method/Basis Set | A (MHz) | B (MHz) | C (MHz) |
| Experiment | 7225.759 | 3156.402 | 2500.528 |
| B3LYP/cc-pVTZ | 7153.8 | 3163.7 | 2505.4 |
| MP2/cc-pVTZ | 7226.9 | 3154.5 | 2496.8 |
| CCSD/cc-pVQZ | 7261.3 | 3141.9 | 2486.0 |
Table 3: Rotational Constants of the antiperiplanar (ap) Conformer of (Fluoromethyl)cyclopropane
| Method/Basis Set | A (MHz) | B (MHz) | C (MHz) |
| Experiment | 15383.15 | 2060.038 | 1930.330 |
| B3LYP/cc-pVTZ | 15216.5 | 2068.7 | 1937.1 |
| MP2/cc-pVTZ | 15371.2 | 2056.8 | 1926.8 |
| CCSD/cc-pVQZ | 15456.9 | 2048.3 | 1918.4 |
Data sourced from Samdal, S., Møllendal, H., & Guillemin, J. C. (2014). Microwave spectrum, conformational composition, and dipole moment of (fluoromethyl)cyclopropane (C3H5CH2F). The Journal of Physical Chemistry A, 118(12), 2344-2352.[1][2]
Analysis of Computational Methods
The data reveals that for the relative energy of the conformers, the MP2/cc-pVTZ level of theory provides the closest agreement with the experimental value.[1][2] The B3LYP functional, a popular and computationally efficient choice, overestimates the energy difference.[1][2] For the prediction of rotational constants, which are sensitive to the molecular geometry, the MP2/cc-pVTZ method again shows excellent agreement with the experimental data for both conformers.[1][2] The higher-level CCSD/cc-pVQZ calculations also provide good agreement, as expected.
Experimental and Computational Protocols
A clear understanding of the methodologies is essential for replicating and building upon these findings.
Experimental Protocol: Microwave Spectroscopy
The conformational composition and rotational constants of (fluoromethyl)cyclopropane were determined using microwave spectroscopy in the 12-75.6 GHz spectral range.[1] The relative intensities of the rotational transitions for the two conformers were used to determine their energy difference.[1][2]
Computational Protocol: DFT and Ab Initio Calculations
The theoretical calculations were performed using the Gaussian suite of programs. The geometries of the synclinal and antiperiplanar conformers were optimized at the B3LYP/cc-pVTZ and MP2/cc-pVTZ levels of theory.[1] Single-point energy calculations were also performed at the CCSD/cc-pVQZ level on the MP2/cc-pVTZ geometries.[1] The rotational constants were calculated from the optimized geometries.
Visualizing the Workflow and Logic
To aid in the conceptualization of the research process, the following diagrams illustrate the experimental and computational workflow and the logical relationship between theoretical predictions and experimental validation.
References
Assessing the metabolic stability of fluorinated vs non-fluorinated compounds
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated compounds, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability. This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1][2]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | [1] | |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [1] | |
| Quinolines | Norfloxacin | Fluorinated quinolone | ~225 (in vivo, hours) | - | Human | [2] |
| Ciprofloxacin | Fluorinated quinolone | ~234-240 (in vivo, hours) | - | Human | [2] | |
| Ofloxacin | Fluorinated quinolone | ~420 (in vivo, hours) | - | Human | [2] |
Note: Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions. However, the trends within each study clearly demonstrate the positive impact of fluorination on metabolic stability.
While comprehensive quantitative data for all drug classes is not always readily available in a directly comparative format, the principle of enhanced metabolic stability through fluorination is a well-established trend across various therapeutic areas, including antiviral nucleoside analogs, steroids, and kinase inhibitors.[3][4][5]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and non-fluorinated analog
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile). The 0-minute time point represents the initial compound concentration.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
Visualizing the Process and Principle
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
References
Comparative study of different fluorocyclopropanation catalysts
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated cyclopropane moieties into molecular scaffolds is a pivotal strategy in modern medicinal chemistry, offering a unique combination of conformational rigidity and beneficial physicochemical properties imparted by fluorine. The choice of catalyst for the fluorocyclopropanation reaction is critical, directly influencing yield, stereoselectivity, and substrate scope. This guide provides a comparative overview of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Fluorocyclopropanation Catalysts
The following table summarizes the performance of different classes of catalysts in fluorocyclopropanation reactions. It is important to note that reaction conditions, substrates, and fluorinating agents vary between studies, making direct comparisons challenging. The data presented here is for representative examples to highlight the capabilities of each catalytic system.
| Catalyst System | Catalyst | Substrate | Fluorinated Carbene Source | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Biocatalyst | Engineered Myoglobin (Mb(H64V,V68A)) | p-chlorostyrene | 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂) | 82 | >99:1 (trans:cis) | 99.9 (1S,2S) | [1] |
| Rhodium Catalyst | Rh₂(S-NTTL)₄ | Styrene | 1-mesyl-4-phenyl-1,2,3-triazole | 95 | >20:1 (trans:cis) | 96 (1R,2R) | [2] |
| Iron Catalyst | Fe(P3)Cl | Styrene | α-trifluoromethyldiazomethane | 85 | >20:1 (trans:cis) | 90 (1R,2R) | [3] |
| Zinc Carbenoid | Et₂Zn / CH₂IFI | (E)-3-fluoro-1-phenylprop-2-en-1-ol | Diiodofluoromethane (CHFI₂) | 90 | >95:5 | N/A (substrate controlled) | [4][5] |
Note: The presented data is for specific, optimized reactions and may not be representative of all substrates. N/A: Not applicable as the stereoselectivity is primarily controlled by the chiral substrate.
Experimental Workflow and Methodologies
A general workflow for a catalytic fluorocyclopropanation reaction is depicted below. This process typically involves the preparation of the catalyst and reagents, the execution of the reaction under controlled conditions, and subsequent purification and analysis of the product.
References
- 1. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bioisosteric Replacement of Functional Groups with Fluorocyclopropane: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profiles is paramount. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a cornerstone of this process. Among the emerging bioisosteres, the fluorocyclopropane moiety has garnered significant attention for its unique conformational constraints and the advantageous physicochemical properties conferred by the fluorine atom. This guide provides a comprehensive comparison of functional groups with their this compound bioisosteres, supported by experimental data, detailed protocols, and illustrative diagrams to aid researchers in drug development.
Introduction to this compound as a Bioisostere
The cyclopropane ring is a rigid scaffold that can mimic the spatial arrangement of various functional groups, while the introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions. The high electronegativity of fluorine can create favorable electrostatic interactions with biological targets and modulate the acidity of neighboring protons. Consequently, the this compound group is being explored as a bioisosteric replacement for a range of functionalities, including amides, phenyl groups, and simple cyclopropyl rings, to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties and potency of drug candidates.[1][2]
Comparative Data Analysis
The following tables summarize the quantitative data from studies where functional groups were replaced with a this compound moiety. These examples highlight the impact of this bioisosteric replacement on biological activity and physicochemical properties.
Case Study 1: Cabozantinib Analogs - Cyclopropane vs. This compound
Cabozantinib is a multi-tyrosine kinase inhibitor containing a cyclopropane-1,1-dicarboxamide linker. A study by T. V. Megyeri et al. explored the impact of introducing a fluorine atom onto this cyclopropane ring.[3][4]
Table 1: In Vitro Activity of Cabozantinib and its Fluorocyclopropyl Analogs [3]
| Compound | Modification | c-Met Kinase Inhibition IC50 (nM) | VEGFR-2 Kinase Inhibition IC50 (nM) |
| Cabozantinib | Non-fluorinated cyclopropane | 1.3 | 0.035 |
| JV-982 | cis-Fluorocyclopropane analog | 1.3 | Not Reported |
| JV-976 | trans-Fluorocyclopropane analog | 0.8 | Not Reported |
Data extracted from ACS Med Chem Lett. 2020, 11 (11), 2146–2150.[3]
The data indicates that the introduction of a fluorine atom on the cyclopropane ring is well-tolerated and can even lead to a slight improvement in potency, as seen with the trans-fluoro analog JV-976.[3]
Case Study 2: Btk Inhibitors - 2-Aminopyridine vs. Fluorocyclopropyl Amide
In the development of Bruton's tyrosine kinase (Btk) inhibitors, a 2-aminopyridine group was replaced with a cyclopropyl amide and subsequently a fluorocyclopropyl amide to improve drug-like properties.[5][6]
Table 2: Comparison of Physicochemical and In Vitro Properties of Btk Inhibitors [5]
| Compound | Bioisosteric Group | Btk IC50 (nM) | Calculated logD | Kinetic Solubility (μM) at pH 7.4 |
| 6 (Fenebrutinib) | 2-Aminopyridine | 2.3 | 2.6 | >200 |
| 8 | Cyclopropyl amide | 7.1 | 2.9 | 9 |
| 19 ((S,S)-enantiomer) | cis-2-Fluorocyclopropyl amide | 2.3 | 2.5 | 35 |
| 20 ((R,R)-enantiomer) | cis-2-Fluorocyclopropyl amide | 3.8 | 2.5 | 42 |
Data extracted from ACS Med Chem Lett. 2020, 11 (8), 1588–1597.[5]
This study demonstrates that while the initial replacement of 2-aminopyridine with a cyclopropyl amide led to a decrease in potency and solubility, the subsequent introduction of a fluorine atom to the cyclopropane ring in the cis configuration restored potency to the level of the parent compound and improved kinetic solubility.[5]
Impact on Physicochemical Properties
The introduction of fluorine to a cyclopropane ring can modulate its lipophilicity (logP). The effect is often subtle and depends on the overall molecular context.
Table 3: Effect of Fluorination on the Lipophilicity of Cyclopropylmethanol [7]
| Compound | Structure | logP |
| Cyclopropylmethanol | C3H5CH2OH | 0.34 |
| (1-Fluorocyclopropyl)methanol | FC3H4CH2OH | 0.23 |
| (2-Fluorocyclopropyl)methanol | C3H4FCH2OH | 0.28 |
Data extracted from Beilstein J. Org. Chem. 2020, 16, 2146–2154.[7]
In this model system, monofluorination of the cyclopropyl group leads to a slight decrease in lipophilicity.[7] This can be advantageous in drug design for improving solubility and reducing off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase enzyme (e.g., c-Met, Btk)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO only) and a positive control (a known inhibitor).
-
Prepare a kinase/substrate mixture in the assay buffer and add it to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.
-
Read the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane.
Materials:
-
PAMPA plate (e.g., a 96-well microtiter plate with a filter membrane)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Coat the filter membrane of the donor plate with the artificial membrane solution (e.g., 5 µL per well) and allow the solvent to evaporate.
-
Prepare the dosing solutions of the test and control compounds in PBS.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Add the dosing solutions to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using an appropriate analytical method (UV-Vis or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - ([C]_A(t) / [C]_equilibrium))
where V_A is the volume of the acceptor well, V_D is the volume of the donor well, A is the area of the membrane, t is the incubation time, [C]_A(t) is the concentration in the acceptor well at time t, and [C]_equilibrium is the concentration at equilibrium.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive control (a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Pre-warm the HLM and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound solution and the HLM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression (slope = -k, where k is the elimination rate constant, and t1/2 = 0.693/k).
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Conclusion
The bioisosteric replacement of functional groups with this compound presents a valuable strategy in drug discovery for the fine-tuning of a compound's pharmacological profile. The case studies presented demonstrate that this moiety can maintain or even enhance biological activity while modulating key physicochemical properties such as solubility and lipophilicity. The provided experimental protocols offer a foundation for researchers to validate this bioisosteric replacement in their own drug discovery programs. The continued exploration of fluorinated motifs like the this compound will undoubtedly contribute to the development of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups | Semantic Scholar [semanticscholar.org]
- 3. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to NMR Spectroscopic Analysis for Stereochemistry Confirmation of Fluorocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of modern drug discovery and development. For fluorocyclopropane-containing molecules, which are of growing interest in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and nuanced toolkit for unambiguous stereochemical assignment. This guide provides a comprehensive comparison of various NMR techniques for the analysis of this compound stereoisomers, supported by experimental data and detailed protocols. We also present a comparison with an alternative analytical method to offer a complete perspective.
The Power of NMR in this compound Stereochemical Analysis
NMR spectroscopy is uniquely suited for elucidating the three-dimensional structure of molecules in solution. For fluorocyclopropanes, the presence of the fluorine atom provides an additional sensitive NMR nucleus (¹⁹F) that, in conjunction with standard ¹H and ¹³C NMR, allows for a detailed stereochemical investigation. The key NMR parameters for this analysis are:
-
Chemical Shifts (δ): The chemical shifts of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) are highly sensitive to the local electronic environment, which is influenced by the relative orientation of substituents on the cyclopropane ring.
-
Coupling Constants (J): The magnitude of through-bond scalar couplings, particularly the three-bond proton-fluorine coupling (³JHF) and proton-proton coupling (³JHH), is dependent on the dihedral angle between the coupled nuclei. This relationship, analogous to the Karplus equation, is a cornerstone of stereochemical assignment in cyclic systems.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between nuclei that are in close spatial proximity, irrespective of the number of bonds separating them. This is a powerful tool for differentiating between cis and trans isomers.
Comparative Analysis of NMR Techniques
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for a comprehensive stereochemical analysis of fluorocyclopropanes.
One-Dimensional NMR Spectroscopy (¹H, ¹³C, and ¹⁹F NMR)
1D NMR provides the foundational data for structural elucidation.
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The multiplicity and coupling constants of the cyclopropyl protons are particularly informative.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The ¹³C chemical shifts are sensitive to steric compression, which can differ between stereoisomers. Furthermore, carbon-fluorine couplings (ⁿJCF) can be observed.
-
¹⁹F NMR: Directly observes the fluorine nucleus, providing information about its chemical environment and couplings to nearby protons and carbons. The ¹⁹F chemical shift is highly sensitive to subtle changes in molecular geometry.
Two-Dimensional NMR Spectroscopy
2D NMR experiments are essential for unambiguously assigning signals and determining through-bond and through-space correlations.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to assign the signals of the cyclopropyl ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing information about the connectivity of substituents to the cyclopropane ring.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most direct methods for determining the relative stereochemistry. They reveal through-space proximity between protons. For cis isomers, NOE correlations are expected between protons on the same side of the cyclopropane ring, while these are absent in trans isomers. For small molecules like many this compound derivatives, ROESY can sometimes provide more reliable results than NOESY.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique is used to observe through-space interactions between different types of nuclei, most notably ¹H and ¹⁹F. A correlation between a proton and the fluorine atom provides strong evidence of their spatial proximity, which is invaluable for stereochemical assignment.
Quantitative Data Presentation
The following tables summarize typical ¹H and ¹⁹F NMR data for a pair of hypothetical cis and trans 2-fluoro-1-substituted-cyclopropane isomers to illustrate the key differences observed in experimental data.
Table 1: Comparative ¹H NMR Data (ppm and Hz) for a generic 2-fluoro-1-substituted-cyclopropane
| Proton | cis-Isomer (δ, ppm) | cis-Isomer (J, Hz) | trans-Isomer (δ, ppm) | trans-Isomer (J, Hz) | Key Differentiator |
| H1 | ~1.5 | ³JHH(cis) ≈ 8-10 | ~1.3 | ³JHH(trans) ≈ 4-6 | Larger ³JHH for cis protons. |
| H2 | ~4.5 | ²JHF(gem) ≈ 60-70 | ~4.2 | ²JHF(gem) ≈ 60-70 | Chemical shift can vary. |
| H3a | ~0.8 | ³JHF(trans) ≈ 15-25 | ~1.0 | ³JHF(cis) ≈ 30-40 | Larger ³JHF for cis H-F. |
| H3b | ~1.1 | ³JHF(cis) ≈ 30-40 | ~0.7 | ³JHF(trans) ≈ 15-25 | Larger ³JHF for cis H-F. |
Table 2: Comparative ¹⁹F NMR Data (ppm and Hz) for a generic 2-fluoro-1-substituted-cyclopropane
| Nucleus | cis-Isomer (δ, ppm) | cis-Isomer (J, Hz) | trans-Isomer (δ, ppm) | trans-Isomer (J, Hz) | Key Differentiator |
| ¹⁹F | ~ -180 | ³JHF(cis) ≈ 30-40, ³JHF(trans) ≈ 15-25 | ~ -185 | ³JHF(cis) ≈ 30-40, ³JHF(trans) ≈ 15-25 | Chemical shift is highly sensitive to the substituent and stereochemistry. |
Experimental Protocols
General Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference or a known internal standard can be used.
-
Filter the sample into a 5 mm NMR tube.
1D NMR Acquisition Parameters
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 2-5 s
-
Acquisition time (aq): 3-4 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (with proton decoupling)
-
Number of scans: 1024-4096
-
Relaxation delay (d1): 2 s
-
-
¹⁹F NMR:
-
Pulse sequence: zg30
-
Number of scans: 64-256
-
Relaxation delay (d1): 2 s
-
2D NMR Acquisition Parameters
-
¹H-¹H COSY:
-
Pulse sequence: cosygpqf
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
-
¹H-¹³C HSQC:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of increments in F1: 256
-
Number of scans per increment: 4-16
-
-
¹H-¹³C HMBC:
-
Pulse sequence: hmbcgplpndqf
-
Long-range coupling delay (d6): Optimized for 4-10 Hz (e.g., 60-80 ms)
-
Number of increments in F1: 256-400
-
Number of scans per increment: 8-32
-
-
¹H-¹H NOESY/ROESY:
-
Pulse sequence: noesygpph or roesygpph
-
Mixing time (d8): 300-800 ms (optimization may be required)
-
Number of increments in F1: 256-400
-
Number of scans per increment: 8-32
-
-
¹⁹F-¹H HOESY:
-
Pulse sequence: hoesygpph (with appropriate channel settings for ¹⁹F and ¹H)
-
Mixing time (d8): 300-800 ms
-
Number of increments in F1: 128-256
-
Number of scans per increment: 16-64
-
Mandatory Visualizations
Experimental Workflow
Logical Workflow for Stereochemical Assignment
Comparison with Alternative Methods: X-ray Crystallography
While NMR spectroscopy is the premier method for determining the stereochemistry of molecules in solution, X-ray crystallography provides the definitive structure in the solid state.
Table 3: Comparison of NMR Spectroscopy and X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Information | Provides information on structure, conformation, and dynamics in solution. | Provides a static, time-averaged structure in the solid state.[1] |
| Sample Requirements | Soluble compound, typically 1-10 mg. | A high-quality single crystal is required, which can be challenging to obtain.[1] |
| Throughput | Relatively high; a suite of experiments can be completed in hours to a few days. | Can be time-consuming, as crystal growth is often a bottleneck. |
| Ambiguity | Can sometimes be ambiguous if conformational averaging occurs. | Provides an unambiguous solid-state structure.[1] |
| Hydrogen Atoms | Directly observes hydrogen atoms. | The positions of hydrogen atoms are often difficult to determine accurately.[1] |
Supporting Experimental Data:
In a study on a complex this compound derivative, both NMR and X-ray crystallography were used to determine the stereochemistry. The NOESY data in solution was consistent with the cis relationship between a specific proton and a methyl group, which was later unequivocally confirmed by the X-ray crystal structure of the same compound.[2] This demonstrates the complementary nature of these two powerful techniques.
Conclusion
NMR spectroscopy provides a robust and versatile platform for the detailed stereochemical analysis of fluorocyclopropanes. Through a systematic application of 1D and 2D NMR techniques, particularly the analysis of ³JHF coupling constants and NOE/HOE correlations, researchers can confidently assign the relative stereochemistry of these important molecules. When compared to X-ray crystallography, NMR offers the significant advantage of providing structural information in the solution phase, which is often more relevant to biological activity. The combination of these techniques provides the highest level of confidence in stereochemical assignment.
References
A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of available fluorinated motifs, the fluorocyclopropane and trifluoromethyl groups are frequently employed to modulate a molecule's metabolic stability, conformation, and, critically, its lipophilicity. This guide provides an objective comparison of the lipophilicity of these two groups, supported by experimental data, to aid researchers in making informed decisions during the drug design and optimization process.
Understanding Lipophilicity: LogP and LogD
Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).
-
LogP is the logarithm of the ratio of the concentration of a neutral compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase (water) at equilibrium. A higher LogP value indicates greater lipophilicity.
-
LogD is a more physiologically relevant measure for ionizable compounds, as it represents the ratio of the sum of the concentrations of all species (ionized and neutral) of the compound in the lipid phase to the sum of the concentrations of all species in the aqueous phase at a specific pH.
Quantitative Comparison of Lipophilicity
Direct, side-by-side experimental data for this compound and trifluoromethyl groups on the same molecular scaffold is limited in the literature. However, a study by Chernykh et al. (2020) provides valuable insight by comparing the LogP values of various fluoroalkyl-substituted cyclopropanecarboxylic acids and their derivatives. The data clearly demonstrates the impact of the degree of fluorination on lipophilicity.
| Compound/Substituent | Parent Molecule | LogP (experimental) |
| Cyclopropylmethylamine Derivatives | ||
| -CH₃ | Cyclopropylmethylamine | 0.82 |
| -CH₂F | Cyclopropylmethylamine | 0.65 |
| -CHF₂ | Cyclopropylmethylamine | 0.93 |
| -CF₃ | Cyclopropylmethylamine | 1.41 |
| Cyclopropanecarboxylic Acid Derivatives | ||
| -CH₃ | Methyl cyclopropanecarboxylate | 1.10 |
| -CH₂F | Methyl cyclopropanecarboxylate | 0.95 |
| -CHF₂ | Methyl cyclopropanecarboxylate | 1.29 |
| -CF₃ | Methyl cyclopropanecarboxylate | 1.70 |
Data sourced from Chernykh, A. V., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry.[1][2]
From this data, a clear trend emerges: the trifluoromethyl group consistently imparts the highest lipophilicity to the cyclopropane scaffold compared to monofluoromethyl and difluoromethyl groups.
A study by Linclau and co-workers (2020) on fluorinated cyclopropylmethanol derivatives further illustrates the nuanced effects of fluorine substitution on lipophilicity. While monofluorination of a cyclopropyl group can sometimes lead to a decrease in lipophilicity depending on its position, the introduction of a trifluoromethyl group generally results in a significant increase in LogP.[3]
The trifluoromethyl group is widely recognized in medicinal chemistry for its ability to enhance lipophilicity.[4] Its presence on a molecule generally increases its partitioning into lipid environments. In contrast, the effect of a single fluorine atom on a cyclopropane ring is more subtle and can be influenced by the stereochemistry and the electronic environment of the rest of the molecule. For instance, the introduction of a fluorine atom on a cyclopropyl group has been shown in some cases to reduce lipophilicity compared to the non-fluorinated parent compound.[5]
Experimental Protocols for Lipophilicity Determination
The experimental determination of LogP and LogD is crucial for accurate assessment of a compound's lipophilicity. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method (Gold Standard)
The shake-flask method is the traditional and most reliable method for determining LogP values.[6]
Protocol:
-
Preparation of Phases: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD measurements) are pre-saturated with each other to ensure thermodynamic equilibrium.
-
Dissolution of Compound: A precisely weighed amount of the test compound is dissolved in one of the phases (usually n-octanol).
-
Partitioning: The two phases are mixed in a flask and shaken vigorously for a set period (e.g., 1-24 hours) to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method is a faster, more high-throughput alternative to the shake-flask method. It determines lipophilicity based on the retention time of a compound on a nonpolar stationary phase.
Protocol:
-
Column and Mobile Phase Selection: A reverse-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the dead time.
-
Sample Analysis: The test compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Determination: The log k' of the test compound is calculated, and its LogP value is determined from the calibration curve.
Logical Relationship in Drug Discovery
The lipophilicity of a compound is a critical parameter that influences multiple stages of the drug discovery and development process. The following diagram illustrates this relationship.
Caption: Impact of Lipophilicity on Drug Development.
Conclusion
Both this compound and trifluoromethyl groups are valuable tools for modulating the lipophilicity of drug candidates. The experimental data presented indicates that the trifluoromethyl group generally imparts a significantly higher degree of lipophilicity compared to a monofluoromethyl or difluoromethyl group attached to a cyclopropane ring. The effect of a single fluorine atom on a cyclopropane ring is more context-dependent and can even lead to a decrease in lipophilicity.
The choice between these two motifs will depend on the specific goals of the drug design program. If a substantial increase in lipophilicity is desired to, for instance, enhance membrane permeability, the trifluoromethyl group is a potent choice. Conversely, if a more subtle modulation of lipophilicity is required, or even a decrease to improve solubility, the this compound moiety offers a more nuanced approach. Careful consideration of the overall molecular context and the desired ADME profile is paramount in selecting the appropriate fluorinated group.
References
- 1. Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluorocyclopropane: A Comprehensive Guide
This document provides essential safety protocols and step-by-step procedures for the proper disposal of fluorocyclopropane, ensuring laboratory safety and environmental compliance. The following guidelines are intended for researchers, scientists, and drug development professionals trained in handling hazardous materials. This compound, as a halogenated organic compound, requires careful handling and adherence to specific waste management protocols.
Hazard Identification and Safety Precautions
Before beginning any disposal procedure, it is critical to understand the potential hazards associated with this compound. As a member of the cyclopropane family, it possesses significant ring strain, which can influence its reactivity.[1] Furthermore, as a halogenated compound, it is subject to specific disposal regulations that differ from non-halogenated organic waste.[2][3]
Key Hazards:
-
Flammability: Cyclopropane and its derivatives are highly flammable and may form explosive mixtures with air.[4][5]
-
Reactivity: The strained three-membered ring of cyclopropanes can undergo ring-opening reactions.[1][6][7]
-
Toxicity: Halogenated organic compounds can be toxic and may pose long-term environmental and health risks.[8] Inhalation of related compounds can be harmful.[5][9]
-
Decomposition Products: Combustion in the presence of halogenated compounds can produce highly toxic gases, such as hydrogen fluoride.[10][11]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Chemical splash-resistant safety goggles or glasses with side protection.[9][11]
-
Appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Thinner disposable gloves should be changed immediately upon suspected contamination.[8][12]
-
A laboratory coat and closed-toe shoes.[9]
-
All handling and commingling of waste must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][13]
Waste Segregation and Collection
Proper segregation is the most critical step in the disposal process to ensure safety and regulatory compliance, and to minimize disposal costs.[3][8]
Step 1: Identify as Halogenated Waste this compound is a fluorinated organic compound and must be disposed of as halogenated organic waste .[2]
Step 2: Use a Designated Waste Container
-
Collect this compound waste in a dedicated, properly labeled container for halogenated solvents.[2][10] These containers are often supplied by your institution's Environmental Health & Safety (EHS) department and may be color-coded (e.g., green for halogenated organics).[2]
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, threaded cap to prevent leaks and vapor escape.[8][10]
-
Ensure the container is in good condition, free from cracks or damage.[10]
Step 3: Avoid Mixing with Other Waste Streams To prevent dangerous reactions and ensure proper disposal, DO NOT mix this compound waste with the following:[3][8]
-
Non-halogenated organic waste.[3]
-
Oxidizing or reducing agents.[3]
-
Acutely toxic "P-listed" wastes, cyanides, or sulfides.[3][8]
Waste Container Labeling and Storage
Accurate labeling and safe storage are mandatory for regulatory compliance and safety.
Step 1: Label the Container Immediately
-
Label the waste container as soon as the first drop of waste is added.[10]
-
The label must clearly state "Hazardous Waste" and identify the contents.[3]
-
List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages or volumes.[2][8]
-
Identify the applicable hazards (e.g., Flammable, Toxic).[8]
Step 2: Store the Container Safely
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Keep the container tightly closed except when actively adding waste.[8][10]
-
Ensure the container is stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5][10]
-
Use secondary containment (such as a tray) to catch any potential leaks.[8]
Arranging for Final Disposal
Accumulated hazardous waste must be disposed of through your institution's approved channels.
Step 1: Monitor Accumulation Volume
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion.[15]
-
Be aware of the maximum volume of hazardous waste allowed to be accumulated in a laboratory SAA (e.g., typically a maximum of 55 gallons total, with specific limits for certain waste types).[8]
Step 2: Request a Waste Pickup
-
Once the container is nearly full (around 75-90%), request a waste collection from your institution's EHS or equivalent department.[8]
-
Follow your institution's specific procedure for requesting a pickup, which is often done via an online form.[8]
Step 3: Prepare for Transport
-
Ensure the container lid is tightly sealed and the exterior is clean and free of contamination before the scheduled pickup.[15]
-
Make sure the hazardous waste tag is complete, accurate, and clearly visible.[8]
The final disposal method for halogenated organic wastes is typically high-temperature incineration at a regulated hazardous waste facility.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the handling and disposal of halogenated organic waste.
| Parameter | Guideline/Value | Source(s) |
| Waste Container Fill Level | Do not exceed 90% of the container's total capacity. | [15] |
| pH of Aqueous Solutions | Must be between 6 and 9 for disposal as organic waste. | [3][14] |
| SAA Accumulation Limit | A maximum of 55 gallons of total hazardous waste may be accumulated in a laboratory SAA. | [8] |
| Peroxide Forming Chemicals | Test for peroxides before disposal if applicable; levels >20 ppm may require special handling. | [13] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. airgas.com [airgas.com]
- 5. Cyclopropane Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 6. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of electrophilic cyclopropanes [degruyterbrill.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. file.leyan.com [file.leyan.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. aksci.com [aksci.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. ethz.ch [ethz.ch]
Essential Safety and Operational Guide for Handling Fluorocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of fluorocyclopropane. It includes detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields are mandatory. |
| Face Shield | A face shield should be worn over safety goggles when there is a risk of splashing or explosion. | |
| Skin Protection | Gloves | Chemical-resistant gloves are required. While specific breakthrough data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation before use and to change them immediately upon contamination.[1] |
| Protective Clothing | A flame-retardant lab coat or a chemical-resistant suit should be worn.[2] Clothing should be buttoned and cover as much skin as possible.[1] | |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[1] | |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] If ventilation is inadequate or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is required.[2] |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is critical for minimizing risks.
Preparation
-
Ensure the work area is in a well-ventilated location, such as a certified chemical fume hood.[3]
-
Verify that a safety shower and eyewash station are accessible and functioning correctly.
-
Remove all potential ignition sources from the handling area, as this compound may be flammable.[3]
-
Assemble all necessary equipment and reagents before commencing work.
Handling
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not breathe fumes or vapors.[3]
-
Use non-sparking tools and equipment to prevent ignition.
-
Keep the container tightly closed when not in use.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]
-
Keep containers tightly closed to prevent leakage.[3]
-
Store away from sources of ignition.[3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste. The container must be clearly marked with "Hazardous Waste" and the chemical name "this compound."
-
Disposal Method: Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash. For specific guidance, contact your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the PPE table.
-
Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Transport Chemical: Transport the this compound container in a secondary, shatterproof container.
-
Dispense Chemical:
-
Perform all manipulations within the chemical fume hood.
-
Carefully open the container.
-
Use appropriate tools to transfer the required amount of the chemical.
-
-
Conduct Experiment: Proceed with the experimental procedure, maintaining awareness of potential hazards.
-
Decontaminate:
-
Clean any spills immediately with an inert absorbent material.
-
Wipe down the work surface and any equipment used.
-
-
Dispose of Waste: Place all contaminated materials, including empty containers and used PPE, into the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by the lab coat and eye protection.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
